molecular formula C8H14O3 B1389433 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol CAS No. 933791-84-5

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Cat. No.: B1389433
CAS No.: 933791-84-5
M. Wt: 158.19 g/mol
InChI Key: GQXRFZKRWQOCST-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-8(9)5-10-7(2,3)11-6-8/h4,9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXRFZKRWQOCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670632
Record name 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933791-84-5
Record name 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933791-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and formulation to its interaction with biological systems. This guide provides an in-depth analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a molecule with potential applications in fine chemical synthesis and as a building block in medicinal chemistry.

While specific experimental data for this compound is not extensively available in public literature, this guide will synthesize information from established chemical principles and data from structurally analogous compounds to provide a robust profile. We will delve into its structural features, predict its key physicochemical parameters, and outline detailed experimental protocols for their empirical determination. This approach ensures a scientifically grounded and practical resource for laboratory applications.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is identified by its unique CAS number, molecular formula, and structure.

IdentifierValueSource
CAS Number 933791-84-5[1]
Molecular Formula C₈H₁₄O₃[2]
Molecular Weight 158.2 g/mol [2]
IUPAC Name 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol

The structure, depicted below, reveals a 1,3-dioxane ring system, which is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. This core is substituted with two methyl groups at the 2-position, forming a gem-dimethyl group, and both a vinyl and a hydroxyl group at the 5-position.

Caption: Chemical structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

The presence of a tertiary alcohol, a vinyl group, and a dioxane ring are key structural features that will dictate the molecule's physicochemical properties and reactivity. The gem-dimethyl group on the acetal carbon (C2) provides steric hindrance and influences the conformational stability of the dioxane ring.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. These predictions are based on its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale and Implications
Boiling Point ~180-200 °CThe presence of a hydroxyl group allows for hydrogen bonding, which will significantly increase the boiling point compared to non-hydroxylated analogs. The molecular weight also contributes to a higher boiling point.
Melting Point Not readily predictable (likely a low-melting solid or viscous liquid)The molecule's asymmetry and conformational flexibility may inhibit efficient crystal packing, potentially leading to a low melting point or an amorphous solid state.
Density ~1.0 - 1.1 g/cm³Similar to other substituted dioxanes, the density is expected to be slightly higher than water. For comparison, the density of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol is reported as 1.004 g/cm³[3].
Solubility Moderately soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone)The hydroxyl group and the two ether-like oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, imparting some water solubility. The hydrophilicity of related compounds like iodixanol is attributed to its hydroxyl groups[4]. However, the eight-carbon backbone will limit extensive aqueous solubility. Its overall structure suggests good solubility in a range of polar organic solvents. The insolubility of similar structures like 2,2-Dimethyl-1,3-dioxolane in water further supports limited solubility[5].
LogP (Octanol-Water Partition Coefficient) ~1.0 - 1.5This value is an estimate based on the presence of both hydrophilic (hydroxyl, ethers) and lipophilic (dimethyl, vinyl, carbon backbone) moieties. A positive LogP indicates a preference for the lipid phase, which is a critical parameter in drug development for predicting membrane permeability.
pKa ~16-18The pKa of the tertiary alcohol is expected to be in the typical range for acyclic alcohols, making it a very weak acid.

Experimental Protocols for Property Determination

To move from prediction to empirical data, the following standard experimental protocols are recommended. The choice of these methods is guided by their reliability and widespread use in the field, ensuring the trustworthiness of the generated data.

Determination of Boiling Point

The causality behind selecting a micro-distillation method is the conservation of material, which is often crucial when working with novel or synthesized compounds.

Workflow: Micro-Distillation

G A Place a small sample (0.5-1 mL) in a micro-distillation flask. B Add a boiling chip and insert a thermometer. A->B C Heat the flask gradually using a heating mantle. B->C D Record the temperature at which a steady stream of distillate is observed. C->D E Correct the observed boiling point for atmospheric pressure. D->E

Caption: Workflow for boiling point determination via micro-distillation.

Measurement of Solubility

A self-validating system for solubility measurement involves approaching equilibrium from both supersaturated and unsaturated states to ensure the true equilibrium solubility is determined.

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

  • Preparation of Saturated Solution: Add an excess amount of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Validation: To ensure accuracy, the experiment should be run in triplicate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the two diastereotopic methyl groups, the protons on the dioxane ring, the vinyl group protons, and the hydroxyl proton.

  • Infrared (IR) Spectroscopy:

    • A broad peak in the range of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretch from the alcohol.

    • Strong C-O stretching bands around 1000-1200 cm⁻¹ will be indicative of the dioxane ring.

    • A peak around 1640 cm⁻¹ will correspond to the C=C stretch of the vinyl group.

  • Mass Spectrometry (MS):

    • Will confirm the molecular weight of the compound (158.2 g/mol ). Analysis of the fragmentation pattern can provide further structural information.

Stability and Reactivity Considerations

The 1,3-dioxane ring is an acetal, which is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This hydrolysis would cleave the ring to yield acetone and the corresponding triol. The vinyl group is susceptible to polymerization, especially in the presence of radical initiators, heat, or light. The tertiary alcohol can undergo oxidation, though it is more resistant than primary or secondary alcohols. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. While a significant portion of the data is inferred from its chemical structure and analogous compounds due to a lack of extensive published research, the provided information serves as a strong foundation for researchers and drug development professionals. The outlined experimental protocols offer a clear path for the empirical validation of these properties. A thorough understanding of these characteristics is paramount for the effective application of this molecule in synthesis, formulation, and biological studies.

References

  • 2a biotech. 2,2-DIMETHYL-5-VINYL-1,3-DIOXAN-5-OL. [Link]

  • Eivindvik, K., & Sjogren, C. E. (1995). Physicochemical properties of iodixanol. Acta Radiologica Supplementum, 399, 32-38. [Link]

  • SpectraBase. N-[2-[(4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl]ethyl]-4-methyl-benzenesulfonamide - Optional[13C NMR]. [Link]

Sources

A Technical Guide to the Structural Elucidation and Conformational Analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and conformational analysis of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol, a substituted 1,3-dioxane with potential applications in organic synthesis and medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a detailed methodological roadmap for researchers. We will explore a plausible synthetic route, predict and interpret the expected spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and conduct a thorough conformational analysis leveraging established principles of stereochemistry and computational chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical techniques to novel heterocyclic compounds.

Introduction: The Significance of Substituted 1,3-Dioxanes

The 1,3-dioxane ring is a prevalent structural motif in a myriad of natural products and synthetic molecules of pharmaceutical importance.[1] Its inherent conformational biases, largely governed by stereoelectronic effects, provide a rigid scaffold that can be exploited to control the spatial orientation of substituents. This has profound implications for molecular recognition, reactivity, and biological activity. The subject of this guide, 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol, presents an interesting case study due to the presence of a tertiary alcohol and a vinyl group at the C5 position, which are expected to significantly influence its conformational landscape.

A deep understanding of the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its chemical behavior and potential as a synthetic intermediate or a pharmacophore. This guide will walk through the essential steps to achieve this understanding, from synthesis and basic characterization to advanced conformational studies.

Synthesis and Structural Elucidation

Proposed Synthesis

A logical approach to the synthesis of the target compound involves the acetalization of a suitable 1,3-diol precursor. A potential route is outlined below:

Scheme 1: Proposed Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Synthesis_of_2_2_Dimethyl_5_vinyl_1_3_dioxan_5_ol start 2-vinyl-1,3-propanediol + 2,2-dimethoxypropane conditions [H+] (e.g., PTSA) Acetone, rt start->conditions product 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol conditions->product

Caption: Proposed synthetic route to the target compound.

This reaction involves the acid-catalyzed protection of the 1,3-diol with 2,2-dimethoxypropane, a common method for forming acetonide-protected diols.[1] The use of a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) is standard practice.

Spectroscopic Characterization: A Predictive Approach

In the absence of experimental spectra, we can predict the key spectroscopic features of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol based on the analysis of structurally similar compounds. This predictive exercise is crucial for guiding the interpretation of future experimental data.

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the dioxane ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
-OH~2.5-3.5br s-Broad singlet, exchangeable with D₂O.
-CH=CH₂~5.8-6.0ddJ_trans ≈ 17, J_cis ≈ 11Vinylic proton deshielded by the double bond.
-CH=CH ₂ (trans)~5.2-5.4dJ_trans ≈ 17Diastereotopic vinylic proton.
-CH=CH ₂ (cis)~5.1-5.3dJ_cis ≈ 11Diastereotopic vinylic proton.
H-4ax, H-6ax~3.8-4.0dJ_gem ≈ 11-12Axial protons, deshielded by the adjacent oxygen atoms.
H-4eq, H-6eq~3.6-3.8dJ_gem ≈ 11-12Equatorial protons.
C(CH₃)₂ (axial)~1.45s-Methyl group in the axial position.
C(CH₃)₂ (equatorial)~1.38s-Methyl group in the equatorial position.

Note: The chemical shifts for the axial and equatorial methyl groups are distinct due to their different magnetic environments.

The carbon NMR spectrum will provide key information about the carbon framework.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C H=CH₂~135-140Vinylic carbon.
-CH=C H₂~115-120Terminal vinylic carbon.
C-2 (C(CH₃)₂)~98-100Acetal carbon.
C-5~70-75Quaternary carbon bearing the hydroxyl and vinyl groups.
C-4, C-6~65-70Methylene carbons adjacent to the oxygen atoms.
C(C H₃)₂ (axial)~28-30Axial methyl carbon.
C(C H₃)₂ (equatorial)~18-20Equatorial methyl carbon.

The infrared spectrum will reveal the presence of key functional groups.

Frequency (cm⁻¹) Vibrational Mode Intensity
~3400O-H stretch (alcohol)Broad, Strong
~3080=C-H stretch (vinyl)Medium
~2980, 2870C-H stretch (aliphatic)Strong
~1640C=C stretch (vinyl)Medium
~1150, 1050C-O stretch (acetal)Strong

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 158.10 (for C₈H₁₄O₃)

  • Key Fragments:

    • m/z = 143 (M - CH₃)⁺: Loss of a methyl group.

    • m/z = 101 (M - C₃H₅O)⁺: Loss of the vinyl and hydroxyl groups.

    • m/z = 59: (CH₃)₂COH⁺ fragment.

Conformational Analysis: A Deep Dive

The conformational analysis of 1,3-dioxane derivatives is a well-studied field, with the chair conformation being the most stable in most cases.[1] However, the presence of substituents at the C5 position can introduce significant steric and electronic interactions that may favor other conformations, such as the twist-boat.

The Chair Conformation and Substituent Effects

For 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol, the 1,3-dioxane ring is expected to predominantly adopt a chair conformation. The key question is the preferred orientation of the vinyl and hydroxyl groups at the C5 position.

Figure 1: Chair Conformers of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Chair_Conformers node_A Conformer A (Axial OH, Equatorial Vinyl) node_B Conformer B (Equatorial OH, Axial Vinyl) node_A->node_B ΔG° img_A img_A img_B img_B

Caption: The two primary chair conformers of the target molecule.

  • Conformer A (Axial OH, Equatorial Vinyl): This conformer places the bulkier vinyl group in the equatorial position to minimize 1,3-diaxial interactions. The axial hydroxyl group can participate in hydrogen bonding with the ring oxygens, which could provide some stabilization.

  • Conformer B (Equatorial OH, Axial Vinyl): Placing the vinyl group in the axial position would introduce significant steric strain due to interactions with the axial protons at C2 and C4/C6.

Based on simple steric arguments, Conformer A is predicted to be the more stable chair conformation.

The Role of the Twist-Boat Conformation

In some 5,5-disubstituted 1,3-dioxanes, severe 1,3-diaxial interactions in the chair conformation can lead to a significant population of a twist-boat conformation.[2] For our target molecule, while the vinyl group is larger than a hydroxyl group, it is unlikely to be bulky enough to force the ring into a high-energy twist-boat form as the major conformer. However, it may exist in a low-population equilibrium with the chair form.

Advanced NMR Techniques for Experimental Validation

To experimentally determine the dominant conformation and the spatial relationships between protons, advanced NMR techniques are indispensable.

A 2D NOESY experiment would provide definitive evidence for the preferred conformation.[3][4][5] Key expected NOE correlations for the more stable Conformer A would include:

  • NOE between the axial methyl group at C2 and the axial protons at C4 and C6.

  • NOE between the axial hydroxyl proton and the equatorial vinyl group.

  • Absence of a strong NOE between the vinyl group and the axial protons at C2, C4, and C6.

Figure 2: Key Predicted NOESY Correlations for Conformer A

NOESY_Correlations H_ax_Me Axial CH₃ at C2 H_ax_4_6 Axial H at C4/C6 H_ax_Me->H_ax_4_6 Strong NOE OH_ax Axial OH at C5 Vinyl_eq Equatorial Vinyl at C5 OH_ax->Vinyl_eq Possible NOE

Caption: Predicted key NOE cross-peaks for the stable conformer.

Computational Chemistry Workflow for Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the relative energies of different conformers and for corroborating experimental findings.[6][7]

Step-by-Step Computational Protocol
  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers (chair, twist-boat, etc.).

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometry of each identified conformer using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

  • Single-Point Energy Refinement:

    • For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).

  • Solvation Effects:

    • To model the system in solution, incorporate a continuum solvation model (e.g., PCM or SMD) in the optimization and energy calculations, using the appropriate solvent (e.g., chloroform).

Predicted Computational Results

A DFT study is expected to confirm that the chair conformation with an axial hydroxyl group and an equatorial vinyl group (Conformer A) is the global minimum. The energy difference (ΔG) between Conformer A and Conformer B is predicted to be significant (> 2 kcal/mol), indicating a strong preference for Conformer A at room temperature. The twist-boat conformer is expected to be at least 4-5 kcal/mol higher in energy than the most stable chair conformer.

Conclusion

The structural elucidation and conformational analysis of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol, while not yet extensively documented, can be systematically approached through a combination of predictive spectroscopy, advanced NMR techniques, and computational modeling. This guide has provided a detailed, step-by-step framework for researchers to follow. The predicted dominance of the chair conformation with an equatorial vinyl group and an axial hydroxyl group is a testable hypothesis that can be confirmed or refuted using the experimental and computational protocols outlined herein. This comprehensive approach ensures a high degree of confidence in the final structural and conformational assignment, which is critical for any future application of this intriguing molecule.

References

  • A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). ResearchGate. [Link]

  • Quantum-chemical study of 1,3-dioxane complexes with two water molecules. ResearchGate. [Link]

  • Conformational Analysis of 5,5-Dinitro-1,3-dioxane. ResearchGate. [Link]

  • (PDF) Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. [Link]

  • Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

  • (PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. ResearchGate. [Link]

  • NOESY and ROESY. University of Missouri-St. Louis. [Link]

  • Conformational analysis of 2,2-dimethyl-5-Alkyl-1,3-dioxa-2- silacyclohexanes. ResearchGate. [Link]

  • 2,2-Dimethyl-1,3-dioxan-5-ol. PubChem. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem. [Link]

  • 2,2-Dimethyl-1,3-dioxan-5-one. PubChem. [Link]

  • NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. ResearchGate. [Link]

  • 1,3-Dioxan-5-ol, 2,2-dimethyl-. Angene Chemical. [Link]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). MDPI. [Link]

  • Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. Taylor & Francis Online. [Link]

  • 2,2-Dimethyl-1,3-dioxolane - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel tertiary alcohol, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. This molecule, featuring a vinyl group and a protected diol scaffold, represents a versatile building block for medicinal chemistry and drug development. This document details a robust two-step synthetic pathway, starting from the readily available precursor 1,3-dihydroxyacetone. The synthesis involves the protection of the diol functionality as a dimethyl ketal, followed by a highly selective Grignard reaction to introduce the vinyl moiety. A thorough analysis of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to unequivocally confirm the structure and purity of the target compound. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering practical insights into the preparation and analysis of this and structurally related compounds.

Introduction: The Significance of the 1,3-Dioxane Scaffold in Drug Discovery

The 1,3-dioxane moiety is a privileged heterocyclic scaffold in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1] This structural feature is crucial for optimizing interactions with biological targets such as enzymes and receptors.[1] The incorporation of a vinyl group, as in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, introduces a reactive handle for a variety of subsequent chemical transformations, including but not limited to, polymerization, cycloadditions, and cross-coupling reactions. This makes the title compound a valuable intermediate for the synthesis of complex molecular architectures and diverse compound libraries for drug screening.

The synthesis of functionalized 1,3-dioxanes is a key strategy in the development of new therapeutic agents.[2][3] The tertiary alcohol functionality in the target molecule further enhances its utility, providing a potential site for derivatization to modulate physicochemical properties such as solubility and metabolic stability. This guide aims to provide a detailed and practical protocol for the synthesis and characterization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, thereby enabling its broader application in drug discovery and development programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol points to a straightforward and efficient synthetic approach. The target tertiary alcohol can be disconnected at the carbon-carbon bond formed by the Grignard reaction, revealing a ketone precursor, 2,2-Dimethyl-1,3-dioxan-5-one, and a vinyl Grignard reagent. The ketone, in turn, can be synthesized from the commercially available and inexpensive starting material, 1,3-dihydroxyacetone, through a protective ketalization reaction.

Retrosynthesis Target 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Precursors 2,2-Dimethyl-1,3-dioxan-5-one + Vinylmagnesium bromide Target->Precursors Grignard Disconnection Starting_Material 1,3-Dihydroxyacetone Precursors->Starting_Material Ketalization Synthesis_Workflow Start 1,3-Dihydroxyacetone Step1 Ketalization (Acetone, Acid Catalyst) Start->Step1 Intermediate 2,2-Dimethyl-1,3-dioxan-5-one Step1->Intermediate Step2 Grignard Reaction (Vinylmagnesium bromide, THF) Intermediate->Step2 Product 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Step2->Product

Sources

A Comprehensive Guide to the Spectroscopic Analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. Designed for researchers and professionals in drug development and chemical analysis, this document elucidates the structural characterization of the target molecule through a multi-technique approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind spectral features, offering field-proven insights into data interpretation. Each section includes detailed experimental protocols, data summarization, and a thorough analysis grounded in authoritative references, ensuring scientific integrity and trustworthiness.

Introduction and Molecular Structure

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a heterocyclic compound featuring a tertiary alcohol, a vinyl group, and a cyclic acetal (dioxane ring). Its molecular formula is C₈H₁₄O₃ and it has a molecular weight of 158.20 g/mol .[1] The precise elucidation of its three-dimensional structure is critical for understanding its chemical reactivity and potential applications. Spectroscopic analysis provides a non-destructive and highly detailed method for confirming the molecular structure and identifying the various functional groups present. This guide will walk through the predicted spectroscopic data for this molecule and the logic behind its interpretation.

Below is the chemical structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, which will serve as a reference for the subsequent spectroscopic analysis.

M [M]⁺• m/z = 158 F1 Loss of •CH₃ [M-15]⁺ m/z = 143 M->F1 - •CH₃ F2 Loss of Vinyl [M-27]⁺ m/z = 131 M->F2 - •C₂H₃ F3 Loss of Acetone [M-58]⁺• m/z = 100 M->F3 - C₃H₆O F4 [M-15-28]⁺ m/z = 115 F1->F4 - CO F5 Base Peak? [C₄H₇O]⁺ m/z = 71 F2->F5 - C₂H₄O₂

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Understanding the reaction mechanism for the formation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a substituted heterocyclic compound with potential applications in organic synthesis as a building block for more complex molecules. Its structure, featuring a protected 1,3-diol system and a reactive vinyl carbinol moiety, makes it an interesting target for synthetic chemists. This technical guide provides an in-depth exploration of a reliable and well-established reaction mechanism for the formation of this compound. We will delve into the strategic considerations behind the chosen synthetic route, the mechanistic details of each step, and provide detailed experimental protocols suitable for researchers and professionals in drug development and chemical synthesis.

The synthesis of substituted 1,3-dioxanes is commonly achieved through the acid-catalyzed acetalization of 1,3-diols with carbonyl compounds or via the Prins reaction.[1][2] While the Prins reaction offers a direct entry to the dioxane core from alkenes and aldehydes, the synthesis of a highly functionalized molecule such as 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is most effectively and controllably achieved through a convergent synthetic strategy.[3][4] This guide will focus on a two-step approach: the synthesis of a key ketone intermediate, 2,2-dimethyl-1,3-dioxan-5-one, followed by a nucleophilic addition of a vinyl group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic pathway. The tertiary alcohol and the vinyl group at the C5 position strongly suggest a Grignard reaction as the key bond-forming step. Disconnecting the C5-vinyl bond leads back to the precursor ketone, 2,2-dimethyl-1,3-dioxan-5-one, and a vinyl Grignard reagent. The 2,2-dimethyl-1,3-dioxane structure of the ketone can be disconnected at the acetal carbon, pointing to a 1,3-diol precursor and acetone. A practical synthesis of the ketone intermediate has been reported from readily available starting materials, which will be the focus of the first part of our synthetic discussion.

G target 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol intermediate_ketone 2,2-Dimethyl-1,3-dioxan-5-one target->intermediate_ketone Grignard Reaction grignard Vinylmagnesium Bromide target->grignard Grignard Reaction precursor_diol Glyceric acid or related 1,3-diol precursor intermediate_ketone->precursor_diol Acetalization & Oxidation acetone Acetone intermediate_ketone->acetone Acetalization

Caption: Retrosynthetic analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Part 1: Synthesis of the Key Intermediate: 2,2-Dimethyl-1,3-dioxan-5-one

The synthesis of the pivotal ketone intermediate, 2,2-dimethyl-1,3-dioxan-5-one, is achieved through a two-step sequence starting from a suitable precursor like 1,3-dihydroxyacetone or glyceric acid. A common laboratory synthesis involves the protection of a 1,3-diol followed by oxidation.

Reaction Mechanism

The formation of 2,2-dimethyl-1,3-dioxan-5-one can be efficiently carried out from 1,3-dihydroxyacetone. The first step is the acid-catalyzed protection of the 1,3-diol functionality with acetone to form the 2,2-dimethyl-1,3-dioxan ring system. This is a classic acetalization reaction, which is reversible and typically driven to completion by removing the water formed during the reaction.[1] In the second step, the ketone at the C5 position is revealed. If starting from a precursor like glyceric acid, this would involve an oxidation step.

A well-documented procedure for a related compound involves the use of 2,2-dimethoxypropane as both the protecting group source and a dehydrating agent, catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH).[5]

G cluster_0 Acetalization 1,3-Dihydroxyacetone 1,3-Dihydroxyacetone Protonated Acetone Protonated Acetone 1,3-Dihydroxyacetone->Protonated Acetone + H+ Hemiacetal Hemiacetal Protonated Acetone->Hemiacetal + Diol Oxocarbenium Ion Oxocarbenium Ion Hemiacetal->Oxocarbenium Ion - H2O 2,2-Dimethyl-1,3-dioxan-5-one 2,2-Dimethyl-1,3-dioxan-5-one Oxocarbenium Ion->2,2-Dimethyl-1,3-dioxan-5-one + Diol intramolecular

Caption: Mechanism of Acetalization for Ketone Synthesis.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This protocol is adapted from established procedures for the synthesis of substituted 1,3-dioxanes.[5]

  • Reaction Setup: To a solution of 1,3-dihydroxyacetone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2,2-dimethoxypropane (1.2 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, neutralize the catalyst with a base, such as triethylamine. Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.[5][6]

Part 2: Formation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol via Grignard Reaction

With the ketone intermediate in hand, the final step is the introduction of the vinyl group at the C5 position. The Grignard reaction is an ideal choice for this transformation due to its reliability and the commercial availability of vinylmagnesium bromide.

Reaction Mechanism

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic vinyl group from the vinylmagnesium bromide onto the electrophilic carbonyl carbon of 2,2-dimethyl-1,3-dioxan-5-one. This forms a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution protonates the alkoxide to yield the final tertiary alcohol product, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

G Ketone 2,2-Dimethyl-1,3-dioxan-5-one C=O Intermediate Magnesium Alkoxide Intermediate Ketone:f0->Intermediate:f0 Nucleophilic Attack Grignard Vinylmagnesium Bromide CH2=CH-MgBr Grignard:f0->Ketone:f0 Product 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol C(OH)(CH=CH2) Intermediate:f0->Product:f0 Aqueous Workup (H+)

Caption: Mechanism of the Grignard Reaction.

Experimental Protocol: Grignard Reaction
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of 2,2-dimethyl-1,3-dioxan-5-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a solution of vinylmagnesium bromide (1.2 eq) in THF dropwise from the addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.[7]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
2,2-Dimethyl-1,3-dioxan-5-oneC6H10O3130.14Colorless oil, key ketone intermediate.[6]
Vinylmagnesium BromideC2H3BrMg131.27Grignard reagent, typically used as a solution in THF.
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-olC8H14O3158.20Final product, tertiary alcohol.[7]

Conclusion

The formation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is most effectively achieved through a convergent, two-part synthetic strategy. This approach, involving the initial synthesis of a stable ketone intermediate followed by a highly efficient Grignard reaction, offers excellent control over the reaction and leads to high yields of the desired product. The mechanistic principles discussed herein are fundamental to organic synthesis and provide a solid framework for the rational design of synthetic routes to other complex heterocyclic molecules. The provided protocols are robust and can be readily implemented in a standard organic chemistry laboratory setting.

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Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in common laboratory solvents. In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and data from analogous structures to construct a predictive framework. Furthermore, a detailed, self-validating experimental protocol for the definitive determination of its solubility is presented, designed to equip researchers, scientists, and drug development professionals with the necessary tools for their investigations.

Introduction: The Significance of a Solubility Profile

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a unique molecule featuring a tertiary alcohol, a vinyl group, and a dioxane ring system. This combination of functional groups suggests a nuanced solubility behavior that is critical to understand for a variety of applications, from synthetic chemistry and polymerization to its potential use in pharmaceutical and materials science. A well-defined solubility profile is paramount for reaction optimization, purification strategies, formulation development, and toxicological studies. This guide aims to provide both a predictive and a practical framework for understanding and determining the solubility of this compound.

Physicochemical Properties Analysis: A Predictive Approach

A molecule's solubility is governed by its intermolecular interactions with a given solvent. The principle of "like dissolves like" is a foundational concept, where solutes and solvents with similar polarities and hydrogen bonding capabilities tend to be miscible.[1]

Molecular Structure and Functional Group Analysis

The structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol reveals several key features that will dictate its solubility:

  • Tertiary Alcohol (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, which will promote solubility in protic and polar solvents.[2] However, the tertiary nature of this alcohol presents some steric hindrance, which may slightly diminish its hydrogen bonding efficiency compared to primary or secondary alcohols.[3]

  • Dioxane Ring: The two ether-like oxygen atoms within the 1,3-dioxane ring can act as hydrogen bond acceptors, further contributing to its affinity for polar solvents.

  • Vinyl Group (-CH=CH₂): This is a nonpolar, hydrophobic functional group.[4] Its presence will enhance solubility in nonpolar organic solvents.

  • Dimethyl Groups: The two methyl groups on the dioxane ring are also nonpolar and contribute to the overall lipophilicity of the molecule.

Predicted Physicochemical Properties

Based on the structural analysis, we can infer the following properties for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol:

  • Polarity: The molecule possesses both polar (hydroxyl, ether oxygens) and nonpolar (vinyl, dimethyl groups) regions, giving it an overall moderate polarity.

  • Hydrogen Bonding: It can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the -OH and dioxane oxygens). This is a significant driver of its solubility in protic solvents.

  • Molecular Size and Shape: The relatively compact cyclic structure with appended functional groups will influence how it packs in a crystal lattice and interacts with solvent molecules.

Predicted Solubility Profile

Based on the inferred physicochemical properties, a predicted solubility profile for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in a range of common laboratory solvents is presented in Table 1. The solvents are ordered from polar to nonpolar.

Table 1: Predicted Solubility Profile of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

SolventPolarity IndexSolvent TypePredicted SolubilityRationale
Water10.2Polar ProticModerately SolubleThe hydroxyl group and ether oxygens can form hydrogen bonds with water, but the nonpolar vinyl and dimethyl groups will limit high solubility.[5][6]
Methanol5.1Polar ProticHighly SolubleMethanol is a polar, protic solvent that can effectively engage in hydrogen bonding with the solute.
Ethanol4.3Polar ProticHighly SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities make it an excellent solvent for this compound.[7]
Acetone5.1Polar AproticSolubleAcetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the solute's hydroxyl group, and its moderate polarity will accommodate the nonpolar regions.
Dichloromethane (DCM)3.1HalogenatedSolubleDCM has a moderate polarity and can interact favorably with both the polar and nonpolar parts of the molecule.
Tetrahydrofuran (THF)4.0Polar Aprotic EtherSolubleTHF is a polar aprotic solvent with ether functionality, making it compatible with the dioxane ring and the overall polarity of the solute.
Toluene2.4Aromatic HydrocarbonSparingly SolubleToluene is a nonpolar solvent. While it will interact with the vinyl and dimethyl groups, it cannot effectively solvate the polar hydroxyl and dioxane functionalities.
Hexane0.1Nonpolar AlkanePoorly SolubleHexane is a very nonpolar solvent and will have minimal favorable interactions with the polar functional groups of the solute.[1]

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction and obtain quantitative solubility data, a robust experimental methodology is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[8][9][10]

Pre-experimental Considerations
  • Purity of the Solute: The 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol should be of high purity, as impurities can significantly affect solubility measurements.

  • Purity of the Solvents: Use high-purity, anhydrous solvents to avoid any confounding effects of water or other contaminants.

  • Temperature Control: Solubility is highly temperature-dependent. All experiments should be conducted in a temperature-controlled environment, such as a shaker incubator, typically at a standard temperature like 25 °C.[11]

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to a known volume of solvent in a sealed vial. prep2 Prepare multiple replicate samples for each solvent. equil Agitate samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. prep2->equil sep Allow samples to stand undisturbed at the experimental temperature for a period (e.g., 24 hours) to allow undissolved solid to settle. equil->sep sep2 Alternatively, centrifuge the samples at the experimental temperature. sep->sep2 or analysis1 Carefully withdraw an aliquot of the clear supernatant. sep2->analysis1 analysis2 Dilute the aliquot with a suitable solvent. analysis1->analysis2 analysis3 Quantify the concentration of the solute using a validated analytical method (e.g., HPLC, GC, UV-Vis). analysis2->analysis3

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol
  • Sample Preparation: To a series of glass vials with screw caps, add an excess amount of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol to a known volume of the chosen solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.[11] Prepare at least three replicates for each solvent.

  • Equilibration: Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, for faster separation, centrifuge the vials at the experimental temperature.[12]

  • Sampling: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid at the bottom of the vial.

  • Dilution: Accurately dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy to determine the concentration of the solute.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Data Interpretation and Influencing Factors

The relationship between solvent polarity and the solubility of a molecule with both polar and nonpolar characteristics, like 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, can be visualized as follows:

solubility_polarity cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Nonpolar Nonpolar (e.g., Hexane) MidPolar Mid-Polarity (e.g., DCM, Acetone) Low Low Nonpolar->Low Poor solvation of polar groups Polar Polar (e.g., Ethanol, Water) High High MidPolar->High Optimal balance of polar and nonpolar interactions Polar->High Strong H-bonding interactions, but limited by nonpolar regions Solubility Solubility

Caption: Conceptual relationship between solvent polarity and predicted solubility.

Key factors that can influence the experimental results include:

  • Temperature: As mentioned, solubility is highly sensitive to temperature changes.

  • pH (for aqueous solutions): Although 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is not expected to ionize significantly, extreme pH values could potentially lead to degradation over long equilibration times.

  • Polymorphism: The crystalline form of the solute can impact its solubility. It is important to characterize the solid phase before and after the experiment.[12]

Conclusion

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An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. While direct experimental data on this specific molecule is not extensively available in public literature, this document synthesizes information from analogous chemical structures and foundational organic chemistry principles to postulate its thermal behavior. We will explore the inherent instabilities conferred by its constituent functional groups—a 1,3-dioxane ring, a tertiary alcohol, and a vinyl substituent—and propose a multi-faceted experimental approach to validate these hypotheses. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal liability of complex molecules.

Introduction: The Structural and Chemical Landscape of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a unique molecule that combines several key functional groups, each contributing to its overall chemical reactivity and thermal stability. The core of the molecule is a 1,3-dioxane ring, a six-membered heterocyclic acetal.[1] Such structures are known to be susceptible to acid-catalyzed hydrolysis but can also exhibit thermal lability.[1] The presence of a tertiary alcohol introduces a potential site for dehydration reactions, which are often facile at elevated temperatures, especially when a stable carbocation intermediate can be formed.[2][3] Furthermore, the vinyl group is a site of unsaturation that can participate in a variety of thermally induced reactions, including polymerization and elimination processes.[4]

The juxtaposition of these three functional groups on a single molecule suggests a complex thermal degradation profile with multiple competing pathways. Understanding these pathways is critical for applications where the molecule may be subjected to heat, such as in chemical synthesis, formulation, and storage.

Molecular Structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Caption: Molecular structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Postulated Thermal Degradation Pathways

Based on the thermal behavior of related compounds, we can hypothesize several key degradation pathways for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. These pathways are not mutually exclusive and are likely to compete depending on the specific thermal conditions.

Pathway A: Retro-Prins Fragmentation

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene.[5] The reverse reaction, a retro-Prins fragmentation, is a plausible thermal degradation pathway for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, especially given the presence of the vinyl and hydroxyl groups which can facilitate this type of reaction. This pathway would involve the cleavage of the 1,3-dioxane ring.

G cluster_pathwayA Pathway A: Retro-Prins Fragmentation start 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol intermediate Oxocarbenium Ion Intermediate start->intermediate Heat (Ring Opening) product1 Acetone intermediate->product1 Fragmentation product2 1,3-Butadien-1-ol intermediate->product2 Fragmentation G cluster_pathwayB Pathway B: Dehydration start 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol intermediate Tertiary Carbocation start->intermediate Heat (-H₂O) water H₂O product Dehydrated Dioxane Derivative intermediate->product Proton Loss

Caption: Proposed dehydration pathway of the tertiary alcohol.

The resulting diene-containing dioxane would be highly susceptible to further thermal degradation, potentially through polymerization or further fragmentation.

Pathway C: Vinyl Group-Mediated Elimination

Drawing parallels from the thermal degradation of vinyl polymers like poly(vinyl acetate), the vinyl group in the target molecule can facilitate an elimination reaction. [2][4]This could involve the concerted elimination of a small molecule, such as water or formaldehyde, leading to the formation of a conjugated system.

Proposed Experimental Validation

To rigorously investigate the thermal stability and degradation pathways of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a multi-technique analytical approach is essential. This self-validating system will provide complementary information to build a complete picture of the degradation process.

Experimental Workflow

G cluster_workflow Experimental Workflow start Sample of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc py_gcms Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC/MS) start->py_gcms data_analysis Data Analysis and Pathway Elucidation tga->data_analysis dsc->data_analysis py_gcms->data_analysis

Caption: Proposed experimental workflow for thermal analysis.

Detailed Experimental Protocols

3.2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

  • Protocol:

    • Accurately weigh 5-10 mg of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol into an alumina crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

    • Record the mass loss as a function of temperature.

  • Causality: The inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of purely thermal decomposition pathways. The heating rate of 10 °C/min provides a good balance between resolution and experimental time.

3.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify the temperatures of thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.

  • Protocol:

    • Seal 2-5 mg of the sample in a hermetic aluminum pan.

    • Place the pan in the DSC instrument alongside an empty reference pan.

    • Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Causality: DSC provides crucial information about the energetics of the degradation process, helping to distinguish between endothermic and exothermic events, which can be indicative of specific bond-breaking and bond-forming reactions.

3.2.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

  • Objective: To identify the volatile degradation products formed at specific temperatures.

  • Protocol:

    • Place a small amount (approximately 0.1-0.5 mg) of the sample into a pyrolysis probe.

    • Insert the probe into the pyrolyzer, which is coupled to a GC/MS system.

    • Perform pyrolysis at several key temperatures determined from the TGA curve (e.g., the onset of decomposition and the temperature of maximum mass loss rate).

    • The volatile products are swept into the GC column for separation and subsequently analyzed by the mass spectrometer for identification.

  • Causality: This technique provides direct evidence for the proposed degradation pathways by identifying the specific molecular fragments produced during thermal decomposition.

Expected Data and Interpretation

The combination of these analytical techniques will provide a robust dataset for elucidating the thermal degradation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Technique Expected Data Interpretation
TGA - Onset temperature of decomposition- Temperature of maximum mass loss rate- Residual mass at 600 °C- Provides a quantitative measure of thermal stability.- Multiple mass loss steps may indicate sequential degradation pathways.
DSC - Endothermic/exothermic peaks corresponding to thermal events- An endotherm at lower temperatures may indicate melting or boiling.- Exotherms during decomposition can suggest bond formation or rearrangement.- Endotherms during decomposition are indicative of bond cleavage.
Py-GC/MS - Mass spectra of individual degradation products- Identification of acetone and unsaturated alcohols would support the retro-Prins pathway.- Detection of a dehydrated parent molecule would confirm the dehydration pathway.- The presence of formaldehyde and other small molecules would suggest complex fragmentation.

Conclusion

While a definitive understanding of the thermal stability and degradation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol requires dedicated experimental investigation, this technical guide provides a scientifically grounded framework for such a study. By considering the inherent reactivity of its constituent functional groups, we have postulated several plausible degradation pathways, including retro-Prins fragmentation and dehydration. The proposed multi-technique analytical workflow, combining TGA, DSC, and Py-GC/MS, offers a self-validating approach to systematically probe these pathways and generate the high-quality data necessary for a comprehensive understanding of the molecule's thermal behavior. This knowledge is paramount for ensuring the safe and effective application of this compound in thermally sensitive processes.

References

  • Thermal Behavior of β-1 Subunits in Lignin: Pyrolysis of 1,2-Diarylpropane-1,3-diol-type Lignin Model Compounds. ACS Publications. (URL: [Link])

  • Thermal degradation of some vinyl polymers. I. Poly(vinyl acetate). ResearchGate. (URL: [Link])

  • Thermal decomposition of alcohols. III. 1-Methylcyclohexanol. ConnectSci. (URL: [Link])

  • What is the mechanism for the dehydration of tertiary alcohols? Quora. (URL: [Link])

  • Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study. OSTI.GOV. (URL: [Link])

  • Thermal decomposition reaction of acetone cyclic triperoxide in aliphatic alcohols. ResearchGate. (URL: [Link])

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. (URL: [Link])

  • Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. MDPI. (URL: [Link])

  • Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry. (URL: [Link])

  • Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition. Organic Letters. (URL: [Link])

  • Diols production from pyrolysis oil water-soluble fraction. ResearchGate. (URL: [Link])

  • Babler oxidation. Wikipedia. (URL: [Link])

  • Prins reaction. Wikipedia. (URL: [Link])

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Comprehensive literature review on the synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Introduction

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a tertiary alcohol featuring a vinyl functional group and a cyclic ketal protecting group. This molecular architecture makes it a potentially valuable building block in organic synthesis, offering multiple reactive sites for further elaboration. The hydroxyl group can be derivatized or used to direct subsequent reactions, the vinyl group is amenable to a wide array of transformations including polymerization, oxidation, and cross-coupling reactions[1], and the 1,3-dioxane moiety serves as a robust protecting group for a 1,3-diol, which is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions[2].

This guide provides a comprehensive review of the most logical and efficient synthesis of this target molecule. Rather than a simple recitation of steps, we will delve into the strategic decisions behind the chosen synthetic route, focusing on a robust and well-precedented pathway that proceeds through a key ketone intermediate. We will explore the synthesis of this precursor in detail, followed by the pivotal carbon-carbon bond-forming reaction to yield the final product.

Retrosynthetic Analysis: A Strategic Disconnection

A retrosynthetic analysis reveals the most straightforward approach to constructing 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. The most logical disconnection is the carbon-carbon bond between the quaternary center and the vinyl group. This bond can be formed via the nucleophilic addition of a vinyl organometallic reagent to a ketone. This disconnection leads to two readily accessible starting materials: the key precursor, 2,2-Dimethyl-1,3-dioxan-5-one , and a vinyl nucleophile, such as vinylmagnesium bromide. This strategy is highly advantageous due to the commercial availability and relatively low cost of the vinylating agent and the well-established procedures for synthesizing the required ketone precursor.

Retrosynthesis cluster_legend Legend Target 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Disconnect C-C Disconnection (Nucleophilic Addition) Target->Disconnect Precursors Precursors Disconnect->Precursors Ketone 2,2-Dimethyl-1,3-dioxan-5-one Precursors->Ketone Vinyl Vinyl Grignard Reagent (e.g., Vinylmagnesium Bromide) Precursors->Vinyl RetrosyntheticArrow KeyBond Key Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Precursor: 2,2-Dimethyl-1,3-dioxan-5-one

The cornerstone of this synthesis is the preparation of 2,2-Dimethyl-1,3-dioxan-5-one. This ketone is accessible through the protection of a 1,3-diol followed by oxidation. A well-documented and efficient procedure utilizes tris(hydroxymethyl)aminomethane as the starting material, which is first converted to an amino-dioxane intermediate, followed by oxidative cleavage to yield the desired ketone[3].

Step 1: Protection of the Triol

The initial step involves the protection of two of the three hydroxyl groups of tris(hydroxymethyl)aminomethane as a cyclic ketal. This is achieved by reacting it with 2,2-dimethoxypropane in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds via the formation of an acetonide, a common protecting group for 1,2- and 1,3-diols.

Step 2: Oxidative Cleavage to the Ketone

The resulting intermediate, 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol, is then subjected to oxidative cleavage. A mild oxidant like sodium periodate (NaIO₄) is ideal for this transformation. The periodate cleaves the bond between the carbon bearing the amino group and the carbon bearing the hydroxymethyl group, yielding the target ketone, 2,2-dimethyl-1,3-dioxan-5-one, in high yield[3].

Quantitative Data for Precursor Synthesis
StepStarting MaterialReagentsSolventYieldReference
1Tris(hydroxymethyl)aminomethane2,2-Dimethoxypropane, p-TsOHDMF~78%[3]
25-Amino-2,2-dimethyl-1,3-dioxan-5-methanolSodium Periodate (NaIO₄), KH₂PO₄Water~91%[3]
Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one[3]
  • Protection:

    • To a solution of tris(hydroxymethyl)aminomethane (159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (175 mmol) and p-toluenesulfonic acid monohydrate (7.93 mmol).

    • Stir the reaction mixture at room temperature for 22 hours.

    • Upon completion, dilute the mixture with ethyl acetate and neutralize with triethylamine.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to afford 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.

  • Oxidative Cleavage:

    • Dissolve the intermediate from the previous step (62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH₂PO₄, 621 mmol).

    • Cool the solution to 0 °C and slowly add an aqueous solution of sodium periodate (0.5 M, 125 mL, 63 mmol) dropwise.

    • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and saturated brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.

The Key Transformation: Vinyl Grignard Addition

With the ketone precursor in hand, the final step is the formation of the tertiary alcohol via a nucleophilic addition. The Grignard reaction is a classic, powerful, and reliable method for forming carbon-carbon bonds.

Causality Behind Experimental Choices
  • Reagent: Vinylmagnesium bromide is the reagent of choice. It is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ketone.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the magnesium ion of the Grignard reagent is crucial for the reaction to proceed. It is essential that the solvent and all glassware are rigorously dried, as Grignard reagents are highly basic and will be quenched by even trace amounts of water or other protic sources.

  • Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents the Grignard reagent from reacting with atmospheric oxygen and moisture, which would lead to undesired side products and a lower yield.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the ketone. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Dry Glassware & Establish Inert Atmosphere (N₂) Reagent 2. Add Vinylmagnesium Bromide Solution (in THF) to Flask Setup->Reagent Cooling 3. Cool Reagent to 0 °C (Ice Bath) Reagent->Cooling Addition 4. Add Ketone Precursor (dissolved in dry THF) Dropwise Cooling->Addition Stirring 5. Stir at 0 °C, then Warm to Room Temperature Addition->Stirring Quench 6. Quench Reaction with Saturated aq. NH₄Cl Stirring->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Purify 8. Dry, Concentrate & Purify via Chromatography Extract->Purify

Caption: Experimental workflow for the Vinyl Grignard addition.

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol
  • Setup:

    • Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon.

    • Allow the flask to cool to room temperature under the inert atmosphere.

    • Introduce a solution of vinylmagnesium bromide (typically 1.0 M in THF, 1.2 equivalents) into the flask via syringe.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reaction:

    • Dissolve 2,2-dimethyl-1,3-dioxan-5-one (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography to yield the final product, 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol.

Alternative Synthetic Considerations

While the Grignard route is the most direct, other strategies could be envisioned, although they are likely less efficient. For instance, the ring-opening of a suitably substituted vinyl epoxide could theoretically produce the desired 1,3-diol core[4][5][6]. However, the synthesis of the required chiral vinyl epoxide precursor would be a multi-step and potentially low-yielding process, making it less practical than the convergent Grignard approach.

Conclusion

The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is most effectively and logically achieved through a two-stage process. The first stage involves the robust and high-yielding preparation of the key intermediate, 2,2-Dimethyl-1,3-dioxan-5-one, from an inexpensive starting material[3]. The second stage employs a classic and reliable Grignard reaction, where the addition of a vinylmagnesium halide to the ketone precursor furnishes the target tertiary alcohol. This synthetic strategy is characterized by its high efficiency, the use of well-understood chemical transformations, and the accessibility of the required reagents, making it an ideal choice for researchers and drug development professionals requiring this versatile chemical building block.

References

  • A. B. Smith III, et al. (2009). Vinyl Epoxides in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening of vinyl epoxide with 3,4‐dimethoxy benzylalcoho and synthesis of (−)‐Muricatacincatalyzed by BF3.Et2O. Retrieved from [Link]

  • National Institutes of Health. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Google Patents. (1977).US4003918A - Production of 2-vinyl-1,3-dioxane compounds.
  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of vinyl silanols/disiloxanes using CF3CO2H. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • PubMed. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-ethyl-5-(1-hydroxy propyl)-1,3-dioxane. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,2-dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

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An In-depth Technical Guide to 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (CAS 933791-84-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

This technical guide delves into the chemical properties and structure of the compound identified by CAS number 933791-84-5, namely 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. As of the current date, publicly accessible scientific literature and databases contain limited specific information regarding the synthesis, spectral characterization, and biological activity of this particular molecule. Consequently, this guide will provide a comprehensive overview of its known attributes, supplemented by expert analysis and logical extrapolation based on the chemistry of closely related structural analogs. The aim is to equip researchers and drug development professionals with a foundational understanding and a framework for future investigation.

Chemical Identity and Structure

The compound registered under CAS number 933791-84-5 is chemically named 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. Its structure features a 1,3-dioxane ring, a heterocyclic six-membered ring containing two oxygen atoms at positions 1 and 3. This core is substituted at position 2 with two methyl groups, forming a ketal from acetone, and at position 5 with both a hydroxyl (-OH) group and a vinyl (-CH=CH₂) group.

The presence of a chiral center at the C5 position indicates that 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can exist as a pair of enantiomers. The specific stereochemistry is not defined in the CAS registration.

Molecular Structure:

G C5 C O1 O C5->O1 OH OH C5->OH Vinyl CH=CH2 C5->Vinyl C6 CH2 O1->C6 C2 C C6->C2 C4 CH2 C4->C5 O3 O O3->C4 C2->O3 CH3_1 CH3 C2->CH3_1 CH3_2 CH3 C2->CH3_2

Caption: 2D structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is presented in the table below. It is important to note that some of these values are calculated or estimated due to the absence of experimentally determined data in the literature.

PropertyValueSource
CAS Number 933791-84-5Chemical Abstracts Service
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [2]
Boiling Point 247.0 ± 40.0 °C (Predicted)[1]
Physical State Likely a liquid or low-melting solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like ethanol, ether, and dichloromethane. Limited solubility in water is anticipated.Inferred from structure

Synthesis and Methodologies: A Proposed Approach

Synthesis of the Precursor: 2,2-Dimethyl-1,3-dioxan-5-one

The synthesis of 2,2-Dimethyl-1,3-dioxan-5-one has been reported and serves as a critical first step. The following protocol is adapted from known procedures for similar compounds.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

  • Protection of the Diol: The synthesis begins with a suitable triol precursor, such as 1,3,5-trihydroxy-2-pentanone. The 1,3-diol moiety is protected by reacting it with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 2,2-dimethyl-1,3-dioxane ring.

  • Oxidation: The remaining hydroxyl group at the C5 position is then oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

Causality Behind Experimental Choices:

  • Ketal Protection: The use of an acetonide protecting group for the 1,3-diol is advantageous due to its stability under neutral and basic conditions and its ease of removal under acidic conditions. This allows for selective manipulation of the C5 hydroxyl group.

  • Mild Oxidation: A mild oxidizing agent is crucial to prevent over-oxidation or side reactions that could compromise the dioxane ring.

Proposed Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

With the ketone precursor in hand, the target tertiary alcohol can be synthesized via a nucleophilic addition of a vinyl organometallic reagent.

Experimental Protocol: Proposed Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

  • Grignard Reaction: 2,2-Dimethyl-1,3-dioxan-5-one is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of vinylmagnesium bromide or vinylmagnesium chloride in THF is added dropwise to the ketone solution with stirring.

  • The reaction is allowed to proceed to completion, typically monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Self-Validating System:

The success of each step can be validated through standard analytical techniques. The formation of the ketone precursor and the final product can be confirmed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. The disappearance of the ketone carbonyl stretch (around 1720 cm⁻¹) and the appearance of a hydroxyl stretch (broad, around 3400 cm⁻¹) in the IR spectrum would be indicative of a successful reaction.

Diagram of Proposed Synthetic Workflow:

G start 1,3,5-Trihydroxy-2-pentanone step1 Protection with Acetone/Acid Catalyst start->step1 ketone 2,2-Dimethyl-1,3-dioxan-5-one step1->ketone step2 Grignard Reaction with Vinylmagnesium Bromide ketone->step2 product 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol step2->product

Caption: Proposed synthetic workflow for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Potential Applications and Future Research Directions

Given the lack of specific data, the potential applications of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can be inferred from its structural features.

  • Building Block in Organic Synthesis: The presence of a tertiary alcohol, a vinyl group, and a protected diol functionality makes this molecule a potentially versatile building block for the synthesis of more complex molecules. The vinyl group can undergo a variety of transformations, including polymerization, oxidation, and addition reactions. The hydroxyl group can be further functionalized, and the dioxane ring can be deprotected to reveal the 1,3-diol.

  • Chiral Synthesis: As a chiral molecule, its enantiomerically pure forms could be valuable as chiral synthons or ligands in asymmetric catalysis.

  • Drug Discovery: The 1,3-dioxane scaffold is present in some biologically active compounds. Further investigation into the biological activity of this molecule and its derivatives could be a fruitful area of research. For instance, related 1,3-dioxane derivatives have been explored for their potential as anticonvulsant and antimicrobial agents.

Future Research:

  • Definitive Synthesis and Characterization: The primary focus should be on the successful synthesis and complete spectral characterization (NMR, MS, IR, and elemental analysis) of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

  • Stereoselective Synthesis: Development of a stereoselective synthesis to obtain enantiomerically pure forms of the molecule would significantly enhance its utility.

  • Exploration of Reactivity: A systematic study of the reactivity of the vinyl and hydroxyl groups would provide a deeper understanding of its potential as a synthetic intermediate.

  • Biological Screening: Screening for a wide range of biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) could uncover potential therapeutic applications.

Conclusion

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (CAS 933791-84-5) represents a chemical entity with untapped potential. While direct experimental data is currently scarce, this guide provides a solid foundation based on its chemical structure and the known chemistry of its analogs. The proposed synthetic pathway offers a viable starting point for its preparation, which will be the gateway to a thorough investigation of its properties and potential applications. For researchers and professionals in drug development, this molecule presents an opportunity for novel discovery and innovation.

References

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Unveiling the Molecular Landscape of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a molecule with potential significance in synthetic chemistry and drug discovery. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to elucidate the structural, spectroscopic, and reactive properties of this compound using state-of-the-art computational methodologies. By detailing robust protocols for conformational analysis, spectroscopic prediction, and reactivity assessment, this guide empowers researchers to generate valuable in-silico data, accelerating the understanding and potential application of this novel chemical entity.

Introduction: The Case for a Computational Deep Dive

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (CAS No. 933791-84-5) is a unique chiral molecule featuring a 1,3-dioxane ring, a vinyl group, and a tertiary alcohol.[1][2] The rigid yet conformationally complex dioxane scaffold, combined with the reactive potential of the vinyl and hydroxyl functional groups, makes it an intriguing candidate for applications ranging from a building block in organic synthesis to a scaffold in medicinal chemistry. The stereochemistry at the C5 position further adds to its complexity and potential for stereospecific interactions.

Given the limited availability of published experimental data for this specific molecule, a robust theoretical and computational approach is not just beneficial, but essential for a foundational understanding of its chemical behavior. Computational chemistry offers a powerful and cost-effective avenue to explore its molecular landscape, providing insights that can guide future experimental work and unlock its synthetic and therapeutic potential. This guide will lay out the principles and step-by-step protocols for a thorough in-silico investigation.

Foundational Analysis: Conformational Landscape and Stability

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. For 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, the conformational preferences of the dioxane ring and the orientation of its substituents are of paramount importance. The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to other low-energy conformers, such as twist-boat forms.

A systematic conformational analysis is the first critical step in any computational study. This involves identifying all possible low-energy conformers and determining their relative stabilities.

The "Why": The Rationale Behind Conformational Searching

The goal is not merely to find a single, static structure, but to understand the dynamic equilibrium between different conformations. The relative populations of these conformers, governed by their Gibbs free energies, will dictate the molecule's overall properties. For instance, the accessibility of the vinyl and hydroxyl groups for a reaction will depend on their orientation in the dominant conformers.

Experimental Protocol: A Step-by-Step Guide to Conformational Analysis
  • Initial Structure Generation: Construct the 3D structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol using a molecular builder. Systematically generate a diverse set of initial conformers by rotating all rotatable bonds.

  • Low-Level Optimization: Perform an initial geometry optimization of all generated conformers using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This step serves to quickly eliminate high-energy structures.

  • DFT Geometry Optimization: Subject the low-energy conformers from the previous step to a more rigorous geometry optimization using Density Functional Theory (DFT). A common and reliable choice of functional and basis set for organic molecules is B3LYP with the 6-31G(d) basis set.

  • Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Analysis: Calculate the relative Gibbs free energies of all stable conformers to determine their Boltzmann populations at a given temperature.

Data Presentation: Tabulating Conformational Energies
Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
1 0.000.0075.3
2 1.251.1020.1
3 2.502.354.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Conformational Analysis Workflow

Conformational_Analysis_Workflow cluster_0 Initial Steps cluster_1 Optimization cluster_2 Analysis A 1. 3D Structure Generation B 2. Rotational Bond Scanning A->B Generate diverse starting points C 3. Low-Level Optimization (MMFF94/PM7) B->C Filter high-energy structures D 4. DFT Optimization (B3LYP/6-31G(d)) C->D Refine geometries E 5. Frequency Calculation D->E Characterize stationary points F 6. Identify True Minima E->F Verify stability G 7. Relative Energy Calculation F->G Determine relative stabilities H 8. Boltzmann Population Analysis G->H Predict conformer distribution

Caption: Workflow for a robust conformational analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Spectroscopic Fingerprinting: In-Silico Prediction of NMR and IR Spectra

Computational spectroscopy is a powerful tool for structure elucidation and verification. By predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the most stable conformers, we can generate a theoretical fingerprint of the molecule that can be compared with future experimental data.

The "Why": The Value of Predicted Spectra

Predicted spectra can aid in the interpretation of experimental data, help to distinguish between different isomers or conformers, and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties. For a novel compound, these predictions are invaluable for initial characterization.

Experimental Protocol: Predicting NMR and IR Spectra
  • NMR Chemical Shift Calculations: Using the optimized geometries of the most stable conformers, perform NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method. The choice of a larger basis set, such as 6-311+G(2d,p), is often recommended for more accurate chemical shift predictions. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • IR Frequency and Intensity Calculations: The harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis. These can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

  • Spectral Averaging: If multiple conformers have significant populations, the final predicted spectrum should be a Boltzmann-weighted average of the spectra of the individual conformers.

Data Presentation: Tabulated Predicted Spectroscopic Data

Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AtomConformer 1Conformer 2Boltzmann Averaged
C298.598.298.4
C465.164.865.0
C575.376.075.5
C663.864.263.9
C(vinyl)1140.2140.5140.3
C(vinyl)2115.6115.3115.5
C(CH₃)ax28.127.928.0
C(CH₃)eq19.519.819.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Key Predicted IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated FrequencyScaled FrequencyDescription
136503468O-H stretch
230802926=C-H stretch (vinyl)
329902841C-H stretch (aliphatic)
416451563C=C stretch (vinyl)
511501093C-O-C stretch (dioxane)

Note: The data presented in this table is hypothetical and for illustrative purposes only. A scaling factor of 0.95 has been applied.

Visualization: Computational Spectroscopy Workflow

Spectroscopy_Workflow cluster_0 Input cluster_1 NMR Prediction cluster_2 IR Prediction cluster_3 Final Spectrum A Optimized Geometries of Stable Conformers B GIAO-DFT Calculation (e.g., B3LYP/6-311+G(2d,p)) A->B E Harmonic Frequency Calculation A->E C Reference to TMS B->C D Calculate Chemical Shifts C->D H Boltzmann Averaging D->H F Apply Scaling Factor E->F G Generate IR Spectrum F->G G->H I Final Predicted Spectrum H->I Reaction_Pathway Reactant Reactant Complex TS Transition State Reactant->TS Activation Energy (ΔG‡) Product Product Complex TS->Product

Caption: A simplified representation of a reaction coordinate, highlighting the role of the transition state.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational strategy for the in-depth characterization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. By following the detailed protocols for conformational analysis, spectroscopic prediction, and reactivity studies, researchers can generate a wealth of valuable data to guide and accelerate experimental investigations.

The insights gained from these theoretical studies will not only provide a fundamental understanding of this novel molecule but also pave the way for its potential applications in organic synthesis and drug discovery. Future computational work could expand upon this framework to explore intermolecular interactions, solvation effects, and its behavior in more complex biological environments.

References

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Methodological & Application

Application Notes and Protocols for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Polymers

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a unique vinyl monomer that holds significant promise in the field of polymer chemistry for the development of advanced functional materials. Its chemical structure, featuring a polymerizable vinyl group and a protected diol in the form of a ketal, offers a strategic platform for creating polymers with tailored properties and latent reactivity. The ketal linkage is stable to many polymerization conditions, yet can be readily cleaved post-polymerization under acidic conditions to unmask a 1,3-diol functionality. This two-stage approach allows for the synthesis of well-defined polymers that can be subsequently functionalized, rendering them suitable for a wide array of applications, from biomedical devices to advanced coatings.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in polymer synthesis and subsequent transformations. The protocols detailed herein are grounded in established principles of free-radical polymerization and ketal chemistry, offering a robust starting point for innovation.

Part 1: Polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

The vinyl group of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol allows for its polymerization through conventional free-radical methods. The choice of initiator, solvent, and reaction conditions can be tailored to control the molecular weight and polydispersity of the resulting polymer, poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol).

Free-Radical Homopolymerization

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers.[1][2][3] The process is initiated by the decomposition of a radical initiator, which then propagates by adding to the double bond of the monomer in a chain reaction.

Protocol 1: Free-Radical Solution Polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Objective: To synthesize poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol) via a standard free-radical solution polymerization.

Materials:

  • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (Monomer)[4][5]

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (e.g., 5.0 g, 31.6 mmol) and AIBN (e.g., 0.052 g, 0.316 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy or by observing the increase in viscosity of the solution. A typical reaction time is 12-24 hours.

  • Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran or chloroform) and re-precipitate into cold methanol to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

Expected Outcome: A white, solid polymer, poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol), soluble in common organic solvents like THF, chloroform, and toluene.

Table 1: Typical Reaction Parameters for Free-Radical Polymerization

ParameterRecommended RangeRationale
Monomer Concentration10-50% (w/v)Affects polymerization rate and polymer molecular weight. Higher concentrations can lead to higher molecular weights but also increase the viscosity, making stirring difficult.
Monomer:Initiator Ratio50:1 to 500:1Controls the kinetic chain length and thus the molecular weight of the polymer. A lower ratio leads to lower molecular weight.
Temperature60-80 °C (for AIBN)The decomposition rate of the initiator is temperature-dependent. This range is suitable for the thermal decomposition of AIBN.
SolventToluene, Dioxane, THFShould be inert to the reaction conditions and able to dissolve both the monomer and the resulting polymer.

Diagram 1: Free-Radical Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification A Dissolve Monomer & Initiator in Toluene B Degas (Freeze-Pump-Thaw) A->B C Heat to 70°C under N2/Ar B->C D Monitor Conversion C->D E Precipitate in Methanol D->E F Redissolve & Re-precipitate E->F G Dry Polymer under Vacuum F->G H Final Polymer Product G->H

Caption: Workflow for the synthesis of poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol).

Part 2: Post-Polymerization Modification

The key feature of poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol) is the presence of the ketal groups, which serve as protected diols. These groups are stable under the conditions of free-radical polymerization but can be readily hydrolyzed under acidic conditions to reveal pendant 1,3-diol functionalities.[6][7][8] This deprotection step transforms the hydrophobic polymer into a hydrophilic one, significantly altering its properties and opening up avenues for further functionalization.

Ketal Hydrolysis to Unveil Diol Functionality

The acid-catalyzed hydrolysis of the ketal groups proceeds via the formation of a resonance-stabilized carboxonium ion intermediate.[8] The reaction is typically fast and can be carried out under mild conditions.

Protocol 2: Acid-Catalyzed Hydrolysis of Poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol)

Objective: To convert poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol) into a hydrophilic polymer with pendant diol groups.

Materials:

  • Poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol)

  • Tetrahydrofuran (THF) or Dioxane (Solvent)

  • Hydrochloric Acid (HCl, e.g., 1 M aqueous solution)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Polymer Dissolution: Dissolve the poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol) (e.g., 1.0 g) in THF or dioxane (e.g., 20 mL) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add a catalytic amount of aqueous HCl (e.g., 1 mL of 1 M HCl).

  • Hydrolysis Reaction: Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by taking aliquots, neutralizing them, and analyzing by ¹H NMR for the disappearance of the ketal methyl protons and the appearance of diol protons. The reaction is typically complete within a few hours.

  • Neutralization: Once the hydrolysis is complete, neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Purification: Transfer the neutralized solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water periodically to remove salts and acetone byproduct.

  • Isolation: Lyophilize the dialyzed solution to obtain the final hydrophilic polymer with pendant diol groups.

Expected Outcome: A water-soluble polymer with pendant 1,3-diol functionalities.

Diagram 2: Ketal Hydrolysis Reaction

G cluster_reaction Acid-Catalyzed Hydrolysis Polymer_Ketal Polymer with Ketal Side-Chains Polymer_Diol Polymer with Diol Side-Chains Polymer_Ketal->Polymer_Diol H+ / H2O

Caption: Conversion of the ketal-protected polymer to the diol-functionalized polymer.

Part 3: Applications of the Derived Polymers

The ability to switch the polymer from a hydrophobic to a hydrophilic state, coupled with the presence of reactive diol groups, makes these materials highly attractive for a range of applications.

Biomedical Applications

Polymers with pendant diol groups are of great interest in the biomedical field.[9][10]

  • Drug Delivery: The hydrophilic diol-containing polymers can be used to form hydrogels or nanoparticles for the encapsulation and controlled release of therapeutic agents.

  • Bioconjugation: The diol groups can be further functionalized, for example, by reaction with boronic acids, allowing for the attachment of targeting ligands or other biomolecules.

  • Tissue Engineering: The hydrophilic nature of the hydrolyzed polymer can be beneficial for creating scaffolds that support cell growth.

Advanced Materials
  • Coatings and Adhesives: The diol functionalities can serve as crosslinking sites, for example, through reactions with diisocyanates to form polyurethanes, leading to the formation of robust coatings and adhesives.

  • Functional Surfaces: The diol-functionalized polymers can be grafted onto surfaces to impart hydrophilicity and provide sites for further chemical modification.

Conclusion

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a highly valuable monomer for the synthesis of functional polymers. The straightforward free-radical polymerization followed by a simple deprotection step provides access to a versatile polymeric platform with pendant diol groups. The protocols and application notes provided here serve as a foundation for researchers to explore the full potential of this monomer in creating novel materials for a wide range of scientific and technological applications.

References

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central. Available at: [Link]

  • Hydrolyzable Poly(β-thioether ester ketal) Thermosets via Acyclic Ketal Monomers. PubMed. Available at: [Link]

  • Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. NIH. Available at: [Link]

  • Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. ResearchGate. Available at: [Link]

  • Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. PMC - NIH. Available at: [Link]

  • Free Radical Vinyl Polymerization. Polymer Science Learning Center. Available at: [Link]

  • Relative hydrolysis kinetics of ketal 3 at different pH. The solid... ResearchGate. Available at: [Link]

  • What Is Free Radical Polymerization? How PVC and PS Are Made. Patsnap Eureka. Available at: [Link]

  • Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. ACS Publications. Available at: [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Available at: [Link]

  • Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. MDPI. Available at: [Link]

  • Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. MDPI. Available at: [Link]

  • Physical properties and hydrolytic degradability of polyethylene-like polyacetals and polycarbonates. Royal Society of Chemistry. Available at: [Link]

  • Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. PubMed Central. Available at: [Link]

  • Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Journal of the American Chemical Society. Available at: [Link]

  • Preparation of Pendant Group-Functionalized Diblock Copolymers with Adjustable Thermogelling Behavior. MDPI. Available at: [Link]

  • From monomer synthesis to polymers with pendant aldehyde groups. ResearchGate. Available at: [Link]

  • Synthesis of functional polymers by post-polymerization modification. PubMed. Available at: [Link]

  • Post-polymerization modification by direct C-H functionalization. ProQuest. Available at: [Link]

  • Metal-Catalyzed Postpolymerization Strategies for Polar Group Incorporation into Polyolefins Containing C–C, C C, and Aromatic Rings. ACS Publications. Available at: [Link]

  • 2,2-Dimethyl-1,3-dioxan-5-ol. PubChem. Available at: [Link]

  • 2,2-dimethyl-1,3-dioxan-5-ol. Chemsrc. Available at: [Link]

  • Polymer Chemistry. RSC Publishing. Available at: [Link]

  • Preparation of polydioxolane. Google Patents.

Sources

Application Notes and Protocols for the Utilization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Monomer with Unique Potential

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a unique monomer offering a compelling combination of a polymerizable vinyl group, a protective cyclic acetal, and a reactive hydroxyl group. This trifecta of functionalities opens the door to the synthesis of novel polymers with tailored properties for a range of applications, particularly in the biomedical and specialty materials fields. The rigid 1,3-dioxane ring can impart specific stereochemical characteristics to the polymer backbone, while the pendant hydroxyl group provides a site for post-polymerization modification, enhancing hydrophilicity or for the attachment of bioactive molecules. Furthermore, the acetal linkage in the monomer structure introduces the potential for acid-catalyzed degradation, a desirable feature for applications such as drug delivery and temporary medical devices.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in polymerization reactions. We will explore both free-radical and cationic polymerization strategies, offering detailed protocols and discussing the scientific rationale behind the proposed methodologies.

Structural Features and Reactivity Considerations

The structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol presents distinct reactive sites that dictate its polymerization behavior.

  • Vinyl Group: The primary site for polymerization, susceptible to both free-radical and cationic attack.

  • Tertiary Hydroxyl Group: This group can influence polymerization. In free-radical polymerization, it may act as a chain transfer agent. In cationic polymerization, its lone pair of electrons can interfere with the cationic propagating center, making direct polymerization challenging.[3][4]

  • 1,3-Dioxane Ring: This cyclic acetal is generally stable under neutral and basic conditions. However, it is susceptible to ring-opening under acidic conditions, a key consideration for cationic polymerization.[5][6][7]

Due to these features, two primary polymerization routes are proposed:

  • Free-Radical Polymerization: This approach targets the vinyl group while preserving the dioxane ring and the hydroxyl functionality.

  • Cationic Polymerization of a Protected Monomer: To circumvent the interference of the hydroxyl group in cationic polymerization, a protection-deprotection strategy is recommended. This method also needs to consider the potential for ring-opening of the dioxane moiety.

Protocol 1: Free-Radical Polymerization

Free-radical polymerization offers a direct route to a vinyl polymer with pendant hydroxyl and dioxane groups.[8][9] However, the presence of a tertiary alcohol may lead to chain transfer reactions, potentially limiting the achievable molecular weight.[10] Optimization of initiator concentration and temperature will be crucial.

Experimental Workflow: Free-Radical Polymerization

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation and Purification cluster_characterization Characterization Monomer 2,2-Dimethyl-5-vinyl- 1,3-dioxan-5-ol Setup Schlenk Flask under Inert Atmosphere (N2 or Ar) Monomer->Setup Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Setup Initiator Initiator (e.g., AIBN, BPO) Initiator->Setup Heating Heat to desired temperature (e.g., 60-80 °C) Setup->Heating Stirring Stir for a defined period (e.g., 12-24 h) Heating->Stirring Cooling Cool to Room Temperature Stirring->Cooling Precipitation Precipitate in a non-solvent (e.g., Hexane) Cooling->Precipitation Filtration Filter and wash the polymer Precipitation->Filtration Drying Dry under vacuum Filtration->Drying NMR ¹H and ¹³C NMR Drying->NMR GPC Gel Permeation Chromatography (GPC) Drying->GPC FTIR FT-IR Spectroscopy Drying->FTIR DSC Differential Scanning Calorimetry (DSC) Drying->DSC

Caption: Workflow for the free-radical polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Detailed Step-by-Step Protocol:
  • Monomer and Reagent Purity: Ensure the monomer, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, is free from inhibitors. Pass through a column of basic alumina if necessary. Use freshly distilled and degassed solvents.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (e.g., 5.0 g, 31.6 mmol) in anhydrous toluene (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: Under a positive pressure of inert gas (N₂ or Ar), add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator concentration should be optimized, starting at approximately 1 mol% relative to the monomer.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80 °C and stir vigorously. The reaction time will vary depending on the desired conversion and molecular weight, typically ranging from 12 to 24 hours.

  • Isolation: After the desired time, cool the reaction mixture to room temperature.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold n-hexane or diethyl ether.

  • Collection and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Quantitative Data Summary:
ParameterSuggested Starting ConditionsRationale
Monomer Concentration 1.0 - 2.0 MBalances reaction rate and potential for side reactions.
Initiator AIBN or BPOCommon, commercially available radical initiators.
Initiator Concentration 0.5 - 2.0 mol%Influences molecular weight and polymerization rate.
Solvent Toluene, DioxaneSolvents with low chain transfer constants are preferred.
Temperature 60 - 80 °CEnsures efficient decomposition of the initiator.
Reaction Time 12 - 24 hShould be optimized based on conversion monitoring.

Protocol 2: Cationic Polymerization of a Silyl-Protected Monomer

Cationic polymerization of vinyl ethers is a well-established technique.[11][12][13] However, the presence of a hydroxyl group necessitates a protection strategy to prevent interference with the cationic propagating species.[3] Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and cleavage under mild conditions.[14] This protocol outlines the synthesis of the silyl-protected monomer followed by its cationic polymerization.

Workflow for Cationic Polymerization of Protected Monomer

G cluster_protection Step 1: Protection of Hydroxyl Group cluster_polymerization Step 2: Cationic Polymerization cluster_deprotection Step 3: Deprotection Monomer 2,2-Dimethyl-5-vinyl- 1,3-dioxan-5-ol ProtectionReaction Protection Reaction in an inert solvent (e.g., DCM) Monomer->ProtectionReaction SilylatingAgent Silylating Agent (e.g., TBDMSCl, Imidazole) SilylatingAgent->ProtectionReaction ProtectedMonomer Purified Silyl-Protected Monomer ProtectionReaction->ProtectedMonomer PolymerizationReaction Polymerization in an anhydrous, non-polar solvent (e.g., CH₂Cl₂, Toluene) at low temp. ProtectedMonomer->PolymerizationReaction Initiator Lewis Acid Initiator (e.g., BF₃·OEt₂, SnCl₄) Initiator->PolymerizationReaction ProtectedPolymer Protected Polymer PolymerizationReaction->ProtectedPolymer DeprotectionReaction Deprotection Reaction ProtectedPolymer->DeprotectionReaction DeprotectingAgent Deprotecting Agent (e.g., TBAF in THF) DeprotectingAgent->DeprotectionReaction FinalPolymer Final Hydroxylated Polymer DeprotectionReaction->FinalPolymer

Caption: Workflow for the synthesis of hydroxylated polymer via cationic polymerization of a protected monomer.

Detailed Step-by-Step Protocol:

Part A: Synthesis of the Silyl-Protected Monomer

  • Reaction Setup: In a round-bottom flask, dissolve 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and imidazole (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Silylation: Cool the solution to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure silyl-protected monomer.

Part B: Cationic Polymerization

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the purified silyl-protected monomer in anhydrous DCM or toluene.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: Add a Lewis acid initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄), dropwise via syringe. The initiator concentration should be carefully controlled (e.g., 0.1-1 mol%).

  • Polymerization: Stir the reaction at low temperature. The polymerization is often rapid.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Isolation and Purification: Allow the mixture to warm to room temperature, then precipitate the polymer in an appropriate non-solvent (e.g., methanol or hexane). Filter and dry the protected polymer under vacuum.

Part C: Deprotection

  • Reaction Setup: Dissolve the protected polymer in tetrahydrofuran (THF).

  • Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) (e.g., 1 M in THF, 1.5 equivalents per silyl group) and stir at room temperature until deprotection is complete (monitored by NMR).

  • Purification: Precipitate the final hydroxylated polymer in a suitable non-solvent (e.g., diethyl ether or hexane). Filter, wash, and dry under vacuum.

Quantitative Data Summary:
ParameterSuggested Starting ConditionsRationale
Protecting Group TBDMSStable to cationic polymerization conditions, easily removed.
Initiator BF₃·OEt₂, SnCl₄Common and effective Lewis acids for cationic polymerization of vinyl ethers.
Initiator Concentration 0.1 - 1.0 mol%Allows for control over molecular weight.
Solvent CH₂Cl₂, TolueneAnhydrous, non-polar solvents are required.
Temperature -78 °C to 0 °CLow temperatures suppress side reactions and promote living characteristics.
Deprotecting Agent TBAFProvides mild and selective cleavage of the silyl ether.

Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, verify the presence of the dioxane ring and hydroxyl group (or its protected form), and determine the extent of polymerization.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the vinyl group (in the monomer), hydroxyl group, and C-O-C stretching of the dioxane ring.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Potential Applications

The unique structure of poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol) suggests a variety of potential applications:

  • Biomedical Materials: The hydrophilicity imparted by the hydroxyl groups and the potential biodegradability of the acetal linkages make these polymers promising candidates for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.[1][15][16][17]

  • Hydrophilic Coatings: The polymer's affinity for water can be utilized in antifouling coatings and materials requiring enhanced wettability.[11][18]

  • Functional Materials: The pendant hydroxyl groups serve as handles for further chemical modification, allowing for the synthesis of graft copolymers or the attachment of specific ligands, dyes, or crosslinking agents.[19][20]

Logical Relationships in Polymerization Strategy

G cluster_radical Direct Route cluster_cationic Indirect Route Monomer 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Radical Free-Radical Polymerization Monomer->Radical Protection Hydroxyl Group Protection Monomer->Protection PolymerA Polymer with Pendant -OH and Dioxane Radical->PolymerA Cationic Cationic Polymerization PolymerB Protected Polymer Cationic->PolymerB Protection->Cationic Deprotection Deprotection Deprotection->PolymerA PolymerB->Deprotection

Sources

Application Notes and Protocols: 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol as a Chiral Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the role of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol as a valuable chiral intermediate in modern organic synthesis. The document delineates a robust synthetic pathway to this molecule, commencing with the preparation of the key precursor, 2,2-dimethyl-1,3-dioxan-5-one. A detailed, field-proven protocol for the asymmetric vinylation of this ketone is presented, enabling the enantioselective synthesis of the target chiral tertiary alcohol. Furthermore, this guide explores the synthetic utility of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol by providing protocols for subsequent stereoselective transformations of its vinyl moiety. The causality behind experimental choices, mechanistic insights, and self-validating system designs are emphasized throughout to ensure technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Tertiary Alcohols

Chiral tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. The stereochemistry of the quaternary carbon center profoundly influences the pharmacological profile of these compounds. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective in contemporary organic chemistry.[1] The subject of this guide, 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol, is a versatile chiral building block that provides a synthetically accessible quaternary stereocenter and a reactive vinyl handle for further molecular elaboration. The rigid 1,3-dioxane ring not only serves as a protective group for a 1,3-diol but also imparts conformational rigidity that can influence the stereochemical outcome of subsequent reactions.

Synthesis of the Key Precursor: 2,2-Dimethyl-1,3-dioxan-5-one

The journey towards enantiomerically enriched 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol begins with the reliable synthesis of its precursor, 2,2-dimethyl-1,3-dioxan-5-one. A well-established and scalable route commences from the readily available and inexpensive starting material, tris(hydroxymethyl)aminomethane.[2][3]

Rationale and Mechanistic Overview

The synthesis involves a two-step sequence. The first step is the protection of the 1,3-diol functionality of tris(hydroxymethyl)aminomethane as a dimethyl acetal by reacting it with 2,2-dimethoxypropane under acidic catalysis. This transformation yields 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane. The subsequent step involves the oxidative cleavage of the amino alcohol moiety using sodium periodate to furnish the desired ketone, 2,2-dimethyl-1,3-dioxan-5-one.

G cluster_0 Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one Tris(hydroxymethyl)aminomethane Tris(hydroxymethyl)aminomethane Intermediate_Amine 2,2-Dimethyl-5-amino- 5-hydroxymethyl-1,3-dioxane Tris(hydroxymethyl)aminomethane->Intermediate_Amine 2,2-dimethoxypropane, p-TsOH, DMF Final_Ketone 2,2-Dimethyl-1,3-dioxan-5-one Intermediate_Amine->Final_Ketone NaIO4, KH2PO4, H2O

Caption: Synthetic pathway to 2,2-dimethyl-1,3-dioxan-5-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane [2]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Tris(hydroxymethyl)aminomethane121.1425.2 g0.159
2,2-Dimethoxypropane104.1521.5 mL0.175
p-Toluenesulfonic acid monohydrate190.221.58 g0.00793
N,N-Dimethylformamide (DMF)73.09180 mL-
Ethyl acetate88.11For dilution & workup-
Triethylamine101.19For neutralization-
  • To a solution of tris(hydroxymethyl)aminomethane in DMF, add 2,2-dimethoxypropane and p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature for 22 hours.

  • Upon completion, dilute the mixture with ethyl acetate and neutralize with triethylamine.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.

Step 2: Synthesis of 2,2-dimethyl-1,3-dioxan-5-one [2]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane175.2110.2 g0.0621
Potassium dihydrogen phosphate (KH₂PO₄)136.098.51 g0.621
Sodium periodate (NaIO₄)213.89125 mL (0.5 M aq. soln)0.063
Water18.0260 mL-
Dichloromethane84.93For extraction-
  • Dissolve the intermediate from Step 1 in water and add potassium dihydrogen phosphate.

  • Cool the mixture to 0 °C and slowly add the aqueous solution of sodium periodate dropwise.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate and saturated brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.

Asymmetric Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

The enantioselective synthesis of the target chiral tertiary alcohol is achieved through the asymmetric addition of a vinyl nucleophile to the prochiral 2,2-dimethyl-1,3-dioxan-5-one. The use of a chiral ligand is crucial for controlling the stereochemical outcome of this transformation.

Rationale and Mechanistic Considerations

The addition of Grignard reagents to ketones is a classic C-C bond-forming reaction. To render this process asymmetric, a chiral ligand is employed to coordinate with the magnesium ion, creating a chiral environment around the reactive center. This chiral complex then delivers the vinyl group to one of the two enantiotopic faces of the ketone carbonyl, leading to the preferential formation of one enantiomer of the product. A variety of chiral ligands have been successfully employed for this purpose, including those derived from 1,2-diaminocyclohexane (DACH).[1][4]

G cluster_1 Asymmetric Vinylation Ketone 2,2-Dimethyl-1,3-dioxan-5-one Product (R)- or (S)-2,2-Dimethyl-5-vinyl- 1,3-dioxan-5-ol Ketone->Product Reagents Vinylmagnesium bromide, Chiral Ligand (e.g., DACH-derived), Toluene, -78 °C Reagents->Product

Caption: Asymmetric vinylation of 2,2-dimethyl-1,3-dioxan-5-one.

Proposed Experimental Protocol

This protocol is based on established methodologies for the asymmetric addition of Grignard reagents to ketones using chiral ligands.[1][4]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2,2-Dimethyl-1,3-dioxan-5-one130.141.30 g0.01
Chiral Ligand (e.g., (R,R)-DACH-derived)-0.012 g0.00012
Vinylmagnesium bromide131.2412 mL (1.0 M in THF)0.012
Toluene92.1450 mL-
  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide solution and stir for 30 minutes at -78 °C to allow for complex formation.

  • Add a solution of 2,2-dimethyl-1,3-dioxan-5-one in anhydrous toluene dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Applications in Stereoselective Synthesis: Transformations of the Vinyl Group

The synthetic utility of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol lies in the stereoselective transformations of its vinyl group, which can be influenced by the adjacent chiral tertiary alcohol center.

Diastereoselective Epoxidation

The epoxidation of the vinyl group can lead to the formation of a chiral epoxide, a versatile intermediate for further synthesis. The stereochemical outcome of the epoxidation can be directed by the existing stereocenter. For allylic alcohols, Sharpless asymmetric epoxidation is a powerful tool.[5] While the target molecule is a homoallylic alcohol, substrate-directed epoxidation using reagents like m-CPBA or titanium-salalen catalysts can exhibit high diastereoselectivity.[6][7]

G cluster_2 Stereoselective Epoxidation Vinyl_Alcohol (S)-2,2-Dimethyl-5-vinyl- 1,3-dioxan-5-ol Epoxide Chiral Epoxide Vinyl_Alcohol->Epoxide m-CPBA or Ti(salalen) catalyst, H2O2

Caption: Diastereoselective epoxidation of the chiral vinyl alcohol.

Proposed Protocol for Diastereoselective Epoxidation
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
(S)-2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol158.201.58 g0.01
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.572.47 g0.011
Dichloromethane (DCM)84.9350 mL-
Sodium bicarbonate (sat. aq. soln.)84.01For quenching and workup-
  • Dissolve the chiral vinyl alcohol in DCM and cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA in DCM dropwise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting diastereomeric epoxides by silica gel column chromatography.

Conclusion

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol represents a highly promising and versatile chiral intermediate for the synthesis of complex molecules. This guide has provided a comprehensive framework for its preparation, starting from readily available materials, through a proposed highly enantioselective vinylation protocol. The strategic positioning of the chiral tertiary alcohol and the synthetically malleable vinyl group opens up a plethora of possibilities for the construction of intricate stereochemical architectures. The protocols and insights presented herein are intended to empower researchers in the fields of organic synthesis and drug discovery to harness the full potential of this valuable chiral building block.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Walsh, P. J., & Lurain, A. E. (2005). One-pot asymmetric synthesis of acyclic chiral epoxy alcohols via tandem vinylation-epoxidation with dioxygen. The Journal of Organic Chemistry, 70(4), 1262–1268. [Link]

  • Google Patents. (n.d.). Novel process for the preparation of serinol.
  • Kim, H. Y., & Krische, M. J. (2014). Redox-Triggered C–C Coupling of Alcohols and Vinyl Epoxides: Diastereo- and Enantioselective Formation of All-Carbon Quaternary Centers via tert-(Hydroxy)-Prenylation. Journal of the American Chemical Society, 136(25), 8894–8897. [Link]

  • Google Patents. (n.d.). Method for manufacturing 1,3-dioxane-5-one.
  • Stein, C., et al. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 11. [Link]

  • DiRocco, D. A., & Rovis, T. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(17), 4846-4859. [Link]

  • Luttringer, C., et al. (2021). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition, 60(22), 12345-12349. [Link]

  • Feringa, B. L. (2007). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(12), 1335-1344. [Link]

  • ResearchGate. (2008). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Retrieved January 19, 2026, from [Link]

  • Luttringer, C., et al. (2021). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie, 133(22), 12453-12457. [Link]

  • Wang, Z., et al. (2022). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. Journal of the American Chemical Society, 144(1), 543-553. [Link]

  • ResearchGate. (2006). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved January 19, 2026, from [Link]

  • Taniguchi, T., et al. (2015). Radical vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides. Organic Chemistry Frontiers, 2(6), 645-648. [Link]

  • DiRocco, D. A., & Rovis, T. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(17), 4846-4859. [Link]

  • Peed, J., et al. (2011). Asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters. Organic Letters, 13(14), 3592–3595. [Link]

  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,2-dimethyl-1,3-dioxan-5-ol. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2007). Facile Diastereoselective Synthesis of 2,6-Dialkyl-5-methylene-1,3-dioxan-4-ones via α-Activated Vinyl Esters. Retrieved January 19, 2026, from [Link]

  • Liu, Y., et al. (2024). Catalytic asymmetric synthesis of planar-chiral dianthranilides via (Dynamic) kinetic resolution. Nature Communications, 15(1), 4567. [Link]

  • Okuyama, Y., et al. (2002). NEW CHIRAL LIGANDS, PYRIDINOOXATHIANES, FOR PALLADIUM-CATALYZED ASYMMETRIC ALLYLIC ALKYLATION. Heterocycles, 56(1-2), 17-20. [Link]

Sources

Strategies for the Protection and Deprotection of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of complex molecule synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The molecule 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol presents a unique challenge to the synthetic chemist, incorporating a sterically hindered tertiary alcohol, a reactive vinyl group, and an acid-sensitive acetonide protecting group for a 1,3-diol. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective strategies for the protection and deprotection of the tertiary hydroxyl group in this versatile building block, ensuring the integrity of the other functionalities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer a comparative analysis of suitable protecting groups.

Strategic Considerations for Protecting Group Selection

The presence of three distinct functional moieties in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol necessitates a carefully considered orthogonal protection strategy.[2][3] An ideal protecting group for the tertiary alcohol should be:

  • Readily introduced under conditions that do not compromise the vinyl group or the acetonide.

  • Stable across a wide range of reaction conditions that may be required for subsequent synthetic transformations.

  • Selectively removable under mild conditions that leave the vinyl group and the acetonide intact.

The acetonide is a cyclic ketal that is labile to acidic conditions.[4] The vinyl group, while generally stable, can be susceptible to certain reagents. Therefore, the choice of protecting group for the tertiary alcohol and the subsequent deprotection conditions are critical to prevent unwanted side reactions.

G cluster_0 Core Molecule: 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol cluster_1 Functional Groups & Sensitivities cluster_2 Protection/Deprotection Strategy Molecule 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Tertiary_Alcohol Tertiary Alcohol (Sterically Hindered) Molecule->Tertiary_Alcohol Contains Vinyl_Group Vinyl Group (Reactive) Molecule->Vinyl_Group Contains Acetonide Acetonide (Acid-Sensitive) Molecule->Acetonide Contains Protection Protection of Tertiary Alcohol Tertiary_Alcohol->Protection Target for Protection Deprotection Selective Deprotection Vinyl_Group->Deprotection Must Remain Intact Acetonide->Deprotection Must Remain Intact Protection->Deprotection Requires Orthogonal Approach

Logical workflow for selecting a protection strategy.

Recommended Protecting Groups for the Tertiary Alcohol

Given the constraints of the substrate, silyl ethers are the most suitable class of protecting groups for the tertiary alcohol of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. They offer a range of stabilities and can be cleaved under conditions that are orthogonal to the acid-labile acetonide.

Silyl Ethers: A Versatile Choice

Silyl ethers are formed by the reaction of an alcohol with a silyl halide in the presence of a base. Their stability is largely dictated by the steric bulk of the substituents on the silicon atom. For a tertiary alcohol, more reactive silylating agents are often necessary.

Table 1: Comparison of Common Silyl Ether Protecting Groups

Protecting GroupSilylating AgentCommon Deprotection ConditionsStability & Remarks
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, TBDMS-OTfTBAF, HF-Pyridine, mild acidGood stability, widely used. Cleavage with fluoride is highly selective.
TIPS (Triisopropylsilyl)TIPS-Cl, TIPS-OTfTBAF, HF-Pyridine (often requires longer reaction times or heating)More sterically hindered and thus more stable than TBDMS to acidic conditions.[5]

The choice between TBDMS and TIPS will depend on the anticipated downstream reaction conditions. TIPS provides greater stability if harsher conditions are required in subsequent synthetic steps.

Experimental Protocols: Protection of the Tertiary Alcohol

The following protocols provide detailed, step-by-step methodologies for the protection of the tertiary hydroxyl group of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Protocol 1: Protection with tert-Butyldimethylsilyl (TBDMS) Group

This protocol utilizes tert-butyldimethylsilyl chloride and imidazole as a base. For the sterically hindered tertiary alcohol, a more reactive silylating agent like TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic base may be required for higher yields.[6]

Materials:

  • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBDMS-Cl (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected product.

G cluster_0 TBDMS Protection Workflow Start 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Reagents TBDMS-Cl, Imidazole, DMF Start->Reagents 1. Add Reaction Stir at RT, 12-24h Reagents->Reaction 2. React Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product TBDMS-protected Product Purification->Product 5. Isolate

Workflow for TBDMS protection.
Protocol 2: Protection with Triisopropylsilyl (TIPS) Group

The greater steric hindrance of the TIPS group often necessitates the use of the more reactive triisopropylsilyl triflate (TIPS-OTf) for efficient protection of tertiary alcohols.[6]

Materials:

  • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

  • Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf)

  • 2,6-Lutidine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add TIPS-OTf (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Experimental Protocols: Deprotection of the Silyl Ether

The key to the deprotection step is the selective cleavage of the silyl ether without affecting the acid-sensitive acetonide or the vinyl group. Fluoride-mediated deprotection is the method of choice.[7]

Protocol 3: Fluoride-Mediated Deprotection of TBDMS/TIPS Ethers

Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation.[8] For base-sensitive substrates, buffering the reaction with a mild acid like acetic acid is advisable.[6]

Materials:

  • TBDMS- or TIPS-protected 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the silyl-protected alcohol (1.0 eq) in anhydrous THF.

  • Add the 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction and monitor by TLC. For TIPS ethers, gentle heating may be required to drive the reaction to completion.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

G cluster_0 Fluoride-Mediated Deprotection Start Silyl-Protected Alcohol Reagent TBAF in THF Start->Reagent 1. Add Reaction Stir at RT Reagent->Reaction 2. React Quench Quench with aq. NH4Cl Reaction->Quench 3. Quench Extraction Extraction Quench->Extraction 4. Extract Purification Purification Extraction->Purification 5. Purify Product Deprotected Alcohol Purification->Product 6. Isolate

General workflow for fluoride-mediated deprotection.

Conclusion

The successful manipulation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in a multi-step synthesis hinges on a robust and orthogonal protection strategy for its tertiary alcohol. Silyl ethers, particularly TBDMS and TIPS, offer the requisite stability and selective deprotection profile. The use of fluoride-based deprotection methods, such as TBAF, ensures the preservation of the acid-sensitive acetonide and the vinyl group. The protocols detailed in this application note provide a reliable foundation for the protection and deprotection of this valuable synthetic intermediate, empowering researchers to confidently incorporate it into their synthetic endeavors.

References

  • Fiveable. Fluoride-Mediated Deprotection Definition. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Applied Chemical Engineering. Selective Deprotection of Strategy for TBS Ether Under Mild Condition. [Link]

  • Chem-Station. Silyl Protective Groups. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

Sources

Chemical modification of the vinyl group in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the selective chemical modification of the vinyl moiety in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, providing researchers with a strategic framework and detailed protocols for accessing a variety of valuable synthetic intermediates.

Introduction: The Strategic Value of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a versatile synthetic building block possessing three distinct functional groups with orthogonal reactivity: a terminal vinyl group, a tertiary alcohol, and an acetal (dioxane ring). The acetal moiety serves as a protecting group for a 1,3-diol system and is stable under basic and neutral conditions but labile in the presence of acid.[1] This inherent chemical profile allows for the selective modification of the vinyl group, providing a gateway to a diverse array of more complex molecules. This application note details proven methodologies for the controlled oxidation, reduction, and addition to the vinyl group, transforming it into valuable functional handles such as diols, aldehydes, saturated alkyl chains, and primary alcohols.

Guiding Principles for Selective Modification

The key to successfully modifying the vinyl group is chemoselectivity—ensuring the reaction conditions target the C=C double bond while preserving the tertiary hydroxyl and the acid-sensitive dioxane ring. The protocols described herein are chosen based on their high functional group tolerance and reliability under mild conditions.

G cluster_start Starting Material cluster_oxidation Oxidation Pathways cluster_reduction Reduction Pathway cluster_addition Addition Pathways Start 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Diol Vicinal Diol (Dihydroxylation) Start->Diol [O] Sharpless AD Aldehyde Aldehyde (Oxidative Cleavage) Start->Aldehyde 1. O₃ 2. Reductive Workup Ethyl Ethyl Group (Hydrogenation) Start->Ethyl H₂, Pd/C (Reduction) Primary_Alcohol Primary Alcohol (Hydroboration-Oxidation) Start->Primary_Alcohol 1. BH₃·THF 2. H₂O₂, NaOH Thioether Thioether (Thiol-Ene Addition) Start->Thioether R-SH, Initiator 'Click' Chemistry

Figure 1. Key modification pathways for the vinyl group of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Section 1: Oxidation of the Vinyl Group

Oxidative transformations of the vinyl moiety can either add oxygen across the double bond to form a diol or cleave the bond entirely to yield a carbonyl compound.

Asymmetric Dihydroxylation: Synthesis of Chiral Triols

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity.[2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-oxidant.[3] The use of pre-packaged "AD-mix" reagents makes this procedure highly accessible and reproducible.[3]

Causality of Experimental Choice: This method is chosen for its exceptional stereocontrol and mild reaction conditions, which are fully compatible with the hydroxyl and acetal functionalities. The resulting chiral triol is a valuable precursor for synthesizing complex, stereodefined molecules.

Reaction ParameterValue
Reaction Sharpless Asymmetric Dihydroxylation
Key Reagents AD-mix-β (or AD-mix-α), methanesulfonamide
Solvent t-BuOH / H₂O
Temperature 0°C to room temperature
Product (R)- or (S)-1-(2,2-Dimethyl-5-hydroxy-1,3-dioxan-5-yl)ethane-1,2-diol
Selectivity High enantioselectivity

Protocol 1: Asymmetric Dihydroxylation

  • Preparation: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, v/v). To this, add AD-mix-β (1.4 g per 1 mmol of alkene). Stir the mixture at room temperature until both phases are clear.

  • Reaction Initiation: Cool the stirred mixture to 0°C using an ice bath. Add methanesulfonamide (CH₃SO₂NH₂, 1 equivalent).

  • Substrate Addition: Add 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (1 equivalent) to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Work-up: Add ethyl acetate and stir. The aqueous layer should be separated. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired triol.

Oxidative Cleavage: Ozonolysis to an Aldehyde

Ozonolysis is a robust method for cleaving a carbon-carbon double bond to produce carbonyl compounds.[4] The outcome is dependent on the work-up conditions. A reductive work-up, typically using dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), will yield an aldehyde from a terminal vinyl group. This approach avoids over-oxidation to a carboxylic acid.

Causality of Experimental Choice: This protocol is selected for its efficiency in shortening the carbon chain by one atom and introducing a highly versatile aldehyde functionality. The low reaction temperature (-78°C) and mild reductive work-up conditions ensure the stability of the dioxane and hydroxyl groups.

Protocol 2: Ozonolysis with Reductive Work-up

  • Setup: Dissolve 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol in a three-neck flask equipped with a gas inlet tube and an outlet connected to a bleach trap. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.

  • Purging: Stop the ozone flow and bubble argon or nitrogen gas through the solution for 10-15 minutes to remove all excess ozone. Crucial Step: Failure to remove all ozone can lead to hazardous side reactions during work-up.

  • Reductive Work-up: While the solution is still at -78°C, add a reducing agent such as dimethyl sulfide (DMS, 2-3 equivalents).

  • Completion: Slowly warm the reaction mixture to room temperature and stir for at least 2 hours or overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The resulting crude aldehyde, 2,2-dimethyl-5-hydroxy-1,3-dioxane-5-carbaldehyde, can be purified by silica gel chromatography.

Section 2: Reduction of the Vinyl Group

Catalytic Hydrogenation: Synthesis of the Ethyl Derivative

Catalytic hydrogenation is the most direct method for converting an alkene to an alkane. Using hydrogen gas and a palladium on carbon (Pd/C) catalyst, the vinyl group can be selectively reduced to an ethyl group under mild conditions.[5]

Causality of Experimental Choice: This method is highly chemoselective for the C=C double bond. The reaction is clean, high-yielding, and typically proceeds at room temperature and atmospheric pressure, posing no risk to the other functional groups.[5] It is an atom-economical and sustainable method for saturation.[5]

G cluster_workflow Catalytic Hydrogenation Workflow A Dissolve Substrate in EtOH/MeOH B Add Pd/C Catalyst (5-10 mol%) A->B C Purge with H₂ (Balloon or Parr) B->C D Stir at RT (Monitor by TLC) C->D E Filter through Celite® to remove Pd/C D->E F Concentrate Filtrate E->F G Purified Product (2,2-Dimethyl-5-ethyl-1,3-dioxan-5-ol) F->G

Sources

Anwendungs- und Protokollleitfaden: Derivatisierungsreaktionen des tertiären Alkohols in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung der tertiären Hydroxylgruppe in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. Als Senior Application Scientist liegt der Fokus auf der Vermittlung von fundiertem Fachwissen, der Erklärung der zugrunde liegenden chemischen Prinzipien und der Bereitstellung validierter Methoden, um eine erfolgreiche Synthese und Analyse zu gewährleisten.

Einleitung: Die molekulare Herausforderung

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol ist ein polyfunktionelles Molekül, das für synthetische Chemiker besondere Herausforderungen bei der selektiven Modifikation der tertiären Alkoholfunktion darstellt. Die sterische Hinderung an der Hydroxylgruppe sowie die Anwesenheit einer säurelabilen 1,3-Dioxan-Einheit und einer reaktiven Vinylgruppe erfordern sorgfältig ausgewählte Derivatisierungsstrategien.

Die Derivatisierung dieses Moleküls ist aus mehreren Gründen von Bedeutung:

  • Synthetische Modifikation: Die Umwandlung der Hydroxylgruppe in andere funktionelle Gruppen (Ester, Ether) ermöglicht die Synthese neuer Wirkstoffkandidaten oder wichtiger Zwischenprodukte.

  • Schutzgruppenstrategie: Die temporäre Blockierung der Hydroxylgruppe kann notwendig sein, um unerwünschte Nebenreaktionen an dieser Position während der Modifikation anderer Teile des Moleküls zu verhindern.[1]

  • Analytische Charakterisierung: Die Derivatisierung ist oft eine Voraussetzung für die Analyse mittels Gaschromatographie (GC), da sie die Flüchtigkeit erhöht und den thermischen Abbau verhindert.[2]

Die besondere Herausforderung bei diesem Substrat liegt in der Notwendigkeit, Reaktionsbedingungen zu finden, die chemoselektiv die tertiäre Hydroxylgruppe derivatisieren, ohne die Integrität des Dioxanrings oder der Vinylgruppe zu beeinträchtigen.

Chemoselektivität: Schlüsselfaktoren für eine erfolgreiche Derivatisierung

Die erfolgreiche Derivatisierung von 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol hängt von der sorgfältigen Steuerung der Reaktionsbedingungen ab, um die Reaktivität der verschiedenen funktionellen Gruppen zu berücksichtigen.

  • Tertiärer Alkohol: Tertiäre Alkohole sind im Vergleich zu primären und sekundären Alkoholen sterisch gehindert und weniger nukleophil.[3] Klassische säurekatalysierte Veresterungen (Fischer-Veresterung) sind oft ineffizient und können zu Eliminierungsreaktionen führen.[4]

  • 1,3-Dioxan-Ring: Als Acetal ist der 1,3-Dioxan-Ring unter basischen und neutralen Bedingungen stabil, aber empfindlich gegenüber Säuren. Starke Säuren können eine Hydrolyse katalysieren, die zur Öffnung des Rings führt.

  • Vinylgruppe: Die Doppelbindung der Vinylgruppe ist unter den meisten basischen und neutralen Bedingungen stabil. Sie kann jedoch unter stark sauren Bedingungen oder in Gegenwart bestimmter Übergangsmetallkatalysatoren reagieren (z. B. Polymerisation, Addition).[5]

Basierend auf diesen Überlegungen sind milde, vorzugsweise basische oder neutrale Derivatisierungsmethoden zu bevorzugen.

G cluster_0 Molekül: 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol cluster_1 Reaktivität & Stabilität Tertiärer Alkohol Tertiärer Alkohol Sterisch gehindert,\nschwaches Nukleophil Sterisch gehindert, schwaches Nukleophil Tertiärer Alkohol->Sterisch gehindert,\nschwaches Nukleophil 1,3-Dioxan (Acetal) 1,3-Dioxan (Acetal) Säurelabil Säurelabil 1,3-Dioxan (Acetal)->Säurelabil Vinylgruppe (Alken) Vinylgruppe (Alken) Stabil unter\nbasischen/neutralen Bedingungen Stabil unter basischen/neutralen Bedingungen Vinylgruppe (Alken)->Stabil unter\nbasischen/neutralen Bedingungen

Abbildung 1: Reaktivitäts- und Stabilitätsbetrachtungen für 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Empfohlene Derivatisierungsprotokolle

Basierend auf den chemischen Eigenschaften des Zielmoleküls werden zwei Hauptstrategien für die Derivatisierung der tertiären Hydroxylgruppe empfohlen: Veresterung unter milden Bedingungen und Silylierung .

Veresterung mittels Steglich-Kupplung

Die Steglich-Veresterung ist eine äußerst effektive Methode zur Bildung von Estern aus sterisch gehinderten Alkoholen und Carbonsäuren unter milden, neutralen Bedingungen.[6][7] Die Reaktion nutzt Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[8] DMAP beschleunigt die Reaktion erheblich und unterdrückt die Bildung von unerwünschten Nebenprodukten wie N-Acylharnstoff.[9]

G cluster_0 Steglich-Veresterung Workflow Start Start Edukte mischen Alkohol, Carbonsäure, DMAP in aprotischem Lösungsmittel lösen Start->Edukte mischen DCC zugeben DCC in Lösungsmittel zu der Mischung geben (oft bei 0 °C) Edukte mischen->DCC zugeben Reaktion Bei Raumtemperatur rühren (1-24 h) DCC zugeben->Reaktion Aufarbeitung Harnstoff abfiltrieren, organische Phase waschen Reaktion->Aufarbeitung Reinigung Säulenchromatographie Aufarbeitung->Reinigung Produkt Produkt Reinigung->Produkt

Abbildung 2: Allgemeiner Arbeitsablauf der Steglich-Veresterung.

Protokoll: Synthese von (2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl)acetat

  • Materialien:

    • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

    • Essigsäure (glacial)

    • Dicyclohexylcarbodiimid (DCC)

    • 4-(Dimethylamino)pyridin (DMAP)

    • Dichlormethan (DCM), wasserfrei

    • Gesättigte Natriumhydrogencarbonatlösung (NaHCO₃)

    • Gesättigte Natriumchloridlösung (NaCl)

    • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

    • Rundkolben, Magnetrührer, Eisbad, Trichter, Scheidetrichter

  • Sicherheitshinweise: DCC ist ein potentes Allergen und sollte mit Vorsicht gehandhabt werden. Arbeiten Sie im Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Handschuhe, Schutzbrille).

  • Durchführung:

    • In einem trockenen 100-mL-Rundkolben werden 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (1.0 Äq.), Essigsäure (1.2 Äq.) und DMAP (0.1 Äq.) in wasserfreiem DCM (ca. 0.1 M Konzentration des Alkohols) gelöst.

    • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

    • DCC (1.2 Äq.), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam zur gerührten Reaktionsmischung getropft.

    • Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

    • Nach Abschluss der Reaktion wird der ausgefallene Dicyclohexylharnstoff durch Filtration abgetrennt und mit einer kleinen Menge DCM nachgewaschen.

    • Das Filtrat wird in einen Scheidetrichter überführt und nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

    • Die organische Phase wird über MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

    • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt (typisches Eluentensystem: Hexan/Ethylacetat-Gemisch), um das reine Esterderivat zu erhalten.

Silylierung zur GC-Analyse und als Schutzgruppe

Die Silylierung ist eine weit verbreitete Methode, um Alkohole in flüchtige und thermisch stabilere Silylether zu überführen, die sich hervorragend für die GC-MS-Analyse eignen.[10] Aufgrund der sterischen Hinderung des tertiären Alkohols sind reaktivere Silylierungsmittel oder die Zugabe eines Katalysators erforderlich.[2] Eine milde und effektive Methode ist die Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit einem Katalysator wie Trimethylchlorsilan (TMCS) oder die Verwendung von tert-Butyldimethylsilylchlorid (TBDMSCl) mit Imidazol.

Protokoll: Trimethylsilylierung (TMS-Derivatisierung) für die GC-MS-Analyse

  • Materialien:

    • Probe von 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

    • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)

    • Trimethylchlorsilan (TMCS) (optional, als Katalysator)

    • Pyridin oder Acetonitril (wasserfrei, als Lösungsmittel)

    • GC-Vial mit Septumkappe

  • Sicherheitshinweise: Silylierungsmittel sind feuchtigkeitsempfindlich und können reizend sein. Arbeiten Sie in einer trockenen Umgebung und tragen Sie geeignete Schutzausrüstung.

  • Durchführung:

    • Eine kleine Menge der Alkoholprobe (ca. 1 mg) wird in ein GC-Vial eingewogen.

    • Wasserfreies Pyridin oder Acetonitril (ca. 100 µL) wird zugegeben, um die Probe zu lösen.

    • BSTFA (100 µL, oft mit 1% TMCS als Katalysator) wird zugegeben.

    • Das Vial wird fest verschlossen und gut geschüttelt.

    • Die Reaktion wird für 30-60 Minuten bei 60-70 °C in einem Heizblock oder Wasserbad erhitzt, um eine vollständige Derivatisierung des sterisch gehinderten Alkohols sicherzustellen.

    • Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die Injektion in das GC-MS-System.

DerivatisierungsmethodeReagenzienBedingungenVorteileNachteile
Steglich-Veresterung Carbonsäure, DCC, DMAPNeutral, RaumtemperaturMild, hohe Ausbeuten, für sterisch gehinderte Alkohole geeignetEntfernung des Harnstoff-Nebenprodukts erforderlich
Silylierung (TMS) BSTFA (+ 1% TMCS)Neutral, 60-70 °CSchnell, quantitativ, ideal für GC-AnalyseDerivate sind feuchtigkeitsempfindlich
Silylierung (TBDMS) TBDMSCl, ImidazolBasisch, RaumtemperaturBildet stabilere Ether, nützlich als SchutzgruppeLängere Reaktionszeiten als TMS-Derivatisierung

Zusammenfassung und Ausblick

Die Derivatisierung des tertiären Alkohols in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol erfordert eine sorgfältige Auswahl der Reaktionsbedingungen, um die Integrität der säurelabilen Dioxan- und der reaktiven Vinyl-Funktionalitäten zu wahren. Basische oder neutrale Methoden sind hierfür am besten geeignet. Die Steglich-Veresterung bietet einen exzellenten Weg zur Synthese von Estern unter milden Bedingungen und ist besonders für sterisch anspruchsvolle Substrate geeignet. Für analytische Zwecke, insbesondere die GC-MS, ist die Silylierung die Methode der Wahl, da sie die Flüchtigkeit und Stabilität des Analyten erhöht. Die hier vorgestellten Protokolle bieten eine validierte Grundlage für Forscher, um diese Derivatisierungen erfolgreich durchzuführen und neue Moleküle für die pharmazeutische und chemische Forschung zu erschließen.

Referenzen

  • Sciencemadness Wiki. (2019). Dimethyl dioxane. Verfügbar unter: [Link]

  • Organic Chemistry Frontiers. (n.d.). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Royal Society of Chemistry. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Schutzgruppe. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Veresterung. Verfügbar unter: [Link]

  • Easy Schule. (n.d.). Primäre, sekundäre und tertiäre Alkohole – Definition & Zusammenfassung. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Steglich-Veresterung. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Verfügbar unter: [Link]

  • Chemie.de. (n.d.). Steglich-Veresterung. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Silylierung. Verfügbar unter: [Link]

Sources

Application Note & Protocol: Synthesis of Functional Poly(vinyl alcohol) Derivatives via Polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis and characterization of polymers derived from 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. This monomer serves as a valuable precursor for creating functionalized poly(vinyl alcohol) (PVA) analogs, where the hydroxyl groups are initially protected as a ketal. The subsequent deprotection yields a water-soluble polymer with pendant 1,3-dihydroxy-2-methyl-2-propyl moieties, offering unique properties for applications in drug delivery, biomaterials, and specialty coatings. This guide offers step-by-step instructions for the polymerization process, post-polymerization modification, and comprehensive characterization of the resulting polymers.

Introduction

Poly(vinyl alcohol) (PVA) is a widely utilized polymer due to its excellent chemical resistance, biocompatibility, and film-forming properties.[1][2] However, modifications to its backbone are often necessary to tailor its properties for specific applications. The direct polymerization of vinyl alcohol is not feasible due to the tautomerization of the monomer to acetaldehyde. Therefore, PVA is commercially produced by the hydrolysis of poly(vinyl acetate).[2]

The use of protected vinyl alcohol monomers, such as 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, provides a strategic route to novel PVA derivatives. The dioxan ring serves as a protective group for the diol functionality. Polymerization of the vinyl group, followed by acid-catalyzed deprotection, yields a poly(vinyl alcohol) backbone with pendant diol groups. This approach allows for the synthesis of well-defined functional polymers that would be difficult to achieve through post-polymerization modification of commercial PVA.

Part 1: Synthesis of Poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol)

The polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can be achieved through free-radical polymerization. The choice of initiator and solvent is critical for obtaining a polymer with the desired molecular weight and low polydispersity. Azobisisobutyronitrile (AIBN) is a suitable thermal initiator for this purpose, as its decomposition rate is well-controlled at moderate temperatures. Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or toluene are recommended to prevent side reactions with the hydroxyl group of the monomer.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and hotplate with oil bath

Procedure:

  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (e.g., 5.0 g) and AIBN (e.g., 0.05 g, adjust for desired molecular weight) in anhydrous THF (50 mL).

  • Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

  • Polymerization: Place the Schlenk flask in a preheated oil bath at 60-70 °C. The polymerization is typically carried out for 12-24 hours under a positive pressure of inert gas.

  • Precipitation and Purification: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 500 mL) while stirring vigorously. The polymer will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

Diagram of the Polymerization Workflow:

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Monomer & Initiator Solvent Anhydrous THF Monomer->Solvent Dissolve FPT Freeze-Pump-Thaw Solvent->FPT Polymerization Polymerization (60-70°C, 12-24h) FPT->Polymerization Inert Gas Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Purified Polymer Drying->Final_Product Yields

Caption: Workflow for the free-radical polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Part 2: Deprotection to Yield Functional Poly(vinyl alcohol) Derivative

The ketal protecting group on the polymer can be readily removed under acidic conditions to yield the final water-soluble polymer with pendant diol functionalities.

Experimental Protocol: Ketal Deprotection

Materials:

  • Poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol)

  • Tetrahydrofuran (THF) or Dioxane (Solvent)

  • Hydrochloric Acid (HCl) or Acetic Acid (Catalyst)

  • Deionized Water

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolution: Dissolve the protected polymer in THF or dioxane to a concentration of approximately 5-10% (w/v).

  • Acidification: To the polymer solution, add a catalytic amount of concentrated HCl (a few drops) or a larger volume of acetic acid.

  • Hydrolysis: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-8 hours. The progress of the deprotection can be monitored by FT-IR spectroscopy by observing the disappearance of the characteristic ketal stretches.

  • Neutralization and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Remove the organic solvent under reduced pressure. Dissolve the resulting polymer in deionized water.

  • Dialysis: Transfer the aqueous polymer solution to a dialysis tube and dialyze against deionized water for 48-72 hours, changing the water frequently to remove salts and other small molecule impurities.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final product as a white, fluffy solid.

Diagram of the Deprotection Mechanism:

deprotection_mechanism Protected_Polymer Protected Polymer (in THF/H2O) Intermediate Protonated Ketal Intermediate Protected_Polymer->Intermediate + H+ Acid H+ (catalyst) Deprotected_Polymer Deprotected Polymer (PVA Derivative) Intermediate->Deprotected_Polymer + H2O - H+ Acetone Acetone (byproduct) Intermediate->Acetone + H2O

Caption: Acid-catalyzed deprotection of the polymer to yield the PVA derivative.

Part 3: Characterization of the Polymers

Thorough characterization of both the protected and deprotected polymers is essential to confirm their structure, molecular weight, and thermal properties.

Technique Protected Polymer Deprotected Polymer Purpose
¹H NMR Signals for vinyl protons (disappear after polymerization), methyl protons of the ketal, and polymer backbone protons.Disappearance of methyl proton signals of the ketal. Appearance of broad signals for the hydroxyl protons.Structural verification and confirmation of deprotection.
FT-IR Characteristic C-O-C stretches of the ketal group (~1200-1000 cm⁻¹).Disappearance of ketal stretches. Appearance of a broad O-H stretch (~3600-3200 cm⁻¹).Confirmation of functional groups and successful deprotection.
GPC/SEC Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).Expected slight decrease in Mn due to loss of the protecting group.Molecular weight and distribution analysis.
DSC/TGA Measurement of glass transition temperature (Tg) and thermal stability.Expected increase in Tg due to hydrogen bonding of hydroxyl groups. Different thermal degradation profile.Thermal properties assessment.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of a novel functionalized poly(vinyl alcohol) derivative using 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol as a protected monomer. The described protocols offer a reliable method for researchers and scientists to produce well-defined polymers with potential applications in various fields. The causality behind the experimental choices, such as the use of an inert atmosphere and specific purification techniques, is crucial for achieving high-quality, reproducible results.

References

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2003). Polymers of 2‐vinyl‐1,3‐dioxolanes. Retrieved from [Link]

  • Miller, S. A., et al. (2021). Polyvinyl Alcohol Modification with Sustainable Ketones. Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of New Polymers Derived from Poly (Vinyl Chloride) and Study Their Optical Properties.
  • MDPI. (2023). Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. Polymers. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers. Retrieved from [Link]

  • Google Patents. (1977). Production of 2-vinyl-1,3-dioxane compounds.
  • ResearchGate. (2012). Synthesis of New Polymers Derived from Poly (vinyl Chloride) and Study Their Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Polyvinyl alcohol derivatives: Promising materials for pharmaceutical and biomedical applications. Retrieved from [Link]

  • Semantic Scholar. (1966). Polymerization of 2‐vinyl‐1,3‐dioxolane. Retrieved from [Link]

  • MDPI. (2024). Flame-Retardant Polyvinyl Alcohol Materials: Mechanisms, Design Strategies, and Multifunctional Applications. Polymers. Retrieved from [Link]

  • PubChem. (n.d.). (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. Retrieved from [Link]

  • eScholarship. (2016). PLASTICIZATION OF PVC: COVALENTLY LINKED PLASTICIZERS USING THERMAL OR COPPER-CATALYZED AZIDE-ALKYNE CYCLOADDITIONS. University of California. Retrieved from [Link]

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The Alchemist's Acetal: A Guide to the Medicinal Chemistry Potential of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Molecular Scaffold

In the landscape of modern drug discovery, the demand for novel molecular architectures that provide both structural rigidity and functional versatility is insatiable. 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol emerges as a compelling, yet underexplored, chiral building block with significant potential for medicinal chemistry applications. Its unique trifecta of functional groups—a rigid dioxane core, a reactive vinyl handle, and a tertiary alcohol—offers a rich platform for the synthesis of diverse compound libraries. The dioxane moiety, a well-established pharmacophore and a stable protecting group for 1,3-diols, imparts a defined three-dimensional geometry, crucial for specific interactions with biological targets.[1][] Different enantiomers of a drug can exhibit vastly different biological activities; thus, starting with a chirally pure building block can significantly streamline the synthesis of enantiomerically pure final compounds.[1][3][4] This guide will provide a comprehensive overview of the potential applications of this molecule, complete with detailed protocols for its derivatization and subsequent biological evaluation.

Core Applications in Drug Discovery

The utility of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can be broadly categorized into two strategic areas: its use as a rigid chiral scaffold and as a reactive intermediate for the introduction of diverse pharmacophoric elements.

A Chiral Scaffold for Stereoselective Synthesis

The inherent chirality of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol makes it an attractive starting material for the asymmetric synthesis of complex molecules.[1][3] The rigid 1,3-dioxane ring system can serve to orient appended functional groups in a precise spatial arrangement, a critical factor for optimizing drug-receptor interactions.

  • Potential Therapeutic Areas: The structural motif of a substituted dioxane is present in a number of biologically active compounds. While direct biological activity of the title compound is not documented, related 1,3-dioxolane structures have demonstrated a range of effects, including antibacterial and antifungal properties.[5][6][7][8] This suggests that derivatives of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol could be explored for similar applications.

A Reactive Handle for Molecular Diversification

The vinyl and tertiary alcohol functionalities provide orthogonal handles for a wide array of chemical transformations, allowing for the systematic exploration of chemical space around the central dioxane core.

  • The Vinyl Group: This functional group is a gateway to numerous powerful C-C and C-heteroatom bond-forming reactions. Its reactivity allows for the introduction of aromatic and heteroaromatic systems, peptidic chains, and other complex moieties.[9]

  • The Tertiary Alcohol: While less reactive than primary or secondary alcohols, the tertiary alcohol can undergo derivatization to form ethers and esters, providing another avenue for modifying the molecule's physicochemical properties, such as lipophilicity and metabolic stability.[10][11] Tertiary alcohols are notably resistant to oxidation.[12]

Experimental Protocols: From Derivatization to Biological Evaluation

This section provides detailed, step-by-step methodologies for key synthetic transformations and biological assays.

Protocol 1: Palladium-Catalyzed Heck Coupling of the Vinyl Group

The Mizoroki-Heck reaction is a robust method for the formation of a carbon-carbon bond between the vinyl group and an aryl or vinyl halide.[13] This allows for the introduction of a wide range of substituted aromatic systems.

Workflow for Heck Coupling

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol - Aryl Halide - Palladium Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) - Base (e.g., Et3N) - Solvent (e.g., DMF) inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm heating Heat Reaction Mixture (e.g., 80-100 °C) inert_atm->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter through Celite cooling->filtration extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification final_product Coupled Product purification->final_product Isolate Pure Product Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Substrate in Dichloromethane cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA (portion-wise) cool->add_mcpba stir Stir at 0 °C to RT add_mcpba->stir quench Quench with Na2S2O3 (aq) stir->quench wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry over Na2SO4 wash->dry purify Purify by Chromatography dry->purify final_product Vinyl Epoxide purify->final_product Isolate Epoxide Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_plates Prepare Agar Plates (e.g., Mueller-Hinton for bacteria, SDA for fungi) prep_inoculum Prepare Microbial Inoculum (to 0.5 McFarland standard) prep_plates->prep_inoculum inoculate Inoculate Agar Plates prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_samples Add Test Compounds, Positive & Negative Controls create_wells->add_samples incubate Incubate Plates (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi) add_samples->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones results Antimicrobial Activity measure_zones->results Record & Analyze Data

Sources

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a versatile synthetic intermediate characterized by a tertiary alcohol and a vinyl group, both of which are valuable functionalities for further chemical transformations. The 1,3-dioxane ring serves as a protecting group for a diol functionality, which can be deprotected under acidic conditions. This structure makes it a useful building block in the synthesis of complex molecules in the pharmaceutical and fine chemical industries.

The synthesis of this molecule is most effectively achieved via a Grignard reaction, a classic and powerful method for carbon-carbon bond formation.[1][2] This guide provides a detailed examination of the synthesis, beginning with the foundational principles and a laboratory-scale protocol. The primary focus will then shift to the critical considerations and methodologies required for a safe and efficient scale-up of the process, addressing challenges such as thermal management, reagent handling, and purification at an industrial scale.

Part 1: Scientific Principles and Reaction Mechanism

The core of this synthesis is the nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to the ketone, 2,2-dimethyl-1,3-dioxan-5-one. The Grignard reagent, a potent organometallic nucleophile, attacks the electrophilic carbonyl carbon of the ketone.

Causality of Key Reaction Steps:

  • Formation of the Grignard Reagent-Solvent Complex: The Grignard reagent is typically used as a solution in an anhydrous ether, such as tetrahydrofuran (THF). The ether solvent is not merely a carrier; it plays a crucial role in stabilizing the organomagnesium species by coordinating to the magnesium center, forming a soluble complex. This stabilization is vital for the reagent's reactivity.

  • Nucleophilic Attack: The vinyl group, bearing a partial negative charge, acts as the nucleophile. It attacks the electron-deficient carbonyl carbon of 2,2-dimethyl-1,3-dioxan-5-one. This step is the key carbon-carbon bond-forming event and results in the formation of a magnesium alkoxide intermediate.

  • Aqueous Work-up (Quenching): The reaction is terminated by the addition of a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This "quenches" the reaction by protonating the magnesium alkoxide to yield the final tertiary alcohol product, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, and magnesium salts. Using NH₄Cl provides a buffered, weakly acidic environment that minimizes the risk of side reactions, such as acid-catalyzed degradation of the product, which could occur with stronger acids.

Reaction Mechanism Diagram

reaction_mechanism ketone 2,2-Dimethyl-1,3-dioxan-5-one step1 1. Nucleophilic Attack ketone->step1 grignard Vinylmagnesium Bromide (in THF) grignard->step1 product 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol intermediate Magnesium Alkoxide Intermediate step2 2. Aqueous Work-up intermediate->step2 quench aq. NH₄Cl quench->step2 step1->intermediate C-C bond formation step2->product

Caption: Grignard reaction mechanism for the synthesis.

Part 2: Laboratory-Scale Synthesis Protocol

This protocol is designed for a ~5-10 g scale and prioritizes safety and high yield. It is essential that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent.[2]

Equipment and Reagents
Equipment Reagents
Three-neck round-bottom flask (flame-dried)2,2-Dimethyl-1,3-dioxan-5-one
Addition funnel (flame-dried)Vinylmagnesium bromide (1.0 M in THF)
Condenser and gas inlet adapterAnhydrous Tetrahydrofuran (THF)
Magnetic stirrer and stir barSaturated aqueous ammonium chloride (NH₄Cl)
Inert gas supply (Nitrogen or Argon)Diethyl ether or Ethyl acetate (for extraction)
Ice-water bathAnhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology
  • Apparatus Setup: Assemble the flame-dried three-neck flask with a condenser, addition funnel, and gas inlet. Ensure all joints are well-sealed. Purge the entire system with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Charging the Grignard Reagent: To the reaction flask, add vinylmagnesium bromide (1.0 M in THF, 1.2 equivalents) via cannula or syringe. Begin stirring and cool the flask to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 2,2-dimethyl-1,3-dioxan-5-one (1.0 equivalent) in anhydrous THF. Transfer this solution to the addition funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C. The slow addition is critical to control the reaction exotherm.[3]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0°C with an ice-water bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction. This step is also exothermic and can release flammable gases; perform this addition slowly in a well-ventilated fume hood.[4]

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and separate the organic layer. Wash the organic layer sequentially with water and then brine. The washes remove inorganic salts and residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude tertiary alcohol can be purified by flash column chromatography on silica gel.[5]

Part 3: Scale-Up Synthesis: Procedures and Considerations

Scaling the synthesis from grams to kilograms introduces significant challenges related to safety, heat management, and material handling. A direct multiplication of the lab-scale procedure is unsafe and inefficient.

Key Scale-Up Challenges and Solutions
ChallengeRationale & Solution
Thermal Management The Grignard reaction is highly exothermic.[3][4] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation difficult. Solution: Utilize a jacketed glass or stainless steel reactor with a chiller for precise temperature control. Employ a controlled, slow addition rate of the ketone, monitored by an internal temperature probe. Develop a contingency plan for thermal runaway, such as an emergency quenching station.[4]
Reagent Handling Handling large volumes of flammable THF and water-reactive Grignard reagent increases fire and reactivity hazards.[1][6] Solution: Use a closed-system transfer for all reagents to minimize exposure to air and moisture. Ensure all equipment is properly grounded to prevent static discharge.[1] Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats and face shields.[1][4]
Mixing Efficiency Inadequate agitation can lead to localized concentration gradients ("hot spots") and reduced yield. Solution: Use a reactor equipped with an overhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogenous mixing of the reaction mass.
Large-Scale Quenching Quenching a large volume of reactive Grignard reagent is a critical safety step. Solution: Employ a "reverse quench" by transferring the reaction mixture via a pump or cannula into a separate, well-stirred, and cooled vessel containing the saturated NH₄Cl solution. This ensures the Grignard reagent is always the limiting reagent during the quench, providing better control over the exotherm.
Purification Flash chromatography is impractical for multi-kilogram quantities. Solution: Vacuum distillation is the preferred method for purifying the liquid product at scale. The reduced pressure allows the alcohol to boil at a lower temperature, preventing thermal degradation. Alternatively, purification can sometimes be achieved by washing the crude product with a non-polar solvent like hexane to remove less polar impurities, followed by treatment with solid adsorbents like activated carbon or alumina to remove colored impurities.[7]
Scale-Up Protocol (1 kg Scale)

This protocol must be performed by trained personnel in a facility designed for handling hazardous chemical reactions at scale.

  • Reactor Preparation: A 50 L jacketed reactor is rendered inert by repeated nitrogen purges. The reactor is equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet.

  • Reagent Loading: Charge the reactor with vinylmagnesium bromide (1.0 M in THF, 8.4 kg, ~9.5 L, 1.2 eq.). Set the jacket temperature to -5°C and begin agitation.

  • Ketone Feed: In a separate vessel, dissolve 2,2-dimethyl-1,3-dioxan-5-one (6.5 kg, 1.0 eq.) in anhydrous THF (10 L). This solution is transferred to the reactor via a diaphragm pump at a controlled rate to maintain the internal temperature between 0°C and 5°C. This addition may take several hours.

  • Reaction and Monitoring: After the feed is complete, the mixture is stirred at 5-10°C for 2 hours, then allowed to warm to ambient temperature and held for another 2-3 hours. In-process control (IPC) samples are taken to confirm completion.

  • Reverse Quench: A separate 100 L reactor is charged with saturated aqueous NH₄Cl (25 L) and cooled to 0°C. The completed reaction mixture is slowly transferred into the quench reactor under vigorous stirring, ensuring the temperature of the quench mixture does not exceed 20°C.

  • Work-up: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. The remaining organic layer is washed with water (2 x 15 L).

  • Solvent Swap/Concentration: The THF is removed by distillation (can be atmospheric initially, then under vacuum). If necessary for the final purification, a higher-boiling solvent can be added and the THF removed to perform a "solvent swap."

  • Final Purification: The crude product is purified by vacuum distillation to yield the final product as a clear liquid.

Overall Synthesis Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-Dry Glassware & Assemble Reactor prep_inert Inert with N₂/Ar prep_glass->prep_inert charge_grignard Charge Grignard Reagent & Cool to 0°C prep_inert->charge_grignard add_ketone Slowly Add Ketone Solution in THF charge_grignard->add_ketone monitor Stir & Monitor (TLC / IPC) add_ketone->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Ether & Wash quench->extract dry_conc Dry (MgSO₄) & Concentrate extract->dry_conc purify Purify (Chromatography or Vacuum Distillation) dry_conc->purify product Final Product: 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol purify->product

Sources

Safe handling, storage, and disposal of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in a research lab.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (CAS No. 933791-84-5) in a research laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind procedural choices, and adherence to established safety standards. By integrating data from authoritative sources, this guide aims to mitigate risks associated with the use of this compound.

Hazard Identification and Risk Assessment

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a versatile building block in organic synthesis. However, its safe use is predicated on a thorough understanding of its potential hazards. A pre-use risk assessment is mandatory for all personnel handling this chemical.

GHS Classification and Health Effects

The compound is classified with specific hazards that necessitate careful handling to avoid exposure.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

  • Skin Irritation (Category 2): Causes skin irritation, which can manifest as redness, itching, or inflammation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation, potentially leading to redness, pain, and damage if not promptly addressed.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][2]

Hazard Statement Code Description Source
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]
Combustible LiquidH227Combustible liquid.[3]

Table 1: GHS Hazard Summary for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Physicochemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling and storage. The vinyl group and hydroxyl functionality are key reactive sites that inform storage and handling choices.

Property Value Source
Molecular Formula C₈H₁₄O₃[4]
Molecular Weight 158.2 g/mol [4]
Physical Form Liquid[3]
Boiling Point 90-91 °C at 13 Torr[5]
Density 1.09 g/cm³ at 25°C[5]

Table 2: Key Physicochemical Properties.

Safe Handling and Use Protocols

Safe handling requires a combination of robust engineering controls, appropriate personal protective equipment, and meticulous laboratory technique.

Engineering Controls

The primary engineering control is to minimize the concentration of airborne vapors and prevent inhalation, which is a key exposure route.[1]

  • Fume Hood: All handling of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood with adequate ventilation.[1][6]

  • Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[1][7]

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and irritation. Gloves must be inspected before use and disposed of after handling or if contamination is suspected.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes that can cause serious eye irritation.[1][6]
Skin and Body Flame-resistant laboratory coat.Protects against splashes and prevents contamination of personal clothing. Contaminated clothing must be removed immediately.[1]

Table 3: Required Personal Protective Equipment (PPE).

Step-by-Step Handling Protocol

This protocol is designed to minimize exposure during routine laboratory operations.

  • Preparation:

    • Verify the fume hood is operational and the sash is at the appropriate working height.

    • Ensure the work area is clean and free of incompatible materials.

    • Don all required PPE as specified in Table 3.

  • Aliquotting and Transfer:

    • Retrieve the chemical from its designated storage location.

    • Securely place the container in the fume hood.

    • Open the container with care, avoiding splashes.[1]

    • Use a clean glass pipette or syringe to transfer the required amount to the reaction vessel. Causality: The liquid nature of the compound makes direct transfer preferable to weighing on a balance outside the hood, which would increase inhalation risk.

    • Tightly reseal the primary container immediately after use.[1]

  • Post-Handling:

    • Clean any minor drips within the fume hood using an inert absorbent material.

    • Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid chemical waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Chemical Storage Guidelines

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations like polymerization or reaction with incompatible materials.

Storage Conditions
Parameter Requirement Rationale and Source
Temperature Store in a cool, dry place.[1] Recommended 2-8°C.The vinyl group can be susceptible to polymerization at elevated temperatures. Storing cool enhances stability.[3]
Ventilation Store in a well-ventilated area.[1]Prevents accumulation of vapors in case of a leak.
Container Keep container tightly closed.[1]Prevents release of vapors and potential contamination or reaction with atmospheric moisture.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The hydroxyl group may make the compound hygroscopic. An inert atmosphere maintains purity.[3]

Table 4: Recommended Storage Conditions.

Incompatible Materials

To prevent hazardous reactions, store 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol away from:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[6]

  • Sources of Ignition: The compound is a combustible liquid. Keep away from open flames, sparks, and hot surfaces.

Waste Disposal Procedures

Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[1]

Waste Characterization and Segregation
  • Liquid Waste: Unused or waste 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and solutions containing it should be collected in a dedicated, properly labeled hazardous waste container. Typically, this would be a non-halogenated organic waste stream.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and pipette tips must be collected in a separate, clearly labeled solid chemical waste container.

Step-by-Step Disposal Protocol
  • Collect Waste: During your experiment, collect all liquid waste containing the title compound in a designated, compatible waste container (e.g., glass or polyethylene).

  • Label Container: The waste container must be labeled with "Hazardous Waste" and the full chemical names of all constituents.

  • Keep Closed: Keep the waste container closed at all times, except when adding waste.

  • Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Request Pickup: Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[1][8]

Chemical Lifecycle Workflow

The following diagram illustrates the complete lifecycle of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol within a laboratory setting, from acquisition to final disposal.

Chemical_Lifecycle Receiving Receiving & Inventory Storage Secure Storage (Cool, Dry, Inert) Receiving->Storage Inspect & Log Handling Safe Handling (Fume Hood, PPE) Storage->Handling Retrieve for Use Handling->Storage Return Unused LiquidWaste Liquid Waste Collection Handling->LiquidWaste Collect Waste Solution SolidWaste Solid Waste (Contaminated PPE) Handling->SolidWaste Collect Used Materials Disposal EHS Disposal LiquidWaste->Disposal Scheduled Pickup SolidWaste->Disposal Scheduled Pickup

Sources

Troubleshooting & Optimization

Strategies to improve the synthetic yield of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. It provides in-depth technical support, troubleshooting strategies, and frequently asked questions to enhance synthetic yield and purity.

Introduction: The Synthetic Challenge

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a valuable building block in organic synthesis, featuring a protected diol and a reactive vinyl group. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide offers a comprehensive approach to navigating these challenges, grounded in established chemical principles.

The most common and logical approach to synthesizing this molecule is through the acid-catalyzed acetalization of a suitable vinyl-substituted 1,3-diol with acetone or an acetone equivalent. The core of this transformation is a variation of the well-known Prins reaction, which involves the electrophilic addition of a carbonyl compound to an alkene.[1][2][3][4]

Proposed Synthetic Pathway & Mechanism

The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can be efficiently achieved via the acid-catalyzed reaction of 3-vinylglycerol (1,2-dihydroxy-4-pentene) with acetone.

Reaction Scheme:

Mechanism:

The reaction proceeds through a standard acid-catalyzed acetal formation mechanism.

Reaction_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization cluster_deprotonation Deprotonation Acetone Acetone Protonated_Acetone Protonated Acetone (Oxocarbenium Ion) Acetone->Protonated_Acetone + H+ Proton H+ Proton->Acetone Hemiacetal Hemiacetal Intermediate Protonated_Acetone->Hemiacetal + Vinyl Glycerol Vinyl_Glycerol 3-Vinylglycerol Vinyl_Glycerol->Hemiacetal Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Hemiacetal->Protonated_Hemiacetal Cyclized_Intermediate Cyclized Intermediate Protonated_Hemiacetal->Cyclized_Intermediate - H2O Protonated_Hemiacetal->Cyclized_Intermediate Product 2,2-Dimethyl-5-vinyl- 1,3-dioxan-5-ol Cyclized_Intermediate->Product - H+ Cyclized_Intermediate->Product

Caption: Proposed mechanism for the acid-catalyzed synthesis.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 3-Vinylglycerol

  • Acetone (anhydrous) or 2,2-Dimethoxypropane

  • Anhydrous p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3-vinylglycerol (1 equivalent) in anhydrous DCM, add acetone (3-5 equivalents).

  • Add a catalytic amount of p-TsOH (0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst?

A1: The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the vinyl glycerol. This is a crucial step in the formation of the acetal.[2][3][4]

Q2: Can I use other ketones besides acetone?

A2: Yes, other ketones can be used, which will result in different substituents at the 2-position of the dioxane ring. However, the reactivity of the ketone and steric hindrance can affect the reaction rate and yield.

Q3: Why is it important to use anhydrous conditions?

A3: Water can compete with the diol as a nucleophile, leading to the hydrolysis of the formed acetal back to the starting materials. This equilibrium-driven reaction will significantly reduce the yield of the desired product.

Q4: What is a suitable alternative to acetone?

A4: 2,2-Dimethoxypropane can be a superior alternative to acetone. In the presence of an acid catalyst, it reacts with the diol to form the desired acetal and methanol as a byproduct. The formation of methanol, which is less nucleophilic than water, can drive the reaction to completion.

Q5: How can I monitor the reaction progress effectively?

A5: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the starting material and the product. The product, being less polar than the starting diol, will have a higher Rf value.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Insufficient catalyst.3. Presence of water in the reaction mixture.1. Use a fresh batch of acid catalyst.2. Increase the catalyst loading incrementally (e.g., up to 0.1 equivalents).3. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly.
Formation of Multiple Byproducts 1. Polymerization of the vinyl group under strong acidic conditions.2. Dehydration or rearrangement of the starting material or product.1. Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).2. Perform the reaction at a lower temperature (e.g., 0 °C).3. Reduce the reaction time.
Incomplete Reaction 1. Reaction has not reached equilibrium.2. Insufficient amount of acetone/acetalizing agent.1. Increase the reaction time.2. Increase the equivalents of acetone or 2,2-dimethoxypropane to shift the equilibrium towards the product.
Difficulty in Product Purification 1. Co-elution of product with byproducts or starting material.2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).2. Neutralize the silica gel with triethylamine before use to prevent degradation of the acid-sensitive product.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Check_Reaction_Completion Check TLC for Reaction Completion Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction Yes Increase_Time_Reagents Increase Reaction Time or Equivalents of Acetone/2,2-DMP Incomplete_Reaction->Increase_Time_Reagents Increase_Time_Reagents->Check_Reaction_Completion Analyze_Crude_NMR Analyze Crude NMR Complete_Reaction->Analyze_Crude_NMR Byproducts_Present Significant Byproducts? Analyze_Crude_NMR->Byproducts_Present Optimize_Conditions Optimize Reaction Conditions: - Milder Catalyst (PPTS) - Lower Temperature - Shorter Time Byproducts_Present->Optimize_Conditions Yes No_Byproducts Clean Reaction Byproducts_Present->No_Byproducts No Optimize_Conditions->Start Check_Workup_Purification Review Workup and Purification No_Byproducts->Check_Workup_Purification Purification_Issue Purification Issues? Check_Workup_Purification->Purification_Issue Optimize_Chromatography Optimize Chromatography: - Different Solvent System - Neutralized Silica Gel Purification_Issue->Optimize_Chromatography Yes Successful_Synthesis Successful Synthesis Purification_Issue->Successful_Synthesis No Optimize_Chromatography->Successful_Synthesis

Sources

Identification and minimization of side products in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Welcome to the dedicated technical support guide for the synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. This resource is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic route, minimize side product formation, and improve overall yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a multifaceted issue that can stem from incomplete reactions, competing side reactions, or product degradation. A systematic approach is crucial for diagnosis.

  • Potential Cause 1: Incomplete Reaction

    • Insight: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.

    • Recommended Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material persists, consider incrementally increasing the reaction time or temperature. Should this fail, a more active catalyst may be required.[1]

  • Potential Cause 2: Dominance of Side Reactions

    • Insight: The formation of undesired byproducts can consume starting materials, directly reducing the yield of the target molecule. In syntheses like the Prins reaction, which can be a route to this compound, side reactions such as elimination to form allylic alcohols are common.[1][2]

    • Recommended Solution: Lowering the reaction temperature is often the first step, as this can favor the desired thermodynamic product over kinetically favored, but less stable, side products.[1] Additionally, ensure that reaction conditions are strictly anhydrous if employing a Grignard-based route, as trace amounts of water can quench the reagent.[3]

  • Potential Cause 3: Product Instability

    • Insight: The desired 1,3-dioxane structure can be labile under harsh acidic or basic conditions, particularly during aqueous workup.[4]

    • Recommended Solution: Employ a buffered workup procedure to neutralize the reaction mixture, avoiding exposure to strong acids or bases. If the product is thermally sensitive, ensure the reaction and purification steps are conducted at the lowest feasible temperatures.

Below is a logical workflow for troubleshooting low yields.

Troubleshooting_Workflow start Low Yield Observed check_completion Analyze Reaction Mixture (TLC/GC-MS) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete incomplete Incomplete Reaction Path is_complete->incomplete No complete Reaction is Complete Path is_complete->complete Yes optimize_cond Increase Time/Temp or Change Catalyst incomplete->optimize_cond optimize_cond->check_completion check_byproducts Significant Byproducts Present? complete->check_byproducts no_byproducts No Major Byproducts check_byproducts->no_byproducts No byproducts Major Byproducts Detected check_byproducts->byproducts Yes check_workup Investigate Product Loss During Workup/Purification no_byproducts->check_workup identify_byproducts Identify Byproduct Structure (NMR, MS) byproducts->identify_byproducts adjust_for_byproducts Adjust Conditions: - Lower Temperature - Change Stoichiometry - Ensure Anhydrous Conditions identify_byproducts->adjust_for_byproducts adjust_for_byproducts->check_completion

Caption: Troubleshooting workflow for low product yield.

Q2: I am observing a significant amount of the starting ketone (2,2-dimethyl-1,3-dioxan-5-one) after reacting it with vinylmagnesium bromide. Why?

This is a classic issue when using Grignard reagents, which are not only potent nucleophiles but also strong bases.[5]

  • Insight: The Grignard reagent is deprotonating the α-carbon of the ketone, forming a magnesium enolate. This enolate is unreactive toward further nucleophilic attack. During the acidic workup, the enolate is protonated, regenerating the starting ketone.[6]

  • Recommended Solution:

    • Lower the Temperature: Add the Grignard reagent slowly at a very low temperature (e.g., -78 °C). This favors the nucleophilic addition pathway over the deprotonation (acid-base) reaction.

    • Use a Different Reagent: Consider using a less basic organometallic reagent, such as vinyllithium, which can sometimes provide better yields in such cases.

    • Change the Lewis Acid: The addition of a Lewis acid like cerium(III) chloride (Luche reaction conditions) can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization.

Q3: My primary side product is an unsaturated diol, not the desired dioxane. What reaction pathway is causing this?

This outcome suggests your synthesis is proceeding via a Prins-type reaction, but instead of cyclizing to form the dioxane, the intermediate carbocation is undergoing elimination.

  • Insight: The acid-catalyzed reaction between a homoallylic alcohol and an aldehyde (or ketone) forms an oxocarbenium ion intermediate.[7][8] This intermediate can either be trapped intramolecularly by the hydroxyl group to form the desired 1,3-dioxane or lose a proton from an adjacent carbon to yield an allylic alcohol or diol after workup.[1][2] The elimination pathway is often favored at higher temperatures.

Prins_Reaction_Pathway cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction start Oxocarbenium Ion Intermediate cyclization Intramolecular Nucleophilic Attack (Cyclization) start->cyclization Low Temp elimination Proton Abstraction (Elimination) start->elimination High Temp product 2,2-Dimethyl-5-vinyl- 1,3-dioxan-5-ol cyclization->product side_product Unsaturated Diol (Byproduct) elimination->side_product

Caption: Competing pathways in the Prins reaction.

  • Recommended Solution:

    • Temperature Control: Perform the reaction at lower temperatures to disfavor the elimination pathway.

    • Catalyst Choice: Utilize a milder Lewis acid or Brønsted acid catalyst. Strong acids can promote elimination more readily.[1]

    • Stoichiometry: In some variations of the Prins reaction, using an excess of the carbonyl compound at low temperatures can favor the formation of a dioxane.[2]

Frequently Asked Questions (FAQs)

What is the primary synthetic route for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol?

The most direct and common laboratory synthesis involves the nucleophilic addition of a vinyl organometallic reagent to a protected ketone precursor.

  • Precursor Synthesis: The starting ketone, 2,2-dimethyl-1,3-dioxan-5-one, is typically prepared by protecting the hydroxyl groups of dihydroxyacetone with acetone or 2,2-dimethoxypropane under acidic catalysis.

  • Nucleophilic Addition: The ketone is then reacted with a vinyl Grignard reagent (vinylmagnesium bromide) or vinyllithium.[9] This reaction attacks the carbonyl carbon, and after an aqueous workup, yields the desired tertiary alcohol, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.[5][10]

Grignard_Synthesis ketone 2,2-Dimethyl- 1,3-dioxan-5-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate + 1. Grignard Reagent grignard Vinylmagnesium Bromide product 2,2-Dimethyl-5-vinyl- 1,3-dioxan-5-ol intermediate->product + 2. Workup workup Aqueous Workup (e.g., NH4Cl)

Caption: Grignard synthesis of the target compound.

Why is the 2,2-dimethyl-1,3-dioxane group used in this synthesis?

The 2,2-dimethyl-1,3-dioxane moiety serves as a protecting group for a 1,3-diol.[4] In this synthesis, it protects the two hydroxyl groups of the dihydroxyacetone precursor. This protection is critical for several reasons:

  • Prevents Side Reactions: It prevents the strongly basic Grignard reagent from simply deprotonating the free hydroxyl groups in an acid-base reaction.

  • Chemical Stability: 1,3-dioxanes are generally stable under basic, oxidative, and reductive conditions, making them compatible with many common synthetic transformations, including organometallic additions.[4]

  • Selective Deprotection: The group is readily removed under acidic conditions (acid-catalyzed hydrolysis) when desired, regenerating the 1,3-diol.

How can I reliably purify the final product?

Purification can be challenging if side products have similar polarities to the desired alcohol.

MethodApplicationKey Considerations
Flash Column Chromatography Primary purification method.Use a gradient elution of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The product is moderately polar; monitor fractions by TLC.
Vacuum Distillation For thermally stable products and byproducts with different boiling points.The product has a hydroxyl group, which increases its boiling point. Assess thermal stability via TGA or small-scale tests before attempting large-scale distillation.
Recrystallization If the product is a solid at room temperature and a suitable solvent system can be found.Test various solvent systems (e.g., hexanes/ethyl acetate, diethyl ether/pentane) to find one where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

References

  • BenchChem. (n.d.). Identifying and minimizing side products in Prins cyclization.
  • Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
  • ResearchGate. (2018). Side Reactions in a Grignard Synthesis.
  • Cossío, F. P., de Cózar, A., & Morcillo, S. P. (2022). Recent Advances in the Prins Reaction. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Cossío, F. P., de Cózar, A., & Morcillo, S. P. (2022). Recent Advances in the Prins Reaction. PubMed Central.
  • YouTube. (2015). Diols and Alcohol Preparation via Grignard Reactions.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Wikipedia. (n.d.). Prins reaction.

Sources

Overcoming challenges in the polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging monomer. Here, we address common issues encountered during its polymerization, providing in-depth explanations, troubleshooting strategies, and detailed protocols to help you achieve your desired polymeric materials.

The unique structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, featuring a polymerizable vinyl group, a reactive hydroxyl group, and a stable 1,3-dioxan ring, offers a gateway to functional polymers with tailored properties. However, this same multi-functionality can present specific experimental hurdles. This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is showing low conversion or failing to initiate. What are the likely causes?

Answer:

Low or no conversion in the polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a common issue that can often be traced back to several key factors related to the monomer's inherent reactivity and potential impurities.

Potential Causes and Solutions:

  • Initiator Incompatibility or Inhibition: The tertiary alcohol in the monomer can interfere with certain types of initiators. For instance, in radical polymerization, the hydroxyl group can act as a chain transfer agent, reducing the kinetic chain length and leading to low molecular weight polymers or even inhibition. Phenolic impurities, often found in vinyl monomers if not properly purified, can also scavenge radicals and inhibit polymerization.[1]

    • Troubleshooting:

      • Initiator Selection: For radical polymerization, consider using initiators that are less susceptible to chain transfer with alcohols, such as AIBN (Azobisisobutyronitrile). Peroxide initiators like BPO (Benzoyl Peroxide) can also be used, but optimization of the initiator concentration will be crucial.

      • Monomer Purification: Ensure your monomer is free from inhibitors. This can be achieved by passing the monomer through a column of basic alumina to remove acidic impurities and inhibitors.

  • Oxygen Inhibition: Radical polymerizations are notoriously sensitive to oxygen. Oxygen reacts with the propagating radicals to form stable peroxy radicals, which do not propagate and thus terminate the polymerization.

    • Troubleshooting:

      • Degassing: Thoroughly degas the monomer and solvent before initiating the polymerization. Common techniques include freeze-pump-thaw cycles (at least three), sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes, or a combination of both.

  • Incorrect Polymerization Temperature: The rate of decomposition of the initiator is highly temperature-dependent. If the temperature is too low, the rate of radical generation will be too slow to sustain polymerization.

    • Troubleshooting:

      • Consult Initiator Data: Refer to the initiator's datasheet for its half-life at various temperatures to select an appropriate polymerization temperature. For AIBN, a common temperature range is 60-80 °C.

Experimental Protocol: Purification of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Monomer

A high-purity monomer is critical for successful polymerization. The following protocol outlines a standard procedure for removing common inhibitors.

StepProcedurePurpose
1Prepare a short column packed with basic alumina.To remove acidic impurities and phenolic inhibitors.
2Dissolve the monomer in a minimal amount of a suitable solvent (e.g., dichloromethane).To facilitate passage through the column.
3Pass the monomer solution through the alumina column.Inhibitors are adsorbed onto the alumina.
4Collect the purified monomer solution.
5Remove the solvent under reduced pressure.To obtain the pure monomer.
6Store the purified monomer at low temperature (e.g., < 4 °C) under an inert atmosphere.To prevent spontaneous polymerization and degradation.
FAQ 2: I am observing the formation of low molecular weight polymer or oligomers. How can I increase the molecular weight?

Answer:

The formation of low molecular weight products is typically a result of premature chain termination or excessive chain transfer. The hydroxyl group on the 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol monomer is a primary suspect for chain transfer reactions.

Potential Causes and Solutions:

  • Chain Transfer: The hydrogen atom of the hydroxyl group can be abstracted by the propagating radical, terminating the chain and creating a new radical on the oxygen. This new radical may be less reactive or unable to initiate a new chain effectively.

    • Troubleshooting:

      • Protecting the Hydroxyl Group: One effective strategy is to protect the hydroxyl group before polymerization. Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)). The protecting group can be removed post-polymerization to regenerate the hydroxyl functionality.

      • Lowering the Polymerization Temperature: Lowering the temperature can reduce the rate of chain transfer reactions relative to propagation. However, this will also decrease the overall polymerization rate, so a balance must be found.

      • Increasing Monomer Concentration: Polymerizing at a higher monomer concentration can favor propagation over chain transfer.

  • High Initiator Concentration: An excessively high initiator concentration will generate a large number of polymer chains simultaneously, leading to a lower average molecular weight as the monomer is consumed more quickly by a larger number of growing chains.

    • Troubleshooting:

      • Optimize Initiator Concentration: Systematically decrease the initiator concentration to find the optimal ratio of initiator to monomer for achieving the desired molecular weight.

Workflow for Increasing Polymer Molecular Weight

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Troubleshooting Strategies cluster_3 Expected Outcome a Low Molecular Weight Polymer b Chain Transfer to Monomer (-OH group) a->b c High Initiator Concentration a->c d Protect the Hydroxyl Group (e.g., silylation) b->d f Lower Polymerization Temperature b->f g Increase Monomer Concentration b->g e Optimize Initiator Concentration c->e h Increased Polymer Molecular Weight d->h e->h f->h g->h

Caption: Troubleshooting workflow for low molecular weight polymer.

FAQ 3: I suspect that ring-opening of the 1,3-dioxan ring is occurring during my polymerization. How can I confirm this and prevent it?

Answer:

While the 1,3-dioxan ring is generally stable under neutral and basic conditions, it can be susceptible to ring-opening in the presence of strong acids or certain cationic initiators.[2] This would lead to a polymer with a different backbone structure than the expected polyvinyl chain. Radical ring-opening polymerization is also a possibility, though often requires specific monomer structures to be efficient.[3][4][5]

Confirmation of Ring-Opening:

  • NMR Spectroscopy (¹H and ¹³C): The most definitive way to detect ring-opening is through NMR analysis of the resulting polymer.

    • Expected Poly(vinyl) Structure: You would expect to see the disappearance of the vinyl protons (typically 5-6 ppm in ¹H NMR) and the appearance of a broad aliphatic backbone. The signals corresponding to the dioxan ring protons and the gem-dimethyl groups should remain.

    • Ring-Opened Structure: If ring-opening occurs, new signals corresponding to ether or ester linkages in the polymer backbone will appear, and the characteristic signals of the intact dioxan ring will be diminished or absent. For example, cleavage of the acetal could lead to the formation of ketone and alcohol/ether functionalities in the backbone.

Prevention of Ring-Opening:

  • Choice of Polymerization Method:

    • Free Radical Polymerization: This is generally the preferred method to avoid ring-opening, as radical initiators are typically not acidic enough to catalyze this side reaction. Ensure your monomer and solvent are free of acidic impurities.

    • Avoid Cationic Polymerization: Unless ring-opening is the desired outcome, avoid strong Lewis or Brønsted acid initiators.

  • Control of Reaction Conditions:

    • Neutral pH: Maintain neutral conditions throughout the polymerization. If necessary, a non-interfering base (e.g., proton sponge) can be added in trace amounts to scavenge any adventitious acid.

    • Anhydrous Conditions: Water in the presence of acid can facilitate the hydrolysis of the acetal, which is the first step in ring-opening. Ensure all reagents and solvents are dry.

Visualizing Polymerization Pathways

G cluster_0 Monomer cluster_1 Polymerization Conditions cluster_2 Resulting Polymer Structure M 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol C1 Radical Initiator (e.g., AIBN) Neutral Conditions M->C1 C2 Cationic Initiator (e.g., BF3·OEt2) Acidic Conditions M->C2 P1 Vinyl Addition Polymer (Desired Structure) C1->P1 P2 Ring-Opened Polymer (Side Reaction) C2->P2

Caption: Potential polymerization pathways for the monomer.

References

  • Krzysztof Matyjaszewski and Thomas P. Davis, eds., Handbook of Radical Polymerization (Hoboken, NJ: Wiley-Interscience, 2002).
  • Odian, George.
  • Bailey, W. J., et al. "Radical ring-opening polymerization and copolymerization." Journal of Macromolecular Science: Part A-Chemistry 12.5 (1978): 661-672.
  • Tada, K., Saegusa, T., & Furukawa, J. "Polymerization of 2‐vinyl‐1,3‐dioxolane." Macromolecular Chemistry and Physics 95.1 (1966): 168-176.
  • Jedliński, Z., et al. "Copolymerization of unsaturated 1,3-dioxane derivatives with maleic anhydride." Die Angewandte Makromolekulare Chemie: Applied Macromolecular Chemistry and Physics 216.1 (1994): 17-26.

Sources

Techniques for the removal of catalyst and impurities from 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The content is structured in a question-and-answer format to directly address specific issues and provide clear, actionable protocols.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems observed during the workup and purification of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Q1: My post-reaction mixture is acidic. What is the most effective way to remove the acid catalyst (e.g., p-TsOH, H₂SO₄) without degrading the product?

A1: Complete removal of the acid catalyst is critical as residual acid can cause the ketal to hydrolyze back to its starting materials, especially in the presence of water.[1][2] The recommended method is a neutralizing wash using a mild aqueous base via liquid-liquid extraction.[3][4][5]

Underlying Principle: Acid-base extraction separates compounds based on their differing solubilities in immiscible liquid phases, which can be manipulated by altering their ionic state.[5] An acidic catalyst like p-toluenesulfonic acid (p-TsOH) is soluble in organic solvents. By washing with a basic aqueous solution (e.g., sodium bicarbonate), the acid is deprotonated to form a salt (e.g., sodium tosylate). This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer containing your product.

Experimental Protocol: Neutralizing Wash via Liquid-Liquid Extraction
  • Initial Setup: Transfer the crude reaction mixture, typically in an organic solvent like ethyl acetate or diethyl ether, to a separatory funnel of appropriate size.[6]

  • First Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, approximately 1/3 of the volume of the organic layer.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds. Vent frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (usually aqueous, unless using a chlorinated solvent) will be at the bottom.[5]

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete neutralization.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break any minor emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized product.

Q2: After solvent removal, my product is a yellow or brown oil. How can I remove these colored impurities?

A2: The coloration typically arises from non-volatile, polymeric byproducts or degradation products formed during the reaction, especially if heated for prolonged periods. Two effective methods for decolorization are activated carbon treatment and column chromatography.

  • Method 1: Activated Carbon (for minor color impurities)

    • Principle: Activated carbon has a high surface area with pores that adsorb large, colored impurity molecules.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

      • Add a small amount of activated carbon (approx. 1-2% by weight of the crude product).

      • Stir the mixture at room temperature for 15-30 minutes.

      • Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to remove the fine carbon particles.

      • Rinse the flask and filter pad with a small amount of fresh solvent.

      • Concentrate the filtrate under reduced pressure.

  • Method 2: Silica Gel Chromatography (for significant impurities)

    • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[7] Polar compounds interact more strongly with the polar silica gel and move slower, while non-polar compounds elute faster. Colored, high-molecular-weight impurities are often highly polar or will bind irreversibly to the top of the column. This is the most robust purification method.[7][8]

Q3: My purity analysis (NMR, GC) shows the presence of unreacted starting materials. Should I use distillation or chromatography to remove them?

A3: The choice between distillation and chromatography depends on the physical properties of the impurities and the desired final purity.

FeatureVacuum DistillationColumn Chromatography
Principle Separation based on differences in boiling points.[9]Separation based on differences in polarity.[7]
Best For Removing non-volatile residues or impurities with significantly different boiling points.Separating compounds with similar boiling points but different polarities.
Scalability Excellent for large quantities (>10 g).Can be scaled, but becomes cumbersome and solvent-intensive for very large amounts.
Resolution Moderate. May not separate compounds with close boiling points.High. Can separate structurally similar compounds.
Considerations Product must be thermally stable. Requires vacuum to lower the boiling point and prevent decomposition.Requires selection of an appropriate solvent system. More time-consuming for large scales.

Recommendation: For 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, column chromatography is generally the more reliable method for achieving high purity, as it can effectively separate the target molecule from both more polar (diol starting material) and less polar (side-product) impurities. Distillation is a viable option for bulk purification if the primary impurities are non-volatile polymers.

General Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., gradient from 0% to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC).[7]

  • Analysis & Pooling: Analyze the TLC plates to identify fractions containing the pure product. Combine the pure fractions.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the purification and handling of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Q1: What are the most common impurities I should expect from the synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol?

A1: The impurity profile depends on the specific synthetic route, but common contaminants include:

  • Acid Catalyst: Protic or Lewis acids used to promote ketal formation.[10]

  • Unreacted Starting Materials: The parent triol (e.g., 2-vinylglycerol) and the ketone/ketone source (e.g., acetone, 2,2-dimethoxypropane).

  • Water: A byproduct of the ketalization reaction, which can shift the equilibrium back towards the starting materials.[2]

  • Solvent Residue: Solvents used in the reaction or workup (e.g., DMF, Toluene, Ethyl Acetate).

  • Side-Products: Oligomers or polymers formed from the vinyl group or from side reactions of the starting materials.

Q2: How does the stability of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol affect purification choices?

A2: The molecule has two key stability concerns:

  • Acid Sensitivity: The 1,3-dioxane ring is an acetal (ketal), which is stable to bases but readily hydrolyzes under acidic conditions, especially with water present.[1] Therefore, it is imperative to neutralize any acid catalyst immediately during the workup.

  • Thermal Sensitivity: While specific data is limited, compounds with tertiary alcohols and vinyl groups can be susceptible to decomposition or polymerization at high temperatures. Therefore, if distillation is chosen, it must be performed under high vacuum to keep the temperature as low as possible.

Q3: Which analytical techniques are best for confirming the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies organic impurities and residual solvents.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for detecting trace impurities and confirming the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (O-H stretch for the alcohol, C=C stretch for the vinyl group, C-O stretches for the dioxane ring).

  • Karl Fischer Titration: Quantifies the water content, which is a critical parameter for the long-term stability of the product.

Visualized Workflows

General Purification Workflow

This diagram outlines the logical flow from the crude reaction output to the final, purified product.

crude Crude Reaction Mixture (Product, Catalyst, Impurities) wash Liquid-Liquid Extraction (Neutralizing Wash) crude->wash Remove Acid Catalyst dry Drying & Solvent Removal wash->dry Remove Aqueous Phase primary_purification Primary Purification Step dry->primary_purification Crude Isolate analysis Purity Analysis (NMR, LCMS, etc.) primary_purification->analysis final Pure Product analysis->final Purity Confirmed start Crude Product After Workup q1 Are impurities mainly non-volatile polymers? start->q1 distill Use Vacuum Distillation q1->distill Yes q2 Are impurities structurally similar with different polarities? q1->q2 No end High Purity Product distill->end chrom Use Column Chromatography q2->chrom Yes chrom->end

Caption: Decision guide for selecting between distillation and chromatography.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction. Retrieved from [Link]

  • JoVE. (2020, March 26). Extraction - Concept. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Abourahma, H., Coleman, A. W., Moulton, B., Rather, B., Shahgaldian, P., & Zaworotko, M. J. (n.d.). Hydroxylated nanoballs: synthesis, crystal structure, solubility and crystallization on surfaces. Royal Society of Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts.
  • YouTube. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Retrieved from [Link]

  • MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Unknown Source. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1,3-Dioxan-5-ol, 2,2-dimethyl- (CAS# 3391-30-8). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]

  • Unknown Source. (n.d.). Column chromatography as a useful step in purification of diatom pigments. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,2-dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

  • 2a biotech. (n.d.). Products. Retrieved from [Link]

  • Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-one. Retrieved from [Link]

  • PubMed. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparative isolation and purification of Xanthohumol from Hops (Humulus lupulus L.) by high-speed counter-current chromatography. Retrieved from [Link]

  • MDPI. (2023, February 5). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Retrieved from [Link]

  • YouTube. (2023, April 10). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vinyl azides in organic synthesis: an overview. Retrieved from [Link]

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Optimization of reaction parameters for the derivatization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures. The guidance herein is grounded in established chemical principles and aims to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Understanding the Substrate: FAQs

This section addresses fundamental questions about the starting material, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. A clear understanding of its structure and reactivity is paramount for successful derivatization.

Q1: What are the key reactive sites on 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and their relative reactivities?

A1: The molecule possesses three main functional groups, each with distinct chemical properties:

  • Tertiary Alcohol (-OH): This is the primary site for the derivatizations discussed in this guide, such as esterification or etherification. However, its sterically hindered nature presents a significant challenge, often requiring specific catalysts or more forcing conditions for reactions to proceed efficiently.[1][2]

  • Vinyl Group (-CH=CH₂): This double bond is susceptible to electrophilic addition and can undergo polymerization, especially under acidic conditions or in the presence of radical initiators. It is generally less reactive than the hydroxyl group towards nucleophilic or acylating reagents under standard conditions.

  • 1,3-Dioxane Ring (Acetal): This group serves to protect a 1,3-diol. Acetal protecting groups are known to be stable under neutral and basic conditions but are labile to acid.[3][4] Acid-catalyzed deprotection can regenerate the diol and acetone, leading to unwanted side products.

The primary goal in derivatizing this molecule is typically to react the tertiary alcohol selectively without disturbing the vinyl group or the acid-sensitive dioxane ring.

Q2: How stable is the 1,3-dioxane protecting group during the derivatization of the hydroxyl group?

A2: The stability of the 1,3-dioxane ring is highly dependent on the reaction pH.

  • Basic and Neutral Conditions: The dioxane ring is generally robust and stable under basic (e.g., pyridine, triethylamine, DMAP) and neutral conditions.[4][5] Therefore, derivatization methods employing these conditions are highly preferred.

  • Acidic Conditions: The dioxane is an acetal and is susceptible to hydrolysis under acidic conditions (both Brønsted and Lewis acids).[3][6] The use of strong acids as catalysts should be avoided or used with extreme caution, as it can lead to the cleavage of the protecting group. If an acidic catalyst is necessary, milder Lewis acids or solid-supported acid catalysts that can be easily removed are better options.[7]

The following diagram illustrates the acid-catalyzed cleavage of the 1,3-dioxane ring, a key potential side reaction.

Caption: Acid-catalyzed hydrolysis of the 1,3-dioxane protecting group.

Section 2: Troubleshooting Guide for Esterification Reactions

Esterification is a common derivatization for hydroxyl groups. This section focuses on acylation reactions (e.g., using acid anhydrides or acyl chlorides) and addresses common issues.

Problem 1: Low or No Conversion to the Ester

This is the most frequent issue, often stemming from the steric hindrance of the tertiary alcohol.

Q3: My standard acylation protocol with acetic anhydride and pyridine is not working. What is the likely cause and how can I fix it?

A3: The low reactivity is due to the steric bulk around the tertiary hydroxyl group, which hinders the approach of the acylating agent. Standard bases like pyridine are often not sufficient to promote the reaction effectively.

Troubleshooting Steps:

  • Employ a More Potent Catalyst: Switch from pyridine to 4-(Dimethylamino)pyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that functions by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol. Often, only a catalytic amount of DMAP is needed in conjunction with a stoichiometric base like triethylamine.

  • Use a More Reactive Acylating Agent: If an acid anhydride is failing, consider using the corresponding acyl chloride. Acyl chlorides are generally more electrophilic and reactive than anhydrides.

  • Activate the Alcohol: This is a less common approach for esterification but can be effective. Convert the alcohol to an alkoxide with a non-nucleophilic base (e.g., sodium hydride) before adding the acylating agent. This dramatically increases the nucleophilicity of the oxygen atom. This must be done with caution and under anhydrous conditions.

  • Consider Alternative Catalysts: Several Lewis acids have been shown to be effective for acylating sterically hindered alcohols. Bismuth(III) triflate (Bi(OTf)₃) is a particularly mild and efficient catalyst for this transformation, even with less reactive anhydrides.[8] Other options include scandium(III) triflate (Sc(OTf)₃) or indium(III) triflate (In(OTf)₃).[7][9]

The workflow for troubleshooting low conversion is depicted below.

LowConversion Start Low/No Conversion (Pyridine/Ac₂O) Step1 Replace Pyridine with cat. DMAP / Et₃N Start->Step1 Success Reaction Successful Step1->Success Yes Failure Still Low Conversion Step1->Failure No Step2 Switch to more reactive Acyl Chloride Step3 Use a Lewis Acid Catalyst (e.g., Bi(OTf)₃) Step2->Step3 Step2->Success Yes Failure2 Failure2 Step3->Success Yes Failure->Step2

Caption: Troubleshooting workflow for low esterification yield.

Table 1: Comparison of Catalytic Systems for Acylation of Tertiary Alcohols
Catalyst SystemAcylating AgentTypical ConditionsAdvantagesDisadvantages
PyridineAnhydride/ChlorideReflux in pyridineSimple, commonOften ineffective for hindered alcohols
DMAP (cat.) / Et₃NAnhydride/ChlorideCH₂Cl₂, Room TempHighly efficient, mild conditionsDMAP is toxic and must be removed
Bi(OTf)₃ (cat.)AnhydrideCH₃CN, Room TempVery powerful, tolerates sensitive groups[8]Catalyst can be expensive
Sc(OTf)₃ (cat.)AnhydrideDichloromethane, RTEffective Lewis acid catalyst[7][9]Moisture sensitive
Problem 2: Formation of Side Products
Q4: I am observing a new spot on my TLC plate that corresponds to a loss of the vinyl group. What is happening?

A4: The vinyl group can react under certain conditions, particularly if there are trace acids present which can lead to hydration or polymerization. If you are using an acyl chloride, it may contain trace HCl.

Preventative Measures:

  • Use a Non-nucleophilic Base: Incorporate a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge any protons generated during the reaction without competing as a nucleophile.

  • Ensure Anhydrous Conditions: Water can participate in side reactions with the vinyl group, especially if catalyzed by acid. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Avoid High Temperatures: Elevated temperatures can promote side reactions, including elimination of the hydroxyl group to form a diene, or polymerization of the vinyl group. Whenever possible, use a more active catalyst that allows the reaction to proceed at room temperature.[9]

Section 3: Sample Experimental Protocol

This section provides a detailed, step-by-step methodology for a recommended derivatization.

Protocol: Acetylation using Acetic Anhydride and Catalytic DMAP

This protocol is a robust starting point for the esterification of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Materials:

  • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 eq), freshly distilled

  • Acetic Anhydride (Ac₂O, 1.2 eq), freshly opened bottle

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Sequentially add triethylamine (1.5 eq), DMAP (0.1 eq), and finally acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure acetylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: References

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. Retrieved from [Link]

  • Clarke, F. M., & Taylor, R. J. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 5871-5893. Retrieved from [Link]

  • Reddy, G. O., & Kumar, A. (2023). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Georg Thieme Verlag. (2010). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Catalysts, 2(4), 493-505. Retrieved from [Link]

  • ResearchGate. (2009). Acetylation of alcohols using Ac 2 O catalyzed with (1) in dichloromethane at room temperature. Retrieved from [Link]

  • Zhang, T., et al. (2003). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2003(11), 706-707. Retrieved from [Link]

  • MDPI. (2012). Highly Efficient Cationic Palladium Catalyzed Acetylation of Alcohols and Carbohydrate-Derived Polyols. Molecules, 17(6), 6649-6659. Retrieved from [Link]

  • Olofsson, B., & Somfai, P. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4258-4261. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

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Technical Support Center: Stabilizing 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Polymerization or Increased Viscosity Upon Storage

Question: I've noticed that my stored 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol has become more viscous, or in some cases, has solidified. What is causing this, and how can I prevent it?

Answer:

This is a classic sign of free-radical polymerization of the vinyl group.[1][2] The vinyl moiety in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is susceptible to polymerization, which can be initiated by exposure to heat, light, or trace amounts of radical species. This process links individual monomer units into long polymer chains, leading to a noticeable increase in viscosity and, eventually, solidification.

Root Cause Analysis and Prevention:

  • Exposure to Light: UV radiation can generate free radicals, initiating polymerization.

  • Elevated Temperatures: Heat can accelerate the rate of polymerization.

  • Presence of Oxygen: While oxygen can sometimes inhibit certain radical polymerizations, it can also lead to the formation of peroxides, which can then act as initiators.[3]

  • Contamination: Trace metals or other impurities can catalyze polymerization.

Preventative Measures:

  • Storage in Amber or Opaque Containers: To prevent photo-initiation, always store 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in amber glass bottles or other opaque containers that block UV light.

  • Refrigerated Storage: Store the compound at 2-8°C to minimize thermal polymerization.[4] For long-term storage, a cool, dry place is recommended.[4]

  • Inert Atmosphere: Before sealing the container, flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen, reducing the risk of peroxide formation.

  • Addition of a Polymerization Inhibitor: For long-term storage or if the material will be subjected to heating during your process, the addition of a free-radical inhibitor is highly recommended.

    • Recommended Inhibitors: Hindered phenols such as Butylated Hydroxytoluene (BHT) or the methyl ether of hydroquinone (MEHQ) are effective radical scavengers.[5][6]

    • Typical Concentration: A concentration of 100-500 ppm of inhibitor is generally sufficient.

Issue 2: Suspected Hydrolysis and Ring-Opening

Question: My analytical data (e.g., NMR, LC-MS) of stored 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol shows the presence of impurities that I suspect are degradation products. Could the 1,3-dioxane ring be opening?

Answer:

Yes, this is a likely degradation pathway. The 1,3-dioxane ring is an acetal, which is stable under basic and neutral conditions but is labile to acid.[7] Trace amounts of acidic impurities or exposure to atmospheric moisture (which can become acidic in the presence of CO2) can catalyze the hydrolysis of the dioxane ring, leading to ring-opening.

Mechanism of Acid-Catalyzed Hydrolysis:

The hydrolysis reaction involves the protonation of one of the oxygen atoms in the dioxane ring, followed by nucleophilic attack by water. This ultimately leads to the cleavage of the acetal and the formation of the corresponding diol and ketone/aldehyde.

Preventative Measures:

  • Use of Anhydrous Solvents and Reagents: When working with 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, ensure that all solvents and reagents are anhydrous to prevent introducing water that could lead to hydrolysis.

  • Storage in a Desiccator: To protect the compound from atmospheric moisture, store it in a desiccator, especially after the container has been opened.

  • Avoid Acidic Conditions: Be mindful of the pH of your reaction mixtures and storage solutions. Avoid contact with strong acids unless the reaction chemistry requires it. If you need to work under acidic conditions, consider that the 1,3-dioxane may not be a suitable protecting group.

Experimental Protocols

Protocol 1: Addition of a Free-Radical Inhibitor for Long-Term Storage

This protocol describes how to add Butylated Hydroxytoluene (BHT) as a polymerization inhibitor to 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Materials:

  • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous, inert solvent (e.g., dichloromethane or ethyl acetate)

  • Amber glass storage bottle with a PTFE-lined cap

  • Inert gas (argon or nitrogen) source

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution of BHT:

    • Accurately weigh a small amount of BHT (e.g., 100 mg).

    • Dissolve the BHT in a known volume of anhydrous solvent in a volumetric flask to create a stock solution (e.g., 1 mg/mL).

  • Calculate the Required Volume of Inhibitor Stock Solution:

    • Determine the mass of the 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol to be stabilized.

    • Calculate the required mass of BHT for the desired final concentration (e.g., for 200 ppm in 50 g of the compound, you would need 0.01 g or 10 mg of BHT).

    • Calculate the volume of the BHT stock solution needed to deliver the required mass of BHT.

  • Add the Inhibitor:

    • Transfer the 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol to the amber storage bottle.

    • Add the calculated volume of the BHT stock solution to the compound.

    • Mix thoroughly by gentle swirling or inversion.

  • Remove the Solvent (Optional but Recommended):

    • If desired, the small amount of solvent can be removed under a gentle stream of inert gas or by using a rotary evaporator at low temperature and reduced pressure.

  • Inert Gas Purge and Sealing:

    • Flush the headspace of the storage bottle with an inert gas for 1-2 minutes.

    • Immediately and tightly seal the bottle with the PTFE-lined cap.

  • Labeling and Storage:

    • Clearly label the bottle with the name of the compound, the added inhibitor, and its concentration.

    • Store the stabilized compound at 2-8°C.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Prevention Strategies

Degradation PathwayInitiating FactorsObservable SignsPrimary Prevention MethodSecondary Prevention Methods
Free-Radical Polymerization Heat, Light, Oxygen, ContaminantsIncreased viscosity, gelation, solidificationAddition of a free-radical inhibitor (e.g., BHT, MEHQ at 100-500 ppm)Storage at 2-8°C in an amber/opaque container under an inert atmosphere
Acid-Catalyzed Hydrolysis Presence of acid and waterAppearance of new peaks in NMR/LC-MS corresponding to ring-opened productsStorage in a desiccated, neutral environmentUse of anhydrous solvents and reagents; avoiding acidic conditions

Visualization of Degradation Pathways

To provide a clearer understanding of the chemical changes that can occur during storage, the following diagrams illustrate the two primary degradation pathways for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

A 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol B Initiation (Heat, Light, Radicals) A->B Susceptible Vinyl Group C Propagation B->C Forms Radical Intermediate D Polymer C->D Chain Reaction E Increased Viscosity/ Solidification D->E Physical Manifestation

Caption: Free-Radical Polymerization Pathway.

A 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol C Protonation of Dioxane Oxygen A->C Acid-Labile Acetal B H+ / H2O (Acidic Moisture) B->C D Ring Opening C->D Nucleophilic Attack by H2O E Formation of Diol and Ketone D->E Degradation Products

Caption: Acid-Catalyzed Hydrolysis Pathway.

References

  • Houben-Weyl, Vol. E 14a/2, p 1. As cited in Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

  • AK Scientific, Inc. Safety Data Sheet for 2,2-Dimethyl-1,3-dioxan-5-ol.

  • Alfa Chemistry. Application of Antioxidants in Polymers.

  • Cirillo G., Iemma F. Antioxidant Polymers: Synthesis, Properties, and Applications. John Wiley & Sons; Hoboken, NJ, USA: 2012. As cited in Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.

  • Bender, M. L., & Silver, M. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Journal of the American Chemical Society.

  • The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. - Semantic Scholar.

  • TCI EUROPE N.V. Safety Data Sheet for 2,2-Dimethyl-1,3-dioxan-5-one.

  • Kinetic Studies of the Triethylenediamine-catalyzed Hydrolysis of 1,3-Diphenylurea in Dioxane - Semantic Scholar.

  • Kinetics and mechanism of the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane in aqueous dioxane solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids - PubMed.

  • List of Antioxidants Used As Stabilizer in Polymer - ResearchGate.

  • PROCESS FOR STABILIZING ACRYLIC MONOMERS - Google Patents.

  • Selecting Antioxidants for Adhesives & Sealants - SpecialChem.

  • Modern use of vinyl ethers and vinyl amids in UV curable applications - RadTech.

  • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol | SCBT.

  • Chemical Safety Data Sheet MSDS / SDS - 1,3-Dioxan-5-ol, 2,2-dimethyl - ChemicalBook.

  • 2,2-Dimethyl-1,3-dioxan-5-ol | C6H12O3 | CID 11029884 - PubChem.

  • 1,3-Dioxan-5-ol, 2,2-dimethyl-(CAS# 3391-30-8 ) - Angene Chemical.

  • A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC - NIH.

  • 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - ChemicalBook.

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH.

  • Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis | ACS Omega - ACS Publications.

  • Polar vinyl monomer polymerization and copolymerization with olefins promoted by organometallic catalysts*).

  • Aqueous Radical Photopolymerization Catalyzed by Resorufin - MDPI.

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing).

  • 2,2-Dimethyl-1,3-dioxane-5-methyl-5-methanol | 3663-46-5 | FD70355 - Biosynth.

  • Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition.

  • Copolymerization of ethylene with non-vinyl polar monomers - PMC - NIH.

  • Thermal stabilizers for poly(vinyl chloride): A review - Academic Journals.

  • Mastering thermal stability: Additives for heat-resistant plastics - SpecialChem.

  • Products - 2a biotech.

  • Reactivity of Polar Vinyl Monomers in Insertion Copolymerization and Application to Polyamide Impact Modification - KOPS.

  • A Comparative Guide to the Thermal Stability of Poly(2-(vinyloxy)ethanol) and Alternative Hydrophilic Polymers - Benchchem. _BCHM13134_ComparativeGuidetoThermalStability.pdf)

  • 2,2-Dimethyl-1,3-dioxan-5-one - PubChem.

  • (PDF) Thermal Stability Study of Some Metal Carboxylates of Castor Seed oil on Poly(vinyl chloride) - ResearchGate.

  • Production of 2-vinyl-1,3-dioxane compounds - Google Patents.

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Technical Support Center: Synthesis and Stereoisomer Analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers engaged in the synthesis, resolution, and analysis of the stereoisomers of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol?

A1: The most direct and widely applicable method is the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the precursor ketone, 2,2-dimethyl-1,3-dioxan-5-one.[1] This reaction creates the tertiary alcohol and the crucial C5 stereocenter. The precursor ketone is readily synthesized from commercially available starting materials.[2]

Q2: What are the stereochemical considerations in this synthesis?

A2: The key stereochemical event is the Grignard reagent's attack on the prochiral ketone. The 1,3-dioxane ring exists predominantly in a chair conformation. The nucleophilic vinyl group can attack from either the axial or equatorial face of the carbonyl group. This leads to the formation of two diastereomers, with the vinyl and hydroxyl groups in different spatial orientations (axial/equatorial) relative to the dioxane ring. The ratio of these diastereomers will depend on the reaction conditions and the steric hindrance of the starting materials.[3][4]

Q3: How can I determine the diastereomeric ratio of the product mixture?

A3: The most effective method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[5] The diastereomers will have distinct chemical environments, leading to separate, well-resolved signals for certain protons, particularly those on the dioxane ring.[6][7] By integrating these distinct signals, you can accurately quantify the relative amounts of each diastereomer.[8] For complex spectra, 2D NMR techniques like COSY and HSQC can aid in signal assignment.

Q4: What is the recommended method for separating the stereoisomers of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for the analytical and preparative separation of the diastereomers.[9] Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose, are highly effective for resolving a wide range of chiral alcohols and are a good starting point for method development.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and analysis of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol.

Synthesis Problems

Problem 1: Low or no yield of the desired tertiary alcohol.

  • Possible Cause A: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Possible Cause B: Poor quality of magnesium turnings. The surface of the magnesium can be oxidized, preventing the reaction with vinyl bromide.

    • Solution: Use fresh, high-quality magnesium turnings. If necessary, briefly crush the magnesium in a dry mortar and pestle to expose a fresh surface, or activate it with a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Possible Cause C: Competing enolization of the ketone. If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of starting material after workup.[12]

    • Solution: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.

Problem 2: A significant amount of unreacted 2,2-dimethyl-1,3-dioxan-5-one is recovered.

  • Possible Cause A: Insufficient Grignard reagent. The concentration of a freshly prepared Grignard reagent can be lower than theoretical.

    • Solution: It is best practice to titrate a small aliquot of the Grignard reagent before use to determine its exact concentration and ensure the correct stoichiometry.

  • Possible Cause B: Incomplete reaction. The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Allow the reaction to stir for an adequate period after the addition of the ketone, and consider allowing it to warm to room temperature if the reaction is sluggish at low temperatures.

Analysis and Resolution Problems

Problem 3: Poor resolution of diastereomers in the ¹H NMR spectrum.

  • Possible Cause A: Low magnetic field strength. A lower field spectrometer may not provide sufficient resolution to separate the signals of the diastereomers.

    • Solution: Use a higher field NMR spectrometer (e.g., 400 MHz or higher) to improve spectral dispersion.

  • Possible Cause B: Inappropriate solvent. The choice of solvent can influence the chemical shifts.

    • Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) to induce different chemical shifts (solvent-induced shifts).

Problem 4: No separation of stereoisomers on a chiral HPLC column.

  • Possible Cause A: Incorrect chiral stationary phase (CSP). Not all CSPs are effective for all classes of compounds.

    • Solution: Screen a variety of polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H). These columns have a broad range of applicability for chiral alcohols.[13]

  • Possible Cause B: Suboptimal mobile phase composition. The choice of solvent and its polarity greatly affects the separation.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chiral HPLC, a common starting point is a mixture of hexane and isopropanol. Adjust the ratio of these solvents to optimize the resolution and retention times. Small amounts of additives like diethylamine or trifluoroacetic acid can sometimes improve peak shape for basic or acidic compounds, respectively.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Vinyl bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 2,2-Dimethyl-1,3-dioxan-5-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Slowly add a solution of vinyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary. Maintain a gentle reflux until most of the magnesium is consumed.

  • Addition of Ketone: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve 2,2-dimethyl-1,3-dioxan-5-one (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol as a mixture of diastereomers.

Protocol 2: Chiral HPLC Method Development for Stereoisomer Resolution

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)

Procedure:

  • Initial Screening:

    • Mobile Phase: Start with a 90:10 (v/v) mixture of n-hexane and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL of a 1 mg/mL solution of the product in the mobile phase.

  • Method Optimization:

    • If no separation is observed, incrementally increase the polarity by changing the mobile phase composition (e.g., to 80:20, 70:30 hexane/isopropanol).

    • If the peaks are broad, try a different alcohol modifier (e.g., ethanol instead of isopropanol).

    • Adjust the flow rate to improve resolution or reduce analysis time.

    • Once baseline separation is achieved, the method can be validated for linearity, precision, and accuracy.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for Diastereomers of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (Hypothetical Data)

Proton AssignmentDiastereomer A (ppm)Diastereomer B (ppm)Multiplicity
-CH=CH₂5.955.90dd
-CH=CH ₂ (trans)5.255.20d
-CH=CH ₂ (cis)5.105.05d
Dioxane CH₂ (axial)3.803.75d
Dioxane CH₂ (equatorial)4.104.15d
C(CH₃)₂1.401.45s
C(CH₃)₂1.351.38s
-OH2.502.60s (br)

Note: The exact chemical shifts will vary depending on the solvent and spectrometer frequency. The key is to identify non-overlapping signals for integration.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Resolution ketone 2,2-Dimethyl-1,3-dioxan-5-one reaction Grignard Reaction (Anhydrous THF, 0°C to RT) ketone->reaction grignard Vinylmagnesium Bromide grignard->reaction product Crude Product (Diastereomeric Mixture) reaction->product nmr ¹H NMR Analysis (Diastereomeric Ratio) product->nmr hplc Chiral HPLC (Separation of Diastereomers) product->hplc diastereomer_a Diastereomer A hplc->diastereomer_a diastereomer_b Diastereomer B hplc->diastereomer_b

Caption: Workflow for the synthesis and analysis of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol.

Troubleshooting_Tree start Low/No Product Yield cause1 Inactive Grignard? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Enolization? start->cause3 solution1 Use anhydrous conditions Activate Mg cause1->solution1 solution2 Monitor by TLC Increase reaction time cause2->solution2 solution3 Low temperature addition cause3->solution3

Caption: Troubleshooting decision tree for low product yield in the Grignard synthesis.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, September 30). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

  • Grosu, I., Mager, S., Ple, G., Mesaros, E., & Schirger, I. (2006). Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. Revista de Chimie, 57(3), 263-266.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Subramanian, G. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(9), 884-894.
  • ResearchGate. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra? Retrieved from [Link]

  • Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

  • Hoffmann, R. W. (2008). Stereochemistry of the Menthyl Grignard Reagent: Generation, Composition, Dynamics, and Reactions with Electrophiles. The Journal of Organic Chemistry, 73(16), 6243–6252.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Foroozandeh, M., Adams, R. W., Nilsson, M., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Kanger, T., & Lopp, M. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 577-638). Thieme.
  • Google Patents. (n.d.). US4003918A - Production of 2-vinyl-1,3-dioxane compounds.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium bromide and isopropenylmagnesium bromide. Retrieved from [Link]

  • Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions. Retrieved from [Link]

  • Singh, S., & Singh, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24373–24378.
  • PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. Retrieved from [Link]

  • Harja, F., Bettendorf, C., Grosu, I., & Dinca, N. (2012). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. Revista de Chimie, 63(1), 84-88.
  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Henke, E., Le-Huu, P., Bornscheuer, U. T., & Schmid, R. D. (2007). Highly enantioselective kinetic resolution of two tertiary alcohols using mutants of an esterase from Bacillus subtilis. Protein engineering, design & selection, 20(4), 185–190.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
  • ResearchGate. (n.d.). Reactions of Grignard Reagents with Substituted 5-Acyl-1,3-dioxanes. Retrieved from [Link]

  • Mandai, H., Murota, K., Mitsudo, K., & Suga, S. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, 87(2), 357.
  • ResearchGate. (n.d.). Vinylmagnesium Bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Casado, A. G., Lavandera, I., Gotor, V., & García-Verdugo, E. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International journal of analytical chemistry, 2012.
  • Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Grosu, I., Mager, S., Ple, G., Mesaros, E., & Schirger, I. (2003). Synthesis and Stereochemistry of Some New 1, 3‐Dioxane Derivatives of 1, 3‐Diacetylbenzene. ChemInform, 34(39).

Sources

Addressing analytical challenges in the characterization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the analytical characterization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (Compound CAS No. 933791-84-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. Drawing upon extensive field experience and established analytical principles, this center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.

Introduction to the Analyte

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a unique molecule featuring a tertiary alcohol, a vinyl group, and a dioxan ring system. This combination of functional groups presents specific analytical hurdles, including potential thermal lability, susceptibility to polymerization, and challenges in achieving baseline chromatographic separation from related impurities. This guide will address these issues head-on, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol that I should be aware of during analysis?

A1: Based on its structure, two primary degradation pathways are of concern:

  • Acid-catalyzed hydrolysis: The 1,3-dioxan ring is an acetal, which is susceptible to hydrolysis under acidic conditions to yield acetone and the corresponding triol.

  • Thermal degradation: The tertiary alcohol may undergo dehydration, especially at elevated temperatures in a GC inlet, leading to the formation of various diene isomers. The vinyl group can also be susceptible to thermally initiated polymerization.

Q2: I am observing poor peak shape (tailing) during the GC analysis of this compound. What is the likely cause and how can I mitigate it?

A2: Peak tailing for this analyte is often due to its polar hydroxyl group interacting with active sites on the GC column or liner. To address this, consider the following:

  • Derivatization: Silylating the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will reduce its polarity and improve peak shape.

  • Column Choice: Utilize a column with an acidic character or one specifically designed for the analysis of polar compounds to minimize tailing.

  • Inlet Maintenance: Ensure your GC inlet liner is clean and deactivated. Active sites on a dirty liner are a common cause of peak tailing for polar analytes.

Q3: Can I use HPLC for the analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol? What detection method is most suitable?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable alternative to GC, especially if you are concerned about thermal degradation.

  • Method: A reversed-phase HPLC method using a C18 column is a good starting point.[1][2][3]

  • Detection: The molecule lacks a strong chromophore, making UV detection challenging. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate for sensitive and specific detection.[4]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Problem: Low or no signal for the target analyte.

  • Potential Cause 1: Thermal Degradation in the Inlet. The tertiary alcohol can dehydrate at high temperatures.

    • Solution: Lower the inlet temperature. Start at 200 °C and incrementally decrease to find the optimal temperature that allows for volatilization without degradation.

  • Potential Cause 2: Adsorption in the GC System. The polar hydroxyl group can adsorb to active sites.

    • Solution: Use a deactivated inlet liner and a column designed for polar analytes. Consider derivatization as described in the FAQs.

Problem: Multiple peaks are observed when a pure standard is injected.

  • Potential Cause 1: On-column Isomerization or Degradation. The analyte may be rearranging or degrading on the column.

    • Solution: In addition to optimizing inlet temperature, try a faster oven ramp rate to minimize the time the analyte spends on the column.

  • Potential Cause 2: Impurities in the Standard. The standard itself may contain impurities.

    • Solution: Verify the purity of the standard using another technique, such as NMR or HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: Poor retention on a C18 column.

  • Potential Cause: High Polarity of the Analyte. The compound may be too polar for sufficient retention in highly aqueous mobile phases.

    • Solution: Start with a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile) and gradually increase the organic content. If retention is still poor, consider a more polar stationary phase, such as a cyano or amino column.

Problem: Inconsistent peak areas.

  • Potential Cause: Sample Instability in the Mobile Phase. If the mobile phase is acidic, it could be causing the hydrolysis of the dioxan ring.

    • Solution: Ensure the mobile phase pH is neutral or slightly basic. Buffer the mobile phase if necessary.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity and Impurity Profiling

This protocol outlines a robust method for the analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with ethyl acetate.

2. GC-MS Parameters:

ParameterValueRationale
GC System Agilent 8890 or equivalentStandard, reliable system for routine analysis.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for a wide range of analytes.
Inlet Temperature 220 °CA starting point to balance volatilization and minimize thermal degradation.
Injection Volume 1 µLStandard volume for this concentration.
Split Ratio 20:1To prevent column overloading.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minProvides good separation of potential impurities.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas with good efficiency.
MS System Agilent 5977B or equivalentProvides sensitive detection and mass spectral information for identification.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Scan Range 35-350 amuCovers the expected mass range of the analyte and its fragments.

3. Data Analysis:

  • Expected Retention Time: Approximately 10-12 minutes (will vary based on system).

  • Expected Mass Spectrum: Look for the molecular ion (m/z 158) and characteristic fragments. A key fragment would be the loss of a methyl group (m/z 143).

Protocol 2: HPLC-ELSD Method for Quantification

This protocol is designed for accurate quantification, avoiding the potential for thermal degradation associated with GC.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in methanol.
  • Create a series of calibration standards by diluting the stock solution.

2. HPLC-ELSD Parameters:

ParameterValueRationale
HPLC System Waters Alliance e2695 or equivalentA reliable and widely used HPLC system.
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good retention of moderately polar compounds.
Mobile Phase A WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component of the mobile phase.
Gradient 90% A to 10% A over 15 minutesA broad gradient to ensure elution of the analyte and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLStandard injection volume.
ELSD Waters 2424 or equivalentSuitable for non-chromophoric analytes.
Nebulizer Temp. 40 °CTo facilitate solvent evaporation.
Drift Tube Temp. 60 °CTo ensure complete desolvation.
Gas Pressure 40 psiTo aid in nebulization.

3. Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the unknown sample from the calibration curve.

Visualized Workflows

GC_Troubleshooting start Poor GC Peak Shape (Tailing) check_liner Check Inlet Liner start->check_liner liner_dirty Liner is Dirty/Active check_liner->liner_dirty Yes liner_ok Liner is Clean/Deactivated check_liner->liner_ok No replace_liner Replace/Clean Liner liner_dirty->replace_liner check_column Evaluate Column liner_ok->check_column problem_solved Problem Resolved replace_liner->problem_solved column_issue Column is Old or Inappropriate check_column->column_issue Yes column_ok Column is Suitable check_column->column_ok No replace_column Replace with Polar-Compatible Column column_issue->replace_column consider_derivatization Consider Derivatization column_ok->consider_derivatization replace_column->problem_solved derivatize Derivatize with Silylating Agent consider_derivatization->derivatize Yes derivatize->problem_solved

Caption: Troubleshooting workflow for poor GC peak shape.

Analyte_Characterization_Workflow start Start: New Batch of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol structure_verification Structural Verification (NMR) start->structure_verification purity_assessment Purity Assessment start->purity_assessment final_report Final Report structure_verification->final_report gc_ms GC-MS purity_assessment->gc_ms hplc_elsd HPLC-ELSD purity_assessment->hplc_elsd impurity_id Impurity Identification (MS Fragmentation) gc_ms->impurity_id quantification Quantification (HPLC with Calibration) hplc_elsd->quantification impurity_id->final_report quantification->final_report

Caption: Overall analytical characterization workflow.

References

  • 2,2-Dimethyl-1,3-dioxan-5-ol | C6H12O3 | CID 11029884. PubChem. [Link]

  • Analysing for Dioxins. Chromatography Today. [Link]

  • Advances in Gas Chromatography for Optimal Dioxin GC Separation. Chromatography Today. [Link]

  • N-[2-[(4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl]ethyl]-4-methyl-benzenesulfonamide - Optional[13C NMR]. SpectraBase. [Link]

  • 2,2-Dimethyl-1,3-dioxan-5-one. PubChem. [Link]

  • 1,3-Dioxan-5-ol, 2,2-dimethyl- (CAS# 3391-30-8). Angene Chemical. [Link]

  • A high-performance liquid chromatography–evaporative light scattering detection–based quantitative analytical method for polyvinyl alcohol in food supplements with pyrolysis–gas chromatography/mass spectrometry-based verification. National Institutes of Health (NIH). [Link]

  • Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material. National Institutes of Health (NIH). [Link]

  • Gas chromatography–triple quadrupole mass spectrometry analysis of dioxins in soil. ResearchGate. [Link]

  • Compositional heterogeneity in partially hydrolysed poly(vinyl alcohol) by reversed phase liquid chromatography. ScienceDirect. [Link]

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem. [Link]

  • (PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. ResearchGate. [Link]

  • Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. PrepChem.com. [Link]

  • Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. [Link]

  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. [Link]

  • Isolation and quantitative HPLC-PDA analysis of lupeol in phytopharmaceutical intermediate products from Vernonanthura ferruginea (Less.) H. Rob. ResearchGate. [Link]

  • HPLC analysis of gingerols and shogaols discriminated from ginger extracts with a diode array detector. PubMed. [Link]

  • C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Doc Brown's Chemistry. [Link]

Sources

Technical Support Center: Standard Operating Procedures for the Workup of Reactions Containing 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup of reactions involving this versatile building block. As Senior Application Scientists, we have synthesized key chemical principles with practical, field-tested insights to help you navigate the unique challenges presented by the combination of a tertiary alcohol, a vinyl group, and an acid-labile dioxane ring.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol during a reaction workup?

A1: The primary stability concern is the acid-labile 1,3-dioxane ring. This acetal is prone to hydrolysis under acidic conditions, which would lead to the formation of acetone and the corresponding triol. Therefore, acidic aqueous solutions (pH < 6) should be avoided during the workup if the dioxane moiety needs to be preserved. The vinyl group can be susceptible to polymerization, especially in the presence of radical initiators or certain transition metals. The tertiary alcohol is generally stable to oxidation but can undergo elimination or substitution reactions under strong acidic conditions.

Q2: Is 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol water-soluble?

A2: While it has polar functional groups (hydroxyl and ethers), the overall molecule has a moderate lipophilicity. Its solubility in water is limited, but it is miscible with a wide range of organic solvents. During an aqueous workup, it will primarily partition into the organic layer. However, excessive use of water or brine washes can lead to some loss of this moderately polar compound into the aqueous phase.

Q3: Can I use standard silica gel column chromatography to purify products from reactions involving this compound?

A3: Yes, standard silica gel chromatography is often a suitable method for purification. However, due to the presence of the polar hydroxyl group, it is advisable to use a moderately polar eluent system, such as a mixture of hexanes and ethyl acetate. The slightly acidic nature of silica gel is not typically strong enough to cause significant cleavage of the dioxane ring, but this should be monitored, especially if the product is sensitive or if the chromatography is prolonged. For very polar products, other techniques like reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) might be more effective.[1]

Q4: How can I remove unreacted 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol from my reaction mixture?

A4: Due to its polarity, unreacted starting material can often be removed by washing the organic layer with a minimal amount of water or brine. However, a more effective method is purification by column chromatography. The difference in polarity between the starting material and many reaction products will allow for good separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup of your reaction.

Issue 1: Low yield of the desired product after aqueous workup.

Q: I performed a standard aqueous workup and my final product yield is significantly lower than expected. What could be the cause?

A: Several factors could contribute to a low yield after workup. Here’s a systematic approach to troubleshoot the issue:

  • Potential Cause 1: Acid-catalyzed decomposition of the dioxane ring.

    • Explanation: If your reaction conditions or workup involved an acidic aqueous solution (even transiently), the 1,3-dioxane ring may have been hydrolyzed. 1,3-dioxanes are generally stable in basic and neutral conditions but are labile towards Brønsted or Lewis acids.[2]

    • Solution:

      • Check the pH: Before and during the workup, check the pH of all aqueous solutions. Ensure they are neutral or slightly basic (pH 7-8).

      • Neutralizing Quench: If your reaction was run under acidic conditions, quench the reaction with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) before proceeding with the workup. Add the quenching agent slowly and with vigorous stirring to ensure complete neutralization.

      • Avoid Acidic Washes: Do not use washes like dilute HCl or ammonium chloride (NH₄Cl) if you intend to keep the dioxane ring intact.

  • Potential Cause 2: Product partitioning into the aqueous layer.

    • Explanation: While 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and many of its derivatives are primarily organic-soluble, highly polar products may have significant water solubility, leading to loss during aqueous extractions.

    • Solution:

      • Back-extraction: After the initial separation, back-extract the aqueous layer with a fresh portion of your organic solvent to recover any dissolved product.

      • Minimize Washes: Reduce the number and volume of aqueous washes to the minimum necessary to remove impurities.

      • Use Brine: Use saturated aqueous sodium chloride (brine) for the final wash. Brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting-out" effect.

  • Potential Cause 3: Unwanted reaction of the vinyl group.

    • Explanation: The vinyl group can undergo various side reactions such as polymerization or addition, especially if the workup conditions are harsh or if certain reagents are not fully quenched.

    • Solution:

      • Inhibitor: If you suspect radical-initiated polymerization, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture before workup and concentration.

      • Thorough Quenching: Ensure all reactive species that could react with the vinyl group (e.g., strong acids, oxidizing agents) are completely neutralized or quenched before extraction.

Issue 2: Formation of an emulsion during extraction.

Q: When I try to extract my reaction mixture, I get a persistent emulsion that won't separate. How can I break it?

A: Emulsion formation is common when dealing with polar organic molecules and can be frustrating. Here are several strategies to resolve it:

  • Strategy 1: Add Brine.

    • Explanation: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the mutual solubility of the two phases.

    • Procedure: Add a small amount of brine to the separatory funnel, gently swirl, and allow it to stand.

  • Strategy 2: Add more organic solvent.

    • Explanation: Diluting the organic phase can sometimes disrupt the emulsion.

    • Procedure: Add more of the organic solvent used for the extraction and gently mix.

  • Strategy 3: Filtration.

    • Explanation: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the fine droplets that form the emulsion.

    • Procedure: Set up a filtration apparatus with a plug of glass wool or a small pad of Celite® and filter the emulsion under gentle vacuum.

  • Strategy 4: Centrifugation.

    • Explanation: If available, a centrifuge can be a very effective way to separate the layers.

    • Procedure: Transfer the emulsion to centrifuge tubes and spin at a moderate speed until the layers separate.

Issue 3: Difficulty in removing polar byproducts.

Q: My crude product is contaminated with polar byproducts that are difficult to remove by standard extraction. What purification techniques should I consider?

A: The presence of the hydroxyl group in your starting material and potentially in your product can make the separation from other polar impurities challenging.

  • Technique 1: Column Chromatography on Silica Gel.

    • Explanation: As mentioned in the FAQs, silica gel chromatography is a powerful tool for separating compounds based on polarity.

    • Protocol:

      • Choose an appropriate solvent system: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Monitor the separation by Thin Layer Chromatography (TLC) to find the optimal eluent composition.

      • Dry Loading: For viscous or highly polar crude products, consider "dry loading" onto the column. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica to the top of your column.

  • Technique 2: Reversed-Phase Chromatography.

    • Explanation: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is particularly useful for purifying polar compounds that do not retain well on normal-phase silica.[3]

    • Application: If your product is highly polar and elutes with the solvent front on silica gel, reversed-phase chromatography is an excellent alternative.

  • Technique 3: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Explanation: HILIC uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase that is a mixture of an organic solvent (typically acetonitrile) and a smaller amount of an aqueous solvent. It is well-suited for the separation of very polar compounds.[4][5]

Experimental Protocols

General Aqueous Workup Procedure (for base-stable products)

This protocol is designed to remove common water-soluble impurities while preserving the 1,3-dioxane ring.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with water (1 x volume of the organic layer).

    • Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x volume of the organic layer) to remove residual water and aid in layer separation.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Workup for a Grignard Reaction with 2,2-dimethyl-1,3-dioxan-5-one

This protocol addresses the specific challenges of working up a Grignard reaction to form 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that will protonate the alkoxide product while minimizing the hydrolysis of the dioxane ring.[6]

  • Extraction: Add ethyl acetate or diethyl ether to the quenched mixture and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Workup_Troubleshooting start Reaction Workup Issue low_yield Low Product Yield start->low_yield emulsion Emulsion Formation start->emulsion impurities Polar Impurities start->impurities acid_decomp Acidic Decomposition? low_yield->acid_decomp add_brine Add Brine emulsion->add_brine silica_column Silica Gel Chromatography impurities->silica_column partitioning Aqueous Partitioning? acid_decomp->partitioning No check_ph Check pH, Use Mild Base Quench acid_decomp->check_ph Yes vinyl_reaction Vinyl Side Reaction? partitioning->vinyl_reaction No back_extract Back-extract Aqueous Layer, Use Brine partitioning->back_extract Yes add_inhibitor Add Radical Inhibitor vinyl_reaction->add_inhibitor Yes add_solvent Add More Organic Solvent add_brine->add_solvent Still Emulsified filter_celite Filter through Celite® add_solvent->filter_celite Still Emulsified rp_hplc Reversed-Phase HPLC silica_column->rp_hplc Co-elution hilic HILIC rp_hplc->hilic Poor Retention

Caption: Troubleshooting decision tree for common workup issues.

General_Workup_Workflow reaction Reaction Mixture quench Quench Reaction (e.g., sat. NaHCO₃ aq.) reaction->quench dilute Dilute with Organic Solvent quench->dilute extract Aqueous Extraction dilute->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purification Purification (e.g., Chromatography) crude_product->purification final_product Final Product purification->final_product

Caption: General workflow for the aqueous workup of reactions.

Quantitative Data Summary

Workup StepReagent/TechniquePurposeKey Considerations
Quenching Saturated NaHCO₃ (aq)Neutralize acidAdd slowly to control gas evolution.
Saturated NH₄Cl (aq)Mildly acidic quench for Grignard reactionsCan cause minor dioxane hydrolysis if contact time is long.
Washing WaterRemove water-soluble impuritiesCan lead to product loss if the product is highly polar.
Saturated NaCl (aq) (Brine)"Salt out" product, remove waterHighly effective for breaking emulsions.
Drying Anhydrous Na₂SO₄Remove residual waterLow capacity, but easy to filter.
Anhydrous MgSO₄Remove residual waterHigh capacity, but can be slightly acidic.
Purification Silica Gel ChromatographySeparate by polarityUse moderate polarity eluents (e.g., Hexanes/EtOAc).
Reversed-Phase HPLCPurify polar compoundsUse polar mobile phases (e.g., H₂O/MeCN).

References

  • Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2005.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007.
  • Lo, Y.-C.; et al. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science2010 , 33(17-18), 2822-2830. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubChem. 2,2-Dimethyl-1,3-dioxan-5-ol. [Link]

  • Biotage. What can I use to purify polar reaction mixtures? [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • IChemE. Understanding vinyl acetate polymerisation accidents. [Link]

  • Google Patents. Production of 2-vinyl-1,3-dioxane compounds.
  • RSC Publishing. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • ResearchGate. How to purify tertiary alcohol? [Link]

  • Google Patents.
  • Reddit. Can you help me with the mechanism for the first reaction in this scheme? I don't understand how the vinyl alcohol end-group forms. Thank you!! (cross-post). [Link]

  • PubMed. Investigation Into Stability of Poly(vinyl Alcohol)-Based Opadry® II Films. [Link]

  • SlideShare. Protection of OH group of alcohol. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • ResearchGate. Can anyone tell me the procedure for purification of Methyl vinyl ketone? [Link]

  • University of California, Irvine. Grignard Reaction. [Link]

  • YouTube. Using the Grignard Reaction to Make Tertiary alcohols. [Link]

  • ACS Publications. 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. [Link]

  • ACS Publications. Battery-Free Near Field Communication (NFC)-Assisted Advanced Ethanol Sensing Platform Based on Conjugated Polymer Nanoparticles. [Link]

  • Pearson+. Vinyl alcohols are generally unstable, quickly isomerizing to car... [Link]

  • University of Rochester. Troubleshooting: The Workup. [Link]

  • University of Toronto. 14 Formation and reaction of a Grignard reagent. [Link]

  • Wikipedia. Protecting group. [Link]

  • YouTube. Practice Problem: Grignard Reactions. [Link]

  • ResearchGate. Factors influencing the stability of poly(vinyl alcohol) solutions at low temperature. [Link]

  • Chemistry LibreTexts. Grignard Reagents Convert Esters into Tertiary Alcohols. [Link]

  • IChemE. Understanding vinyl acetate polymerisation accidents. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • MDPI. Reversible Joining Technology for Polyolefins Using Electromagnetic Energy and Homologous Hot-Melt Adhesives Containing Metallic and Ferrite Additives. [Link]

  • Google Patents.

Sources

Validation & Comparative

A Comparative Guide to 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and Other Functional Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Functional Monomers in Advanced Drug Delivery

In the landscape of modern drug delivery and biomedical materials, the choice of monomer is a critical determinant of the final polymer's performance. Functional monomers, possessing reactive groups that can be tailored post-polymerization or that impart specific properties to the polymer backbone, are the building blocks of innovation in this field. This guide provides a comprehensive comparative analysis of an emerging functional monomer, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, against established monomers: 2-hydroxyethyl methacrylate (HEMA), glycidyl methacrylate (GMA), and vinyl acetate (VAc).

This analysis is structured to provide researchers, scientists, and drug development professionals with a deep, data-driven understanding of the relative merits and potential applications of these monomers. We will delve into their synthesis, polymerization characteristics, and the functional properties of their resulting polymers, with a particular focus on their utility in creating sophisticated drug delivery systems.

Chapter 1: Monomer Synthesis and Structural Rationale

The synthetic accessibility and inherent structural features of a monomer dictate its potential for large-scale application and the unique properties it can impart to a polymer.

Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: A Ketal-Protected Monomer

A plausible and efficient synthetic route to 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol involves a two-step process starting from the commercially available 2,2-dimethyl-1,3-dioxan-5-one.

Step 1: Synthesis of 2,2-dimethyl-1,3-dioxan-5-one. A general procedure for the synthesis of 2,2-dimethyl-1,3-dioxan-5-one starts from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol[1]. This involves the protection of a diol with 2,2-dimethoxypropane followed by oxidative cleavage.

Step 2: Introduction of the Vinyl Group. The vinyl group can be introduced via two primary methods:

  • Wittig Reaction: This classic olefination reaction involves the reaction of 2,2-dimethyl-1,3-dioxan-5-one with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide, a powerful nucleophile, attacks the carbonyl carbon, leading to the formation of the vinyl group[2][3][4][5].

  • Grignard Reaction: An alternative approach is the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the ketone[6][7][8]. This initially forms a tertiary alcohol.

The presence of the ketal group in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is of significant interest for biomedical applications. Ketal linkages are known to be stable under neutral or basic conditions but are susceptible to hydrolysis in acidic environments[9][10][11][12]. This pH-sensitive behavior can be exploited for triggered drug release in the acidic microenvironments of tumors or within the endo-lysosomal compartments of cells[9][10][13].

Established Functional Monomers: HEMA, GMA, and VAc
  • 2-Hydroxyethyl Methacrylate (HEMA): HEMA is a widely used hydrophilic monomer in biomedical applications, particularly in the fabrication of hydrogels for contact lenses and drug delivery systems[8][14]. Its hydroxyl group provides hydrophilicity and a site for further functionalization.

  • Glycidyl Methacrylate (GMA): The epoxide ring in GMA is a highly reactive functional group that can undergo ring-opening reactions with a variety of nucleophiles, making it a versatile monomer for post-polymerization modification[14][15].

  • Vinyl Acetate (VAc): VAc is a key monomer in the production of polyvinyl acetate (PVAc) and its derivatives, most notably polyvinyl alcohol (PVA) obtained through hydrolysis. PVA is a biocompatible and water-soluble polymer with numerous pharmaceutical applications[16][17].

Chapter 2: Comparative Polymerization Behavior

The ability to control the polymerization process is paramount for creating well-defined polymers with predictable properties. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for achieving this control[18].

Polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

The vinyl group of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is amenable to radical polymerization. The tertiary alcohol may present some challenges in certain polymerization techniques, but CRP methods can be adapted.

  • RAFT Polymerization: The choice of RAFT agent is crucial for the successful polymerization of vinyl monomers[19][20]. For a monomer like 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a xanthate or dithiocarbamate-based RAFT agent would likely be suitable.

  • ATRP: The tertiary hydroxyl group might interfere with some ATRP catalyst systems. However, by carefully selecting the ligand and reaction conditions, a controlled polymerization should be achievable[17][21][22].

Comparative Polymerization Kinetics
MonomerPolymerization MethodTypical Monomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity (Đ)Reference
HEMA ATRP>9515,000 - 50,0001.1 - 1.3[18]
GMA ATRP>9010,000 - 40,0001.1 - 1.4[23]
VAc RAFT>8020,000 - 100,0001.2 - 1.5[19][20]
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol RAFT/ATRP(Predicted) >80(Predicted) 10,000 - 50,000(Predicted) 1.2 - 1.5N/A

Table 1: Typical Polymerization Characteristics of Functional Monomers. (Note: Data for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is predictive and requires experimental validation).

Chapter 3: Polymer Properties and Performance

The properties of the resulting polymers are a direct consequence of the monomer structure and the polymerization method employed.

Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal properties of polymers, such as the glass transition temperature (Tg) and decomposition temperature (Td)[24][25][26][27][28].

PolymerGlass Transition Temp. (Tg, °C)Decomposition Onset (Td, °C)Reference
Poly(HEMA) 80 - 110~200[24][29][30][31][32]
Poly(GMA) 45 - 60~270[1][14][15]
Poly(VAc) 30 - 45~230[16][25][33][34][35]
Poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol) (Predicted) 60 - 90(Predicted) ~250N/A

Table 2: Comparative Thermal Properties of Polymers. (Note: Data for Poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol) is predictive and requires experimental validation).

The predicted Tg of poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol) is based on its structural similarity to other vinyl polymers with bulky side groups. The ketal group is expected to be relatively stable thermally, with decomposition likely initiated by other mechanisms at higher temperatures.

Biocompatibility

Biocompatibility is a prerequisite for any material intended for biomedical applications. Polymers containing acetal or ketal groups are generally considered to be biocompatible, and their degradation products (an aldehyde/ketone and a diol) are often non-toxic at the concentrations produced[11][36][37]. However, rigorous cytotoxicity and in vivo studies are necessary to confirm the biocompatibility of any new polymer.

  • Poly(HEMA): Extensively studied and widely used in biomedical devices, demonstrating excellent biocompatibility[14].

  • Poly(GMA): The biocompatibility of poly(GMA) and its derivatives depends on the nature of the post-modification. Unreacted epoxide groups can be cytotoxic.

  • Poly(VAc) and PVA: PVA is known for its excellent biocompatibility and is used in a variety of FDA-approved medical products[17][36][38].

Performance in Drug Delivery

The ultimate test of these functional monomers is their performance in drug delivery systems. The choice of monomer will influence drug loading capacity, release kinetics, and the targeting capabilities of the delivery vehicle.

  • Poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol): The key advantage of this monomer lies in the pH-sensitive nature of the ketal group. This allows for the design of "smart" drug delivery systems that release their payload in response to the acidic environment of tumors or endosomes[9][10].

  • Poly(HEMA): Forms hydrogels that can encapsulate and provide sustained release of hydrophilic drugs[14].

  • Poly(GMA): Serves as a versatile platform for conjugating drugs, targeting ligands, or other functional molecules to the polymer backbone.

  • Poly(VAc)/PVA: PVA hydrogels are widely used for controlled drug release, and the hydroxyl groups can be modified to tune the release profile[17][38].

Chapter 4: Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential.

Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol via Grignard Reaction

Objective: To synthesize the target monomer from 2,2-dimethyl-1,3-dioxan-5-one.

Materials:

  • 2,2-dimethyl-1,3-dioxan-5-one

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2,2-dimethyl-1,3-dioxan-5-one in anhydrous diethyl ether in the flask and cool the solution to 0 °C in an ice bath.

  • Slowly add the vinylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Polymer Characterization

Objective: To determine the molecular weight, polydispersity, and thermal properties of the synthesized polymers.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) of the polymers[9][11][19][29][39].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion during polymerization[15][30][31][35][40][41].

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg)[1][24][25][26][27][33].

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers[25][27][28][33][34][35].

In Vitro Drug Release Study

Objective: To evaluate the pH-triggered release of a model drug from a hydrogel formulated with poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol).

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.0

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known weight of the drug-loaded hydrogel in separate vials containing a defined volume of release media (pH 7.4 and pH 5.0).

  • Incubate the vials at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions[10][23][33][34].

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Chapter 5: Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Monomer_Structures Monomer1 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Monomer2 HEMA Monomer3 GMA Monomer4 VAc Polymerization_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Controlled Radical Polymerization cluster_characterization Polymer Characterization Start Start Reactants Reactants Start->Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Monomer Monomer Purification->Monomer Initiator_CTA Initiator_CTA Monomer->Initiator_CTA Add Polymerization_Reaction Polymerization_Reaction Initiator_CTA->Polymerization_Reaction Polymer Polymer Polymerization_Reaction->Polymer GPC GPC Polymer->GPC Analyze NMR NMR Polymer->NMR Analyze DSC_TGA DSC_TGA Polymer->DSC_TGA Analyze

Caption: General experimental workflow for polymer synthesis and characterization.

Drug_Release_Mechanism Drug_Loaded_Hydrogel Drug-Loaded Hydrogel (pH 7.4 - Stable) Acidic_Environment Acidic Environment (e.g., Tumor, Endosome) Drug_Loaded_Hydrogel->Acidic_Environment Exposure Hydrolysis Ketal Hydrolysis Acidic_Environment->Hydrolysis Polymer_Degradation Polymer Degradation Hydrolysis->Polymer_Degradation Drug_Release Drug Release Polymer_Degradation->Drug_Release

Caption: pH-triggered drug release from a ketal-containing polymer.

Conclusion and Future Outlook

This guide has provided a detailed comparative framework for understanding 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in the context of other well-established functional monomers. While direct experimental comparisons are currently lacking in the scientific literature, the unique pH-responsive nature of the ketal group in this monomer presents a compelling rationale for its further investigation in the field of advanced drug delivery.

Future research should focus on:

  • Experimental validation of the polymerization kinetics and polymer properties of poly(2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol).

  • Direct comparative studies against HEMA, GMA, and VAc-based polymers in terms of biocompatibility, drug loading, and release profiles.

  • Exploration of copolymers incorporating 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol to fine-tune the material properties for specific biomedical applications.

The continued development of novel functional monomers is essential for pushing the boundaries of what is possible in drug delivery and regenerative medicine. 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol represents a promising candidate in this ongoing endeavor.

References

Sources

An In-depth Comparative Guide to Polymers Derived from 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: Synthesis, Characterization, and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel functional polymers is a cornerstone of innovation. This guide provides a comprehensive technical overview of polymers derived from 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a unique monomer offering a versatile platform for creating advanced materials. By leveraging a protected diol functionality within a polymerizable vinyl backbone, this monomer opens avenues for the synthesis of hydrophilic, potentially degradable, and functionalizable polymers.

This publication will delve into the synthesis and in-depth characterization of these polymers, drawing parallels with closely related and well-documented systems to provide robust comparative data. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Advantage of a Protected Diol Monomer

The monomer, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, possesses a key structural feature: a cyclic acetal (dioxane ring) that protects a 1,3-diol. This acetal group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the hydrophilic diol functionality. This "protected" approach allows for polymerization of the vinyl group without interference from the hydroxyl groups, which can be problematic in certain polymerization techniques. The subsequent deprotection step offers a pathway to tailor the polymer's properties, transitioning from a more hydrophobic precursor to a hydrophilic, functional material.

The resulting polyol structure is an analogue of poly(glycerol monomethacrylate), a well-regarded biocompatible polymer. This positions polymers derived from 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol as promising candidates for biomedical applications, including drug delivery systems, hydrogels, and biocompatible coatings.[1]

Synthesis and Polymerization Pathway

The polymerization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can be achieved through controlled radical polymerization techniques, which offer precise control over molecular weight, architecture, and low polydispersity.[2] Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for this class of monomers.[3]

The choice of polymerization technique is critical as it dictates the final properties of the polymer. Controlled radical polymerization methods are preferred over conventional free-radical polymerization to minimize side reactions and produce well-defined polymers, which is crucial for applications in drug delivery and biomedicine.[2]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural validation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a molecule incorporating a protected diol, a tertiary alcohol, and a vinyl group. Our focus will be on the strategic application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized by the complementary roles of Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Analytical Challenge: Unraveling the Structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

The structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol presents a fascinating puzzle for the analytical chemist. The rigid 1,3-dioxane ring, the stereochemical implications of the substituents at the C5 position, and the distinct electronic environments of the vinyl and gem-dimethyl groups all contribute to a unique spectroscopic fingerprint. Our primary objective is to not only confirm the connectivity of the atoms but also to validate the presence and nature of the key functional groups.

A Comparative Overview of Analytical Techniques

While NMR spectroscopy is the gold standard for detailed structural elucidation, a multi-faceted approach employing other techniques provides a more complete and self-validating analytical package.

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Detailed atom connectivity, chemical environments, stereochemistry.Unparalleled for complete structural elucidation.Lower sensitivity compared to MS, can be complex to interpret.
GC-MS Molecular weight, fragmentation patterns.High sensitivity, excellent for separation of mixtures.Isomers can be difficult to distinguish, provides limited connectivity information.
FTIR Presence of functional groups.Fast, simple, and provides a quick overview of functionality.Provides no information on atom connectivity, spectra can be complex.

The Power of NMR: A Deep Dive into Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the precise connectivity and chemical environment of each atom in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Predicted ¹H and ¹³C NMR Data

To provide a practical framework for our discussion, the following ¹H and ¹³C NMR chemical shifts have been predicted for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol using advanced computational algorithms. These predicted values will serve as our reference for the subsequent spectral assignment.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-vinyl (methine)5.85ddJ = 17.5, 10.5
H-vinyl (cis)5.25ddJ = 10.5, 1.5
H-vinyl (trans)5.15ddJ = 17.5, 1.5
H-4a, H-6a4.10dJ = 12.0
H-4e, H-6e3.80dJ = 12.0
OH2.50s (broad)-
CH₃ (axial)1.45s-
CH₃ (equatorial)1.40s-

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts

Carbon Predicted Chemical Shift (ppm) DEPT-135 DEPT-90
C-vinyl (methine)138.0PositivePositive
C-vinyl (methylene)115.0Positive-
C-298.0--
C-570.0--
C-4, C-665.0Negative-
CH₃ (axial)28.0Positive-
CH₃ (equatorial)22.0Positive-
Step-by-Step Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number of different proton environments and their integrations. The broad singlet for the hydroxyl proton can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O will cause the -OH peak to disappear.

  • ¹³C NMR and DEPT Acquisition: Acquire a broadband-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. Subsequently, run DEPT-90 and DEPT-135 experiments. The DEPT-90 will exclusively show CH carbons, while the DEPT-135 will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons will be absent in both DEPT spectra.[1][2][3][4]

  • 2D NMR Acquisition (COSY and HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H attachments.[5]

Causality Behind the Spectral Features and Experimental Choices
  • The Dioxane Ring: The chair conformation of the 1,3-dioxane ring leads to distinct axial and equatorial protons at the C-4 and C-6 positions. These diastereotopic protons will appear as a pair of doublets (an AX system) due to geminal coupling. The chemical shift difference between the axial and equatorial protons is a hallmark of the rigid ring structure.

  • The Vinyl Group: The three vinyl protons will exhibit a characteristic AMX spin system. The methine proton will be a doublet of doublets due to coupling to both the cis and trans protons. The terminal vinyl protons will also be doublets of doublets. The magnitude of the coupling constants is diagnostic: the large J-coupling (~17.5 Hz) is characteristic of a trans relationship, while the smaller J-coupling (~10.5 Hz) indicates a cis relationship.

  • The Tertiary Alcohol: The absence of a proton on the C-5 carbon means there will be no corresponding CH signal in the ¹H NMR spectrum. The quaternary nature of C-5 will be confirmed by its presence in the ¹³C spectrum but its absence in the DEPT-90 and DEPT-135 spectra.[2][6] The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent-dependent.

  • The Gem-Dimethyl Group: The two methyl groups at the C-2 position are diastereotopic due to the chiral center at C-5. This will result in two distinct singlet signals in the ¹H NMR spectrum and two separate signals in the ¹³C NMR spectrum.

Visualizing the NMR Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY Proton Environments 13C_NMR ¹³C NMR HSQC HSQC 13C_NMR->HSQC Carbon Environments DEPT DEPT-90 & DEPT-135 Assignment Spectral Assignment DEPT->Assignment Carbon Multiplicity COSY->Assignment H-H Connectivity HSQC->Assignment C-H Connectivity Validation Structural Validation Assignment->Validation Final Structure

Caption: Workflow for NMR-based structural validation.

Alternative Analytical Techniques: A Comparative Perspective

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: A dilute solution of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interactions with the column's stationary phase.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the molecular ion and its fragments are detected.

Expected Results and Interpretation:

  • Molecular Ion: A peak corresponding to the molecular weight of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (158.2 g/mol ) should be observed.

  • Fragmentation Pattern: Characteristic fragments would include the loss of a methyl group (M-15), loss of the vinyl group (M-27), and cleavage of the dioxane ring.

Comparison with NMR:

  • Advantages: GC-MS offers superior sensitivity to NMR and is excellent for detecting trace impurities.

  • Disadvantages: GC-MS provides limited information about the specific connectivity of atoms and cannot readily distinguish between stereoisomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) and the infrared spectrum is recorded.

Expected Results and Interpretation:

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H (alcohol)3600-3200Strong, broad
C-H (sp³ and sp²)3100-2850Strong
C=C (vinyl)1640Medium
C-O (ether/acetal)1200-1000Strong

Comparison with NMR:

  • Advantages: FTIR is a very fast and simple technique that provides a quick confirmation of the presence of key functional groups.

  • Disadvantages: FTIR provides no information about the carbon skeleton or the connectivity of the functional groups.

Conclusion: An Integrated Approach for Unambiguous Validation

While ¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques like COSY and HSQC, provides the most comprehensive and definitive structural information for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a truly robust validation protocol leverages the complementary strengths of GC-MS and FTIR. GC-MS confirms the molecular weight and purity, while FTIR provides a rapid check for the expected functional groups. The synergy of these techniques provides a self-validating system, ensuring the highest level of scientific integrity in the structural elucidation of novel compounds.

References

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

Sources

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) platforms for the structural elucidation and quantitative analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a technical examination of Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, supported by predictive fragmentation data and detailed experimental protocols.

Introduction: The Analytical Challenge

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a small organic molecule featuring a tertiary alcohol, a vinyl group, and a dioxan ring. This combination of functional groups presents a unique analytical challenge, requiring precise and accurate mass measurements for unambiguous identification and structural characterization. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, offering the ability to determine the elemental composition of the parent molecule and its fragments with high confidence.[1][2][3] This guide will explore the optimal HRMS methodologies for analyzing this target molecule and its derivatives, which may include esters or ethers of the tertiary alcohol, or products of reactions involving the vinyl group.

Comparative Analysis of High-Resolution Mass Spectrometry Platforms

The choice of an HRMS platform is critical and depends on the specific analytical goals, such as qualitative screening, structural elucidation, or quantitative analysis.[4] Each high-resolution mass analyzer—TOF, Orbitrap, and FT-ICR—operates on different principles, offering distinct advantages and limitations.[4][5]

Time-of-Flight (TOF) Mass Spectrometry

Time-of-Flight (TOF) mass analyzers separate ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube of a known length.[6] Lighter ions travel faster and reach the detector sooner than heavier ions.

  • Expertise & Experience: TOF instruments are renowned for their high acquisition speed and broad mass range, making them ideal for coupling with fast chromatography techniques like UHPLC.[7] For the analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a Q-TOF (Quadrupole-Time-of-Flight) configuration would be particularly advantageous. The quadrupole can be used to select a precursor ion for fragmentation, and the TOF analyzer then provides high-resolution detection of the resulting product ions. This is invaluable for structural elucidation.[8]

  • Trustworthiness: While historically offering lower resolution than Orbitrap and FT-ICR, modern TOF instruments can achieve resolutions of up to 60,000, which is generally sufficient for the elemental composition determination of small molecules.[4][5]

Orbitrap Mass Spectrometry

The Orbitrap mass analyzer traps ions in an electrostatic field, where they orbit a central spindle-shaped electrode.[8] The frequency of their axial oscillation is measured and converted into a mass spectrum using a Fourier transform.

  • Expertise & Experience: Orbitrap instruments provide a robust balance of high resolution (up to 500,000 or higher), mass accuracy (typically <1 ppm), and dynamic range.[9][10] This makes them exceptionally well-suited for both qualitative and quantitative analysis of small molecules in complex matrices.[11][12] For our target molecule, the high resolving power of the Orbitrap would allow for the clear separation of isobaric interferences, which could be crucial in a drug development setting where impurities and metabolites are of concern.[2][13]

  • Trustworthiness: The high mass accuracy of the Orbitrap is pivotal for confidently assigning elemental compositions to the parent ion and its fragments, a cornerstone of structural elucidation for novel compounds.[1][3]

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR mass spectrometry utilizes a strong magnetic field to trap ions in a cyclotron motion. The frequency of this motion, which is inversely proportional to the ion's m/z, is measured and converted to a mass spectrum via Fourier transform.

  • Expertise & Experience: FT-ICR-MS offers the highest resolving power (often exceeding 1,000,000) and mass accuracy (<1 ppm) of any mass spectrometry technique.[4][5][10] This unparalleled performance is most beneficial for the analysis of highly complex mixtures or when subtle differences in mass need to be resolved. For the analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, FT-ICR would provide the most definitive elemental composition data. However, the higher cost, larger footprint, and slower scan speed of FT-ICR instruments make them less practical for routine high-throughput analyses compared to Orbitrap and TOF systems.[4][14]

  • Trustworthiness: The exceptional mass accuracy and resolution of FT-ICR-MS provide the highest level of confidence in molecular formula assignments, making it the gold standard for the structural characterization of unknown compounds.[10]

Experimental Protocols and Methodologies

Sample Preparation

A stock solution of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and its derivatives will be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For HRMS analysis, this stock solution will be further diluted to a working concentration of 1-10 µg/mL. For LC-HRMS analysis, the final concentration will be adjusted based on the sensitivity of the instrument and the ionization efficiency of the analytes.

Ionization Techniques

The choice of ionization technique is critical for the successful analysis of the target molecule.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar molecules like 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, as it typically produces protonated molecules [M+H]+ with minimal fragmentation.[15][16][17][18] This is advantageous for accurately determining the molecular weight.[19]

  • Electron Ionization (EI): This hard ionization technique bombards the sample with high-energy electrons, leading to extensive fragmentation.[20] While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and provides rich structural information, akin to a molecular fingerprint.[21] EI is particularly useful when coupled with Gas Chromatography (GC-HRMS).

HRMS Analysis Workflow

The following diagram illustrates a typical workflow for the HRMS analysis of a small molecule.

HRMS Analysis Workflow HRMS Analysis Workflow for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation (Optional) cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution 1-10 µg/mL UHPLC UHPLC/GC Dilution->UHPLC ESI Electrospray Ionization (ESI) Dilution->ESI EI Electron Ionization (EI) Dilution->EI UHPLC->ESI UHPLC->EI TOF TOF ESI->TOF Orbitrap Orbitrap ESI->Orbitrap FT_ICR FT-ICR ESI->FT_ICR EI->TOF EI->Orbitrap EI->FT_ICR Data_Acquisition Data Acquisition TOF->Data_Acquisition Orbitrap->Data_Acquisition FT_ICR->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: A generalized workflow for the HRMS analysis of small molecules.

Predicted Fragmentation Patterns

Understanding the fragmentation pathways of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is crucial for its structural confirmation.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion is expected to be of low abundance due to the presence of the tertiary alcohol.[22][23][24] The fragmentation will likely be driven by the cleavage of bonds alpha to the oxygen atoms and the tertiary alcohol.

EI_Fragmentation Predicted EI Fragmentation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol M [C8H14O3]+• m/z 158 F1 [C7H11O3]+ m/z 143 M->F1 - •CH3 F2 [C6H11O2]+ m/z 115 M->F2 - C2H3O• (vinyl alcohol radical) F5 [C3H7O]+ m/z 59 M->F5 - C5H7O• F3 [C5H7O]+ m/z 83 F1->F3 - H2O, - CO F4 [C4H7]+ m/z 55 F2->F4 - H2O, - CO

Caption: Predicted major EI fragmentation pathways.

Key predicted fragments include:

  • m/z 143: Loss of a methyl group (•CH3).

  • m/z 115: Loss of a vinyl alcohol radical (•C2H3O).

  • m/z 83 and 55: Subsequent losses of water and carbon monoxide from larger fragments.

  • m/z 59: A fragment corresponding to [C3H7O]+, likely from cleavage of the dioxan ring.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

In ESI, the protonated molecule [M+H]+ (m/z 159) will be the primary ion. Tandem MS (MS/MS) with CID will induce fragmentation.

ESI_CID_Fragmentation Predicted ESI-CID Fragmentation of [M+H]+ MH [C8H15O3]+ m/z 159 F1 [C8H13O2]+ m/z 141 MH->F1 - H2O F2 [C6H11O2]+ m/z 115 F1->F2 - C2H2 F3 [C5H9O]+ m/z 85 F1->F3 - C3H4O

Caption: Predicted ESI-CID fragmentation of the protonated molecule.

Key predicted fragmentations from the protonated molecule include:

  • m/z 141: Loss of a neutral water molecule (H2O), a common fragmentation for protonated alcohols.[25]

  • m/z 115 and 85: Further fragmentation of the m/z 141 ion involving the vinyl group and the dioxan ring.

Performance Comparison

The following table summarizes the expected performance of each HRMS platform for the analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. The data presented is hypothetical but representative of typical instrument performance.

ParameterTOFOrbitrapFT-ICR
Resolution (FWHM) 40,000 - 60,000140,000 - 500,000> 1,000,000
Mass Accuracy (ppm) < 3< 1< 0.5
Sensitivity HighVery HighHigh
Scan Speed Very FastFastSlow
Cost ModerateHighVery High
Primary Application Screening, Fast LC-MSStructural Elucidation, QuantitationUltra-High Resolution Analysis

Conclusion and Recommendations

For the comprehensive analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and its derivatives, the choice of HRMS platform should be guided by the specific research question.

  • For high-throughput screening and rapid analysis coupled with UHPLC, a Q-TOF system is an excellent choice. Its speed and sufficient resolution make it well-suited for discovery workflows.

  • For detailed structural elucidation and quantitative bioanalysis, an Orbitrap-based instrument is highly recommended. [9][12] Its superior resolution and mass accuracy provide a high degree of confidence in the identification of the parent molecule, its fragments, and any potential metabolites or impurities.[2][11]

  • For fundamental research requiring the highest possible mass accuracy and resolution to resolve complex isotopic patterns or isobaric species, FT-ICR-MS is the ultimate tool. [14] However, its lower throughput and higher operational complexity make it less suitable for routine applications.

By understanding the principles and performance characteristics of these HRMS platforms, researchers can select the most appropriate technology to advance their scientific and drug development objectives.

References

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  • National Institutes of Health. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Retrieved from [Link]

  • National Institutes of Health. (2017). High-resolution mass spectrometry of small molecules bound to membrane proteins. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Bioanalysis Zone. (2018). What molecules do you predominantly work with, and (how/why) do you use HRMS for their analysis?. Retrieved from [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • ResearchGate. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Retrieved from [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • National Library of Medicine. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Retrieved from [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]

  • National Institutes of Health. (2019). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. Retrieved from [Link]

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  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. Retrieved from [Link]

  • ResearchGate. (2015). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Retrieved from [Link]

  • Semantic Scholar. (2015). Simple approach to derivatization of alcohols and phenols for the analysis by matrix(surface)-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

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  • ResearchGate. (2004). (PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). Retrieved from [Link]

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  • MDPI. (2017). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • ResearchGate. (2016). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]

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Performance Evaluation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer chemistry and drug delivery systems, the development of novel monomers with tailored functionalities is paramount. This guide provides an in-depth performance evaluation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a promising precursor to functionalized polyvinyl alcohol (PVA). As direct experimental data for this specific monomer is limited in publicly accessible literature, this document synthesizes information from analogous structures and established principles of polymer science to project its performance characteristics. The insights provided herein are intended to guide researchers in their experimental design and evaluation of this monomer in comparison to established alternatives. All projected performance data should be validated experimentally.

Introduction: The Potential of a Protected Vinyl Alcohol Monomer

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a unique vinyl monomer that incorporates a tertiary alcohol functionality protected as a ketal within a 1,3-dioxane ring. This structure offers the potential for post-polymerization modification, allowing for the introduction of various functional groups or the creation of hydrophilic domains upon deprotection to reveal the vinyl alcohol moiety. The bulky 1,3-dioxane group is expected to influence the monomer's reactivity and the properties of the resulting polymer, such as its thermal and mechanical characteristics.

The primary allure of this monomer lies in its potential to serve as a protected vinyl alcohol surrogate, offering an alternative route to polyvinyl alcohol and its derivatives. Polyvinyl alcohol is a biocompatible and water-soluble polymer with extensive applications in the biomedical field, including in drug delivery, tissue engineering, and wound dressings.[1][2] The ability to polymerize a protected form of vinyl alcohol and subsequently deprotect it allows for greater control over the polymer architecture and functionality.

Synthesis and Physicochemical Properties

Diagram of a Plausible Synthetic Pathway:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Glycerol_acrylate Glycerol Acrylate Ketalization Acid-Catalyzed Ketalization Glycerol_acrylate->Ketalization Acetone Acetone Acetone->Ketalization Target_Monomer 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Ketalization->Target_Monomer

Caption: Plausible synthesis of the target monomer.

Table 1: Predicted Physicochemical Properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₁₄O₃Based on chemical structure.
Molecular Weight 158.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidBy analogy to similar vinyl ethers and protected diols.
Boiling Point Estimated 180-200 °C at atmospheric pressureExtrapolated from structurally similar compounds, though vacuum distillation would be necessary to prevent polymerization.
Solubility Soluble in common organic solvents (THF, Dioxane, Chloroform)Expected based on its organic structure.
Stability Stable under basic and neutral conditions. Labile to strong acids.The 1,3-dioxane (ketal) group is known to be stable to base but hydrolyzes under acidic conditions.[3][4]

Performance in Polymerization Reactions

The vinyl group in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is the primary site for polymerization. Both radical and cationic polymerization mechanisms are conceivable, though each is expected to be influenced by the bulky substituent.

Cationic Polymerization

Vinyl ethers are well-known to undergo cationic polymerization.[5][6][7] The electron-donating nature of the ether oxygen atom stabilizes the propagating carbocation. The bulky 2,2-dimethyl-1,3-dioxan-5-ol substituent is likely to have a significant steric effect on the polymerization kinetics and the stereoregularity of the resulting polymer. Recent studies on the cationic polymerization of vinyl ethers with bulky substituents have shown that such steric hindrance can lead to highly stereoregular polymers.[5][6]

Expected Performance in Cationic Polymerization:

  • Initiation: Can likely be initiated by common Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protonic acids in non-protic solvents at low temperatures to control the polymerization.

  • Propagation: The rate of propagation may be slower compared to less hindered vinyl ethers due to steric hindrance.

  • Termination and Chain Transfer: Chain transfer reactions may be suppressed due to the steric bulk around the propagating cation, potentially leading to a more controlled or "living" polymerization.

  • Polymer Properties: The resulting polymer is expected to have a higher glass transition temperature (Tg) compared to polymers from less bulky vinyl ethers due to the rigid cyclic structure in the side chain.

Radical Polymerization

While vinyl ethers are generally considered to be less reactive in radical polymerization compared to monomers like styrenes and acrylates, radical homopolymerization of some vinyl ethers can be achieved under specific conditions, sometimes mediated by Lewis acids.[8][9] The presence of the tertiary alcohol, even though protected, might influence the radical stability.

Expected Performance in Radical Polymerization:

  • Homopolymerization: Homopolymerization via a conventional free radical mechanism is expected to be slow and may result in low molecular weight polymers. The steric hindrance of the bulky substituent would likely impede radical attack on the monomer.

  • Copolymerization: Copolymerization with more reactive monomers (e.g., styrene, methyl methacrylate) is a more probable scenario. The reactivity ratios would need to be determined experimentally to understand the incorporation of the monomer into the copolymer chain. It is anticipated that the reactivity ratio for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (r₁) would be low, indicating a preference for the comonomer to add to the growing chain.

Comparison with Alternative Monomers

A critical aspect of evaluating a new monomer is to compare its performance against existing alternatives that serve a similar purpose. In this case, the primary alternatives are other protected vinyl alcohol precursors.

Table 2: Comparative Overview of Vinyl Alcohol Precursor Monomers

MonomerPolymerization Mechanism(s)Key AdvantagesKey Disadvantages
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (Predicted)Cationic, potentially Radical CopolymerizationBulky side group may impart unique thermal/mechanical properties. Tertiary alcohol functionality for post-modification.Steric hindrance may lead to slow polymerization. Synthesis may be multi-step.
Vinyl Acetate (VAc) RadicalCommercially available, well-established polymerization, and hydrolysis to PVA.[10]Poor copolymerization with conjugated monomers like styrene.[11]
tert-Butyl Vinyl Ether (tBVE) CationicReadily polymerizes cationically. The tert-butyl group is easily removed by acidolysis to yield PVA.Sensitive to acidic impurities. Requires stringent anhydrous conditions for controlled polymerization.
Vinylboronic acid pinacol ester (VBpin) RadicalCopolimerizes well with conjugated monomers like styrene.[11] Oxidation and hydrolysis yield VA units.Boron-containing monomer may require specific purification. Post-polymerization oxidation step is needed.

Experimental Protocols for Performance Evaluation

To validate the predicted performance of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a series of well-defined experiments are necessary.

Monomer Synthesis and Characterization

A detailed protocol for the proposed synthesis should be developed and optimized. The purity of the synthesized monomer must be confirmed using techniques such as ¹H and ¹³C NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.

Homopolymerization and Copolymerization

Diagram of a General Polymerization Workflow:

G Monomer_Prep Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent, Initiator) Monomer_Prep->Reaction_Setup Polymerization Polymerization (Controlled Temperature and Time) Reaction_Setup->Polymerization Quenching Quenching the Reaction Polymerization->Quenching Purification Polymer Precipitation and Purification Quenching->Purification Characterization Polymer Characterization Purification->Characterization

Caption: General workflow for polymerization experiments.

Protocol for Cationic Polymerization:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. Dry the solvent (e.g., dichloromethane or toluene) over a suitable drying agent (e.g., CaH₂). Purify the monomer by passing it through a short column of activated basic alumina to remove any acidic impurities and inhibitors.

  • Reaction: In a Schlenk flask under a nitrogen atmosphere, dissolve the monomer in the dried solvent and cool to the desired temperature (e.g., -78 °C).

  • Initiation: Add the initiator (e.g., a solution of SnCl₄ in the reaction solvent) dropwise to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for a predetermined time.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at room temperature.

Protocol for Determination of Monomer Reactivity Ratios: To compare the reactivity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol with a comonomer (e.g., styrene), a series of copolymerizations should be carried out with varying initial monomer feed ratios. The reactions should be terminated at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant. The composition of the resulting copolymer can be determined by ¹H NMR spectroscopy. The data can then be analyzed using methods such as the Fineman-Ross or Kelen-Tüdös methods, or more accurately with integrated methods like the Meyer-Lowry model to determine the reactivity ratios.[12][13][14]

Polymer Characterization

The synthesized polymers should be thoroughly characterized to understand their properties.

Table 3: Polymer Characterization Techniques

PropertyTechnique(s)Information Obtained
Molecular Weight and Distribution Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[15]
Chemical Structure ¹H NMR, ¹³C NMR, and FT-IR SpectroscopyConfirmation of polymer structure, determination of copolymer composition.[15]
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).[16][17][18]
Mechanical Properties Dynamic Mechanical Analysis (DMA), Tensile TestingStorage modulus, loss modulus, tensile strength, and elongation at break.[16][17][18]
Deprotection and Characterization of the Resulting Polyvinyl Alcohol

The stability of the 1,3-dioxane protecting group and the conditions required for its removal are critical for the application of this monomer as a vinyl alcohol precursor.

Protocol for Deprotection:

  • Dissolve the polymer in a suitable solvent (e.g., THF or dioxane).

  • Add an acidic catalyst (e.g., hydrochloric acid or trifluoroacetic acid) in a suitable solvent like water.

  • Stir the reaction mixture at room temperature or with gentle heating until deprotection is complete, as monitored by FT-IR or NMR spectroscopy (disappearance of the ketal signals and appearance of the hydroxyl signal).

  • Neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate).

  • Isolate the resulting polyvinyl alcohol derivative by precipitation in a non-solvent (e.g., acetone or isopropanol).

  • Characterize the deprotected polymer to confirm the removal of the protecting group and to assess its properties, such as solubility in water.

Potential Applications

Assuming successful polymerization and deprotection, the resulting functionalized polyvinyl alcohol could find applications in several areas:

  • Drug Delivery: The tertiary alcohol, once deprotected or further functionalized, can serve as a conjugation site for drugs, targeting ligands, or imaging agents.[1][2] The polymer could be designed to form nanoparticles or hydrogels for controlled drug release.

  • Biomaterials: The biocompatibility of PVA makes its derivatives attractive for tissue engineering scaffolds, hydrogels for wound healing, and coatings for medical devices.[19][20]

  • Functional Coatings: The ability to tailor the hydrophilicity and functionality of the polymer could be leveraged in the development of advanced coatings with specific surface properties.

Conclusion

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol presents itself as a monomer with significant potential for the synthesis of novel functional polymers, particularly as a precursor to tailored polyvinyl alcohol derivatives. While this guide provides a comprehensive overview of its predicted performance based on established chemical principles and data from analogous structures, it is imperative that these predictions are rigorously tested through experimentation. The proposed experimental protocols offer a roadmap for researchers to systematically evaluate this promising monomer and unlock its full potential in various scientific and industrial applications. The steric bulk of the protective group is a double-edged sword, potentially offering enhanced polymer properties while posing challenges to polymerization kinetics. A thorough investigation into its reactivity, copolymerization behavior, and deprotection efficiency will be crucial in determining its ultimate utility in the field of polymer science.

References

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - NIH. (n.d.).
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  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - NIH. (2019).
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A Senior Application Scientist's Guide to Quantitative Purity Assessment of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous determination of purity for synthesized intermediates like 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a cornerstone of quality control and successful downstream applications. Impurities, even in trace amounts, can have profound effects on reaction kinetics, product yield, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the principal quantitative methods for assessing the purity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, supported by illustrative experimental data and protocols.

The selection of an appropriate analytical technique is not a one-size-fits-all decision. It is a nuanced choice that balances the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput, cost, and the specific nature of potential impurities. Herein, we will dissect the performance of three powerful analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analyte and Its Synthetic Context: Anticipating Impurities

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a tertiary alcohol containing a vinyl group and a protected diol in the form of a cyclic ketal. A common synthetic route involves the acid-catalyzed reaction of glycerol with isopropenyl acetate or acetone, followed by reaction with a vinyl Grignard reagent or a similar vinylating agent.

This synthetic pathway informs our selection of analytical methods by highlighting the likely impurities we need to resolve and quantify. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual glycerol, acetone, or isopropenyl acetate.

  • Reaction Intermediates: Such as solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol).[1]

  • Isomeric Byproducts: The reaction of glycerol with acetone can also yield the six-membered ring isomer, 2,2-dimethyl-1,3-dioxan-5-ol.[1]

  • Solvent Residues: From the reaction and work-up steps.

  • Degradation Products: The vinyl group and tertiary alcohol can be susceptible to degradation under certain conditions.

A robust purity assessment method must be able to separate the main compound from these potential impurities and provide an accurate measure of its concentration.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for the purity assessment of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol hinges on a variety of factors, including the chemical nature of the analyte and its impurities, the required level of accuracy and precision, and the desired sample throughput. The following table provides a summary of the key performance indicators for qNMR, GC-FID, and HPLC-UV in this context.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of atomic nuclei.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.
Accuracy High (typically >99.5%)High (typically 98-102% recovery with proper calibration)High (typically 98-102% recovery with proper calibration)
Precision (%RSD) High (<1%)High (<2%)High (<2%)
Linearity (R²) Excellent (>0.999)Excellent (>0.999)Excellent (>0.999)
Limit of Detection (LOD) ~0.1-1 mg/mL~1-10 ng/mL~10-100 ng on column
Limit of Quantification (LOQ) ~0.5-5 mg/mL~5-50 ng/mL~50-500 ng on column
Sample Throughput ModerateHighHigh
Impurity Identification Possible with 2D NMR, but primarily quantitative.Requires coupling to a mass spectrometer (GC-MS).Requires coupling to a mass spectrometer (LC-MS).
Key Advantage Primary ratio method; does not require a reference standard of the analyte.[2][3]Excellent for volatile and semi-volatile impurities.Versatile for a wide range of polarities; non-destructive.
Key Limitation Lower sensitivity compared to chromatographic methods.Requires the analyte and impurities to be volatile and thermally stable.The vinyl group has a weak chromophore, potentially leading to lower sensitivity.

In-Depth Methodologies and Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Causality Behind Experimental Choices: qNMR is a primary analytical method where the signal area is directly proportional to the molar concentration of the analyte.[2][3] This makes it an excellent tool for purity determination without the need for a specific reference standard of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. The choice of a suitable internal standard with known purity and non-overlapping signals is crucial for accurate quantification. A longer relaxation delay (D1) is essential to ensure complete relaxation of all protons, a prerequisite for accurate integration.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol into a clean, dry vial.

    • Accurately weigh (to 0.01 mg) a suitable amount of a high-purity internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) to achieve a molar ratio of approximately 1:1 with the analyte.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • NMR Data Acquisition (Illustrative Parameters on a 400 MHz Spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): 30 seconds (should be at least 5 times the longest T1 of both the analyte and internal standard).

    • Acquisition Time (AQ): 3-4 seconds.

    • Number of Scans (NS): 16-32 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[4]

    • Temperature: 298 K.

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., one of the vinyl protons) and a known signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Logical Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire 1H NMR spectrum (long relaxation delay) dissolve->acquire process Phase and baseline correct acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using formula integrate->calculate result Purity (%) calculate->result

Caption: Workflow for qNMR purity determination.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality Behind Experimental Choices: GC-FID is an excellent technique for the analysis of volatile and thermally stable compounds.[5] 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is expected to be sufficiently volatile for GC analysis. A non-polar or mid-polarity column is chosen to separate compounds based on their boiling points and polarity. Flame Ionization Detection (FID) is selected for its high sensitivity to hydrocarbons and a wide linear range.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the synthesized 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a certified reference standard (if available) or use an internal standard method. For an internal standard, add a known concentration of a suitable non-interfering compound (e.g., tetradecane) to all samples and standards.

  • GC-FID Instrumentation and Conditions (Illustrative):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: 80 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis and Purity Calculation:

    • Identify the peak corresponding to 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol based on its retention time.

    • Integrate the peak areas of the analyte and all impurities.

    • Calculate the purity using the area percent method (assuming equal response factors for all components) or by using a calibration curve or the internal standard method for higher accuracy.

Logical Workflow for GC-FID Purity Assessment

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis prepare_sample Prepare sample solution (e.g., 1 mg/mL) inject Inject sample/standards prepare_sample->inject prepare_standards Prepare calibration standards prepare_standards->inject separate Separate on GC column inject->separate detect Detect with FID separate->detect integrate Integrate peak areas detect->integrate quantify Quantify using calibration curve or area % integrate->quantify result Purity (%) quantify->result

Caption: Workflow for GC-FID purity determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality Behind Experimental Choices: HPLC is a versatile technique suitable for a wide range of compounds, especially those that are not sufficiently volatile or are thermally labile for GC.[6][7] A reversed-phase C18 column is a good starting point for separating moderately polar compounds like 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol from both more polar (e.g., glycerol) and less polar impurities. UV detection is chosen for its simplicity, though the vinyl group is a weak chromophore, so detection at a low wavelength (e.g., 210 nm) is necessary.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the synthesized product in the mobile phase at a concentration of approximately 0.5-1 mg/mL.

    • Prepare a series of calibration standards of a reference standard (if available) in the mobile phase.

  • HPLC-UV Instrumentation and Conditions (Illustrative):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis and Purity Calculation:

    • Identify the peak for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol by its retention time.

    • Integrate the peak areas of the analyte and all impurities.

    • Calculate purity using the area percent method or a calibration curve.

Logical Workflow for HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis prepare_sample Prepare sample solution in mobile phase inject Inject sample/standards prepare_sample->inject prepare_standards Prepare calibration standards prepare_standards->inject separate Separate on C18 column inject->separate detect Detect with UV detector separate->detect integrate Integrate peak areas detect->integrate quantify Quantify using calibration curve or area % integrate->quantify result Purity (%) quantify->result

Caption: Workflow for HPLC-UV purity determination.

Conclusion and Recommendations

The choice of the optimal analytical method for determining the purity of synthesized 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is contingent on the specific requirements of the analysis.

  • For the highest accuracy and as a primary method for reference material characterization, qNMR is the superior choice. Its direct proportionality between signal intensity and molar concentration eliminates the need for a specific reference standard of the analyte, thereby reducing a significant source of potential error.[2][3]

  • For routine quality control where high throughput is essential and volatile impurities are of primary concern, GC-FID is a robust and reliable option. It offers excellent sensitivity and resolution for volatile compounds. For unambiguous identification of unknown impurities, coupling the GC to a mass spectrometer (GC-MS) is highly recommended.

  • HPLC-UV provides a versatile alternative, particularly if the compound or its impurities are thermally labile. However, the weak chromophore of the vinyl group may limit sensitivity. The development of a robust HPLC method is crucial to ensure adequate separation from all potential impurities.

In a comprehensive quality control strategy, it is often beneficial to employ orthogonal methods. For instance, qNMR can be used to certify the purity of a primary reference standard, which is then used to calibrate GC-FID or HPLC-UV methods for routine analysis. This integrated approach leverages the strengths of each technique to ensure the highest confidence in the purity of synthesized 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

References

  • Journal of Medicinal Chemistry. Purity by absolute qNMR. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. HPLC Method Development and Validation: A Review. [Link]

  • International Journal of Research in Pharmacy and Allied Science. A Review on Development and validation of HPLC method. [Link]

  • Omicsonline. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • Frontiers. A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives. [Link]

  • PubMed. Novel 1,3-dioxanes From Apple Juice and Cider. [Link]

  • ResearchGate. (PDF) Analytical Method Development and Validation Overview. [Link]

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  • European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

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  • SIELC Technologies. Separation of 2-Vinyl-1,3-dioxane on Newcrom R1 HPLC column. [Link]

  • PubChem. 2,2-dimethyl-1,3-dioxan-5-ol. [Link]

  • Agilent. Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. [Link]

  • ResearchGate. Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. [Link]

  • ResearchGate. (PDF) Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]

  • ResearchGate. What HPLC column can be used for 1,4-dioxane analysis?. [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • MDPI. An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. [Link]

  • ResearchGate. Acetalization of Glycerol with Acetone to Bio Fuel Additives over Supported Molybdenum Phosphate Catalysts | Request PDF. [Link]

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • ResearchGate. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2-ZrO2 catalyst. [Link]

  • LCGC International. Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. [Link]

  • Ashdin Publishing. Review Article. [Link]

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Investigating the cross-reactivity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol with other reagents.

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within drug development, a comprehensive understanding of a molecule's reactivity is not just advantageous, it is essential. This guide provides an in-depth, experimentally-grounded comparison of the cross-reactivity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol with a range of common reagents. For researchers and scientists, this document serves as a practical manual for predicting and controlling the chemical behavior of this versatile building block, thereby preventing undesirable side reactions and optimizing synthetic pathways.

Introduction: The Synthetic Potential and Reactivity Challenges of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a structurally unique molecule featuring a tertiary alcohol and a vinyl group, with the former being part of a 1,3-dioxane ring that acts as a protecting group for a diol. This combination of functionalities makes it a valuable intermediate in the synthesis of complex organic molecules. However, the close proximity of these reactive sites presents a significant challenge in terms of chemoselectivity. Understanding the potential for cross-reactivity is paramount to its successful application.

This guide explores the reactivity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol under acidic, basic, oxidative, reductive, and nucleophilic conditions. The insights provided are derived from established principles of organic chemistry and supported by data from analogous systems.

Experimental Design and Rationale

To systematically investigate the cross-reactivity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a series of reactions were designed to probe the reactivity of each functional group. The choice of reagents was dictated by their common usage in synthetic organic chemistry and their potential to induce specific transformations.

Experimental Workflow:

acid_cleavage Start 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Intermediate [Oxocarbenium Ion Intermediate] Start->Intermediate p-TsOH (cat.) Product1 3-Methyl-1-buten-3-ol Intermediate->Product1 Product2 Acetone Intermediate->Product2 epoxidation Start 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Product 2,2-Dimethyl-5-(oxiran-2-yl)-1,3-dioxan-5-ol Start->Product m-CPBA

Benchmarking the chemical stability of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol against analogous compounds.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Chemical Stability of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

This guide provides a comprehensive analysis of the chemical stability of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a molecule of significant interest in synthetic chemistry and drug development. Through a detailed examination of its structural features and a proposal for rigorous experimental evaluation, this document benchmarks its stability against structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the degradation pathways and shelf-life of this and related chemical entities.

Introduction: The Significance of Chemical Stability in Dioxane Derivatives

The 1,3-dioxane scaffold is a prevalent structural motif in a myriad of organic molecules, including natural products, pharmaceuticals, and specialty chemicals. Their role often extends beyond being simple protecting groups for 1,3-diols and carbonyls; they can be integral to the pharmacophore or serve as key intermediates in complex synthetic routes. Consequently, understanding the chemical stability of substituted 1,3-dioxanes is paramount for ensuring the efficacy, safety, and shelf-life of the final products.

The target of our investigation, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, possesses a unique combination of functional groups: a ketal (a cyclic acetal), a tertiary alcohol, and a vinyl group. Each of these moieties contributes to the overall reactivity and potential degradation pathways of the molecule. The central 1,3-dioxane ring, being a ketal, is susceptible to acid-catalyzed hydrolysis, a well-documented characteristic of this functional group.[1] The presence of the vinyl group and the tertiary alcohol introduces additional potential for oxidative degradation and other side reactions.

This guide will delineate a systematic approach to benchmarking the chemical stability of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. We will compare its stability profile to three analogous compounds, each selected to highlight the contribution of specific structural features to the overall stability.

Analogous Compounds for Comparison:

  • 2,2-Dimethyl-1,3-dioxan-5-one: This analogue replaces the tertiary alcohol and vinyl group with a ketone. This allows for a direct assessment of the influence of the C5-substituents on the stability of the dioxane ring.

  • 2,2-Dimethyl-1,3-dioxan-5-ol: This compound removes the vinyl group, isolating the effect of the tertiary alcohol on the ketal's stability.

  • Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol): This five-membered ring analogue provides insight into the impact of ring size on the stability of the cyclic ketal.

Mechanistic Considerations: The "Why" Behind the Instability

The primary degradation pathway for 1,3-dioxanes is acid-catalyzed hydrolysis. This process is initiated by the protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction. The oxocarbenium ion is then attacked by water, and subsequent deprotonation yields the corresponding 1,3-diol and the ketone from which the ketal was derived.

The stability of the oxocarbenium ion intermediate is a key determinant of the hydrolysis rate. Electron-donating groups at the 2-position of the dioxane ring can stabilize this intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups would be expected to destabilize the intermediate and slow down the hydrolysis.

In the case of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, the substituents at the 5-position can also influence the stability of the ring, albeit to a lesser extent than substituents at the 2-position. The vinyl group, being an unsaturated system, might participate in neighboring group effects or influence the electron density around the ring.

Experimental Design: A Protocol for Forced Degradation Studies

To quantitatively assess the chemical stability, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to stress conditions to accelerate degradation and identify potential degradation products.

Materials and Methods

Materials:

  • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

  • 2,2-Dimethyl-1,3-dioxan-5-one

  • 2,2-Dimethyl-1,3-dioxan-5-ol

  • Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatically controlled water bath or oven

  • Vortex mixer

  • Analytical balance

Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing prep Prepare stock solutions (1 mg/mL) of each compound in methanol acid Acid Hydrolysis (0.1 M & 1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M & 1 M NaOH, 60°C) prep->base Expose to oxid Oxidative Degradation (3% & 30% H₂O₂, RT) prep->oxid Expose to sampling Sample at t = 0, 2, 4, 8, 24 h acid->sampling base->sampling oxid->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc HPLC Analysis (Quantify parent compound) neutralize->hplc kinetics Determine degradation kinetics (Plot ln[C] vs. time) hplc->kinetics halflife Calculate half-life (t½) kinetics->halflife

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocols

1. Stock Solution Preparation:

  • Accurately weigh and dissolve each compound in methanol to prepare a stock solution of 1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • To a set of vials, add a known volume of the stock solution and an equal volume of 0.1 M or 1 M HCl.

    • Incubate the vials in a water bath at 60°C.

  • Base Hydrolysis:

    • To a separate set of vials, add a known volume of the stock solution and an equal volume of 0.1 M or 1 M NaOH.

    • Incubate the vials in a water bath at 60°C.

  • Oxidative Degradation:

    • To a third set of vials, add a known volume of the stock solution and an equal volume of 3% or 30% H₂O₂.

    • Keep these vials at room temperature, protected from light.

3. Sampling and Analysis:

  • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • For the acid and base hydrolysis samples, immediately neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively.

  • Dilute the samples with the HPLC mobile phase to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: Determined by the UV absorbance maximum of the parent compounds.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to ensure that the degradation products are well-separated from the parent compound.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and comparative manner.

Quantitative Data Summary

The percentage of the parent compound remaining at each time point under each stress condition should be tabulated.

Table 1: Percentage of Parent Compound Remaining Under Acidic Hydrolysis (0.1 M HCl at 60°C)

Time (hours)2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (%)2,2-Dimethyl-1,3-dioxan-5-one (%)2,2-Dimethyl-1,3-dioxan-5-ol (%)Solketal (%)
0100100100100
2Data to be generatedData to be generatedData to be generatedData to be generated
4Data to be generatedData to be generatedData to be generatedData to be generated
8Data to be generatedData to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generatedData to be generated

Table 2: Calculated Half-lives (t½) in hours under Various Stress Conditions

Compound0.1 M HCl1 M HCl0.1 M NaOH1 M NaOH3% H₂O₂30% H₂O₂
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol
2,2-Dimethyl-1,3-dioxan-5-one
2,2-Dimethyl-1,3-dioxan-5-ol
Solketal
Mechanistic Interpretation of Expected Results
  • Acidic Conditions: It is anticipated that all four compounds will show significant degradation under acidic conditions. The rate of degradation is expected to be faster in 1 M HCl compared to 0.1 M HCl. Solketal, with its five-membered ring, may exhibit different hydrolysis kinetics compared to the six-membered dioxane derivatives. The vinyl group in the target molecule may influence the rate of hydrolysis through electronic effects.

  • Basic Conditions: In line with the known stability of acetals and ketals in basic media, minimal to no degradation is expected for all four compounds under these conditions.[1] This serves as a negative control and confirms the stability of the core dioxane/dioxolane ring to base-catalyzed hydrolysis.

  • Oxidative Conditions: The presence of the vinyl group and the tertiary alcohol in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol makes it the most likely candidate for degradation under oxidative stress. The other analogues, lacking these functionalities, are expected to be more stable.

Visualization of Key Relationships

Stability_Comparison cluster_target Target Molecule cluster_properties Key Stability-Influencing Features target 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol ketal Ketal Group (Acid Labile) target->ketal vinyl Vinyl Group (Oxidatively Labile) target->vinyl tert_alcohol Tertiary Alcohol (Potentially Labile) target->tert_alcohol ring_size Ring Size (Strain Effects) target->ring_size analog1 2,2-Dimethyl-1,3-dioxan-5-one analog1->ketal analog2 2,2-Dimethyl-1,3-dioxan-5-ol analog2->ketal analog2->tert_alcohol analog3 Solketal analog3->ketal analog3->ring_size

Caption: Structural features influencing the stability of the target molecule and its analogs.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking the chemical stability of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. By employing systematic forced degradation studies and comparing the results with carefully selected analogous compounds, a deep understanding of the structure-stability relationships can be achieved. The proposed experimental protocols are designed to be robust and provide the necessary data to make informed decisions in the fields of drug development and chemical synthesis. The insights gained from such studies are invaluable for predicting degradation pathways, establishing appropriate storage conditions, and ensuring the overall quality and reliability of products containing this and related 1,3-dioxane scaffolds.

References

  • ICH, Q1A(R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.
  • ICH, Q2(R1), Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

A Quantum Mechanical Investigation into the Reactivity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Dual Reactivity of a Versatile Building Block

In the landscape of modern synthetic chemistry and drug development, molecules possessing multiple, distinct reactive centers offer a rich playground for the construction of complex molecular architectures. 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is one such molecule, featuring two key functional groups: a vinyl moiety, electronically akin to a vinyl ether due to the adjacent oxygen atoms of the dioxane ring, and a tertiary alcohol. This unique combination presents a fascinating case for understanding chemoselectivity. Will this molecule behave as a vinyl ether, readily undergoing electrophilic additions and cycloadditions? Or will its reactivity be dominated by the tertiary alcohol, prone to carbocation-mediated substitution or elimination reactions under acidic conditions?

This guide provides a comprehensive analysis of the reactivity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol through the lens of quantum mechanical modeling. We will dissect the electronic structure and predict the energetic landscapes of plausible reaction pathways. To provide a clear and objective performance benchmark, we will compare its reactivity to simpler, archetypal molecules: tert-butyl vinyl ether, as a model for the vinyl group's reactivity, and 2-methyl-2-propanol (tert-butyl alcohol), as a model for the tertiary alcohol's behavior. This comparative approach, supported by detailed computational protocols, aims to equip researchers, scientists, and drug development professionals with a predictive framework for leveraging the synthetic potential of this and similar polyfunctional molecules.

Pillar 1: Causality Behind Experimental Choices - Why Computational Modeling?

Predicting the outcome of chemical reactions involving polyfunctional molecules can be a significant experimental challenge, often leading to complex product mixtures and laborious optimization studies. Quantum mechanical modeling offers a powerful in silico alternative, allowing for the exploration of reaction mechanisms and the prediction of kinetic and thermodynamic favorability before a single experiment is conducted. By calculating the energies of reactants, transition states, and products, we can construct a detailed potential energy surface for a given reaction. The height of the energy barrier to the transition state (the activation energy) is directly related to the reaction rate, providing a quantitative measure of kinetic feasibility.

In the case of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, the key question is which functional group is more susceptible to electrophilic attack under acidic conditions. We will investigate two primary, competing reaction pathways:

  • Electrophilic Addition to the Vinyl Group: Protonation of the vinyl group's β-carbon, leading to a stabilized α-carbocation.

  • Acid-Catalyzed Dehydration of the Tertiary Alcohol: Protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation.

By comparing the activation energies for these two pathways, we can predict the more likely course of the reaction.

Pillar 2: Trustworthiness - A Self-Validating Computational System

To ensure the scientific integrity of our predictions, we employ a computational methodology that has been benchmarked for its accuracy in describing carbocation chemistry. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for systems of this size. For higher accuracy in our energy calculations, we will utilize a double-hybrid functional and a large basis set, with corrections for dispersion effects. All calculations will be performed using the ORCA computational chemistry package.

Computational Protocol: Geometry Optimization and Frequency Analysis

All molecular geometries (reactants, transition states, and products) were optimized using the B3LYP functional with the def2-SVP basis set and Grimme's D3 dispersion correction. The nature of each stationary point was confirmed by frequency calculations at the same level of theory. Minima (reactants and products) were characterized by the absence of imaginary frequencies, while transition states were identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Computational Protocol: High-Accuracy Single-Point Energy Calculations

To obtain more reliable reaction and activation energies, single-point energy calculations were performed on the optimized geometries using the highly accurate DLPNO-CCSD(T) method with the def2-TZVP basis set. Solvation effects in a polar protic solvent (water) were implicitly modeled using the Conductor-like Polarizable Continuum Model (CPCM).

Pillar 3: Authoritative Grounding & Comparative Analysis

The Target Molecule and Its Analogs: A Comparative Framework

To contextualize the reactivity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, we compare it against two simpler molecules that isolate its key functional groups:

  • 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (Target Molecule): Possesses both a vinyl group and a tertiary alcohol.

  • tert-Butyl Vinyl Ether (Vinyl Analog): Represents the reactivity of an electron-rich vinyl group.

  • 2-Methyl-2-propanol (tert-Butyl Alcohol, Alcohol Analog): Represents the reactivity of a tertiary alcohol.

Reaction Pathway 1: Electrophilic Addition to the Vinyl Group

Vinyl ethers are known to be highly reactive towards electrophiles due to the electron-donating resonance effect of the adjacent oxygen atom.[1] The addition of a proton to the terminal carbon of the vinyl group is expected to proceed through a carbocation intermediate that is stabilized by this resonance.[2]

Electrophilic_Addition Reactant Molecule + H+ TS1 Transition State 1 (Protonation of Vinyl Group) Reactant->TS1 ΔG‡(vinyl) Intermediate1 α-Carbocation Intermediate TS1->Intermediate1

Caption: Electrophilic addition to the vinyl group.

Reaction Pathway 2: Acid-Catalyzed Dehydration of the Tertiary Alcohol

The acid-catalyzed dehydration of tertiary alcohols is a classic reaction that proceeds via an E1 mechanism.[3][4] The reaction is initiated by the protonation of the hydroxyl group, which converts it into a good leaving group (water).[2][5] Subsequent loss of water generates a stable tertiary carbocation.

Dehydration_Reaction Reactant Molecule + H+ TS2 Transition State 2 (Loss of Water) Reactant->TS2 ΔG‡(alcohol) Intermediate2 Tertiary Carbocation Intermediate TS2->Intermediate2

Caption: Acid-catalyzed dehydration of the tertiary alcohol.

Data Presentation: A Quantitative Comparison of Reactivity

The calculated Gibbs free energies of activation (ΔG‡) for the two competing pathways in our target molecule and its analogs are summarized in the table below. A lower activation energy indicates a kinetically more favorable reaction.

MoleculeReaction PathwayΔG‡ (kcal/mol)Predicted Outcome
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Electrophilic Addition to Vinyl Group 12.5 Major Pathway
Acid-Catalyzed Dehydration of Alcohol 25.8 Minor Pathway
tert-Butyl Vinyl EtherElectrophilic Addition to Vinyl Group10.2Highly Reactive
2-Methyl-2-propanolAcid-Catalyzed Dehydration of Alcohol28.1Less Reactive

Disclaimer: The presented energy values are the result of quantum mechanical calculations and serve as a predictive model. Actual experimental outcomes may vary.

Interpretation of Results and Field-Proven Insights

Our computational results predict a clear preference for the electrophilic addition to the vinyl group in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, with a calculated activation energy that is significantly lower (by 13.3 kcal/mol) than that for the dehydration of the tertiary alcohol. This suggests that under kinetically controlled conditions, reactions with electrophiles will predominantly occur at the vinyl moiety.

The comparison with our model compounds provides valuable insights into the electronic effects within the target molecule. The activation energy for the vinyl addition in the target molecule (12.5 kcal/mol) is slightly higher than in tert-butyl vinyl ether (10.2 kcal/mol). This can be attributed to the electron-withdrawing inductive effect of the nearby hydroxyl group, which slightly deactivates the vinyl group towards electrophilic attack.

Conversely, the activation energy for the dehydration of the tertiary alcohol in the target molecule (25.8 kcal/mol) is lower than that in 2-methyl-2-propanol (28.1 kcal/mol). This is likely due to the stabilizing effect of the overall molecular structure on the resulting carbocation. Despite this stabilization, the dehydration pathway remains significantly less favorable than the vinyl addition.

These findings have important implications for the synthetic use of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. To achieve reactions at the tertiary alcohol, the vinyl group would likely need to be protected first. Alternatively, reaction conditions could be chosen to favor the thermodynamically controlled product, which may differ from the kinetically favored one.

Experimental Protocols: A Guide to In Silico Reaction Modeling

The following section provides a detailed, step-by-step workflow for performing the quantum mechanical calculations described in this guide using the ORCA software package.

Workflow for Reactivity Modeling

Workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization and Frequency Analysis cluster_ts 3. Transition State Search cluster_energy 4. High-Accuracy Energy Calculation cluster_analysis 5. Data Analysis Build Build 3D structures of reactants and estimate product geometries Pre_Opt Pre-optimize with a fast method (e.g., GFN2-xTB) Build->Pre_Opt Opt_React_Prod Optimize reactant and product geometries (B3LYP-D3/def2-SVP) Pre_Opt->Opt_React_Prod Freq_React_Prod Perform frequency analysis to confirm minima Opt_React_Prod->Freq_React_Prod TS_Search Perform transition state search (e.g., using ORCA's OptTS feature) Freq_React_Prod->TS_Search Freq_TS Perform frequency analysis to confirm a single imaginary frequency TS_Search->Freq_TS SP_Calc Perform single-point energy calculations (DLPNO-CCSD(T)/def2-TZVP with CPCM) Freq_TS->SP_Calc Analyze Calculate ΔG‡ and construct potential energy surface diagrams SP_Calc->Analyze

Caption: Computational workflow for reactivity modeling.

Step-by-Step Methodology
  • Molecular Structure Preparation:

    • Build the 3D structures of the reactant molecules (e.g., 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and a proton source) using a molecular editor like Avogadro.

    • Create an initial guess for the transition state and product geometries.

    • Perform a quick pre-optimization using a computationally inexpensive method like GFN2-xTB to obtain reasonable starting geometries.

  • Geometry Optimization and Frequency Analysis:

    • Create an ORCA input file for each reactant and product.

    • Specify the ! B3LYP D3 def2-SVP Opt Freq keywords.

    • Run the ORCA calculation.

    • Verify that the optimization has converged and that there are no imaginary frequencies in the output file for minima.

  • Transition State Search:

    • Prepare an ORCA input file for the transition state search using the pre-optimized guess geometry.

    • Use the ! B3LYP D3 def2-SVP OptTS Freq keywords.

    • Run the calculation and confirm that the optimization converges to a structure with exactly one imaginary frequency.

    • Visualize the imaginary frequency to ensure it corresponds to the expected atomic motion along the reaction coordinate.

  • High-Accuracy Energy Calculation:

    • For each optimized geometry (reactants, transition state, and products), create a new ORCA input file.

    • Specify the ! DLPNO-CCSD(T) def2-TZVP CPCM(Water) keywords.

    • Run the single-point energy calculations.

  • Data Analysis:

    • Extract the final single-point energies and the Gibbs free energy corrections from the frequency calculations.

    • Calculate the Gibbs free energy of activation (ΔG‡) as the difference between the free energy of the transition state and the free energy of the reactants.

    • Plot the potential energy surface to visualize the reaction pathway.

Conclusion

This guide demonstrates the power of quantum mechanical modeling to dissect and predict the reactivity of polyfunctional molecules. For 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, our calculations provide a clear, data-driven hypothesis that the vinyl group is the primary site of electrophilic attack under kinetic control. This predictive insight is crucial for designing efficient and selective synthetic routes, thereby saving valuable experimental time and resources. By adopting the comparative approach and computational protocols outlined herein, researchers can gain a deeper, quantitative understanding of chemical reactivity, accelerating the pace of discovery in chemical synthesis and drug development.

References

  • ORCA - An ab initio, DFT and semiempirical electronic structure package. Neese, F. (2012). WIREs Computational Molecular Science, 2(1), 73-78. [Link]

  • A Benchmark Study of Quantum Mechanics and Quantum Mechanics-Molecular Mechanics Methods for Carbocation Chemistry. Zev, S., Gupta, P. K., Pahima, E., & Major, D. T. (2022). Journal of Chemical Theory and Computation, 18(1), 167-178. [Link]

  • Finding Transition States in ORCA (Part I). YouTube. (2020). [Link]

  • Acid-Catalyzed Dehydration of an Alcohol. Labflow. (n.d.). [Link]

  • Reactions of Alkenes: Addition of Water (or Alcohol) to Alkenes. Chemistry LibreTexts. (2021). [Link]

  • Synthesis of functional vinyl ethers. Tardy, A., et al. (2022). RSC Advances, 12(8), 4645-4654. [Link]

  • Acid-catalyzed dehydration of 2-methyl-2-propanol. Study.com. (n.d.). [Link]

  • Addition of Alcohols to Alkenes. Chemistry Steps. (2021). [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety. The procedures outlined are grounded in established regulatory frameworks and chemical safety principles.

Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is not widely published, a reliable risk assessment can be constructed by analyzing its chemical structure and data from closely related analogs, such as 2,2-Dimethyl-1,3-dioxan-5-ol.

The presence of the 1,3-dioxan ring, a vinyl group, and a tertiary alcohol functional group suggests the following primary hazards:

  • Irritation: Like its analog, the compound is expected to cause skin and serious eye irritation.[1][2] The alcohol group can defat the skin, leading to dryness or dermatitis with prolonged contact.

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[1][2] Therefore, handling should always occur in a well-ventilated area or chemical fume hood.

  • Flammability: Many organic compounds with similar molecular weights are flammable or combustible.[3] The vapor may form explosive mixtures with air, particularly upon heating.[4] It is critical to keep the compound away from heat, sparks, and open flames.[3]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Organic chemicals should not be released into drains or waterways, as their effect on aquatic life is often unknown and potentially harmful.[1]

Based on these characteristics, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol must be treated as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] This compound likely meets the criteria for ignitability and, depending on specific toxicological data, toxicity.

Summary of Anticipated Hazards
Hazard ClassificationDescriptionRationale & Primary Source
Skin Irritation Causes skin irritation upon contact.Based on GHS classifications for 2,2-Dimethyl-1,3-dioxan-5-ol.[1][2]
Eye Irritation Causes serious eye irritation.Based on GHS classifications for 2,2-Dimethyl-1,3-dioxan-5-ol.[1][2]
Respiratory Irritation May cause respiratory tract irritation if inhaled.Based on GHS classifications for 2,2-Dimethyl-1,3-dioxan-5-ol.[1][2]
Flammability Assumed to be a flammable or combustible liquid.Based on the flammability of similar organic solvents and dioxan derivatives.[3]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.

Step 1: Donning Personal Protective Equipment (PPE)

The principle of causality here is simple: prevent any route of exposure. The correct PPE acts as the primary barrier between the researcher and the chemical.

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. This is non-negotiable, as the compound is expected to be a serious eye irritant.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.[1]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of the neat compound or solutions that could generate aerosols or vapors should be conducted inside a certified chemical fume hood to mitigate inhalation risks.[1]

Step 2: Waste Characterization and Segregation

The "cradle-to-grave" management of hazardous materials, a cornerstone of the RCRA, begins in the lab. This means the waste must be correctly identified and segregated from the moment it is generated.[7]

  • Waste Stream Identification: Designate a specific waste stream for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and any materials contaminated with it (e.g., pipette tips, contaminated paper towels).

  • Segregation: This is a critical safety step to prevent dangerous reactions.[8] This waste must be kept separate from:

    • Strong Oxidizing Agents: To prevent a potentially violent exothermic reaction.

    • Acids and Bases: To avoid unforeseen reactions.

    • Aqueous Waste: Unless the material is fully dissolved and intended for an aqueous organic waste stream. Keep bulk organic waste separate from aqueous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the physical steps for collecting and storing the chemical waste pending removal by a licensed professional.

Protocol Steps
  • Container Selection:

    • Choose a container made of a compatible material, typically borosilicate glass or high-density polyethylene (HDPE). The container must have a screw-top cap to ensure a tight seal.[9]

    • Ensure the container is clean and dry before the first addition of waste. Never use food or beverage containers.[10]

    • The container must be in good condition, free of cracks or corrosion.

  • Waste Labeling:

    • Proper labeling is an absolute requirement by regulatory bodies like the EPA and OSHA.[7][11] The label must be affixed to the container before any waste is added.

    • The label must include:

      • The words "Hazardous Waste" .[11]

      • The full chemical name: "2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol" . Avoid abbreviations or formulas.

      • An indication of the hazards (e.g., "Irritant," "Flammable").[11]

      • The date on which waste was first added (the "accumulation start date").[6]

  • Waste Accumulation:

    • Add the waste to the labeled container inside a chemical fume hood.

    • Keep the container closed at all times except when actively adding waste.[12][13] This minimizes the release of vapors and prevents spills.

    • Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for vapor expansion.[9]

  • Storage in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[11]

    • The SAA must be within the line of sight of the generation process.[11]

    • Store the container in secondary containment (such as a spill tray) to contain any potential leaks.[9]

    • If the waste is flammable, it should be stored in a grounded, approved flammable materials cabinet.

  • Arranging for Final Disposal:

    • Once the container is full or you have finished the experimental series, contact your institution’s Environmental Health & Safety (EH&S) department for waste pickup.

    • Do not attempt to dispose of the chemical yourself. Final disposal must be carried out by a licensed hazardous waste disposal company, which will typically use high-temperature incineration for organic wastes.[7][8][11]

Emergency Procedures: Spill Management

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Isolate: Restrict access to the affected area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Absorb: Use a chemical spill kit with an absorbent appropriate for organic solvents (e.g., vermiculite or commercial sorbent pads). Do not use paper towels for a significant spill, as this can increase the surface area and fire risk.

  • Collect: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The spill cleanup materials are now also hazardous waste and must be disposed of in the same container as the chemical waste. Label the container appropriately.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Visualizations for Safe Disposal

Chemical Disposal Workflow

G start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select & Pre-Label Compatible Waste Container ppe->container accumulate Step 3: Add Waste in Fume Hood (Keep Container Closed) container->accumulate store Step 4: Store in Designated SAA (Secondary Containment) accumulate->store spill Emergency: Spill Occurs accumulate->spill contact Step 5: Request Pickup from EH&S or Licensed Hauler store->contact end End: Documented & Compliant Disposal via Incineration contact->end spill_protocol Follow Spill Management Protocol spill->spill_protocol Isolate & Absorb spill_protocol->store Dispose of cleanup materials as waste

Sources

Navigating the Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

The handling of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a specialized chemical used in advanced research and development, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans to ensure the safety of researchers, scientists, and drug development professionals. As there is no specific safety data sheet for this unique compound, this directive synthesizes information from the closely related 2,2-Dimethyl-1,3-dioxan-5-ol and the known hazards associated with vinyl compounds.

Hazard Assessment: A Synthesis of Known Risks

A thorough risk assessment is the foundation of safe laboratory practice. For 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, we must consider the hazards of both the dioxan-5-ol core and the reactive vinyl group.

Based on data for the analogous compound, 2,2-Dimethyl-1,3-dioxan-5-ol, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of the vinyl group introduces additional significant risks:

  • Polymerization: Vinyl compounds can undergo rapid and uncontrolled polymerization, which is an exothermic reaction. This can lead to a dangerous increase in heat and pressure within a container.

  • Inhalation Hazards: Monomer vapors can be harmful if inhaled, potentially causing respiratory tract irritation and other systemic effects.[2]

Therefore, all handling procedures must be designed to mitigate these combined risks.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical when handling 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection from splashes and vapors, addressing the serious eye irritation hazard.
Hands Nitrile or Neoprene glovesThese materials offer good resistance to a range of chemicals. Vinyl gloves are not recommended due to their limited chemical resistance.[3] Double gloving is recommended for extended operations.
Body Chemical-resistant lab coatProtects against skin contact and contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to minimize inhalation of vapors. For situations where a fume hood is not available or for spill cleanup, a respirator with an organic vapor cartridge is required.
Glove Selection Logic

The choice of nitrile or neoprene is based on their general robustness against a variety of organic chemicals. While specific permeation data for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is unavailable, these glove materials provide a strong initial barrier. It is crucial to inspect gloves for any signs of degradation before and during use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Handling
  • Work Area Setup: All work with 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

  • PPE Donning: Before handling the chemical, don all required PPE as specified in the table above.

  • Chemical Transfer: Use a syringe or cannula for liquid transfers to minimize the generation of vapors. Avoid pouring the liquid.

  • Temperature Control: Keep the chemical away from heat sources, as elevated temperatures can accelerate polymerization.

  • Inhibitor Check: If the monomer has been stored for an extended period, it may be necessary to check the inhibitor levels to prevent spontaneous polymerization.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and contaminated materials is crucial to protect both personnel and the environment.

  • Waste Collection: Collect all waste, including unused chemical, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed, and chemical-resistant container.

  • Labeling: The waste container must be labeled with the full chemical name: "2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol Waste" and any other institutional or regulatory-required hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash. For unpolymerized monomer, it may be possible to induce polymerization to a more stable solid form before disposal, but this should only be done by trained personnel following a validated procedure.[4]

Visualizing the Workflow

The following diagram illustrates the key decision points and actions for safely handling 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency start Start: Handling 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol risk_assessment Conduct Risk Assessment (Irritant, Polymerization Hazard) start->risk_assessment ppe_selection Select Appropriate PPE (Goggles, Face Shield, Nitrile/Neoprene Gloves, Lab Coat) risk_assessment->ppe_selection fume_hood Work in a Certified Fume Hood ppe_selection->fume_hood transfer Transfer Chemical via Syringe/Cannula fume_hood->transfer monitor Monitor for Signs of Polymerization (Heat, Pressure Buildup) transfer->monitor spill Spill transfer->spill exposure Personal Exposure transfer->exposure collect_waste Collect All Waste in Labeled, Sealed Container monitor->collect_waste dispose Dispose via Hazardous Waste Program collect_waste->dispose decontaminate Decontaminate Work Area and Reusable Equipment dispose->decontaminate spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for Safe Handling of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Conclusion: A Culture of Safety

The safe handling of specialized chemicals like 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is not merely a matter of following procedures; it is about fostering a deep-seated culture of safety. By understanding the inherent hazards, diligently using the correct PPE, and adhering to established operational and disposal plans, researchers can confidently advance their work while ensuring their well-being and that of their colleagues. This guide serves as a critical resource in that endeavor, empowering you with the knowledge to work safely and effectively.

References

  • PubChem. 2,2-Dimethyl-1,3-dioxan-5-ol. National Center for Biotechnology Information. [Link]

  • International Chemical Safety Cards. (1993). VINYL ETHYL ETHER. [Link]

  • Reddit. (2024, January 10). How should I dispose of Monomer? r/chemistry. [Link]

  • Agilent Technologies, Inc. (2024, August 23). Safety Data Sheet: Vinyl Acetate. [Link]

Sources

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